molecular formula C6H9N3 B1582734 N,N-dimethylpyrimidin-4-amine CAS No. 31401-45-3

N,N-dimethylpyrimidin-4-amine

Cat. No.: B1582734
CAS No.: 31401-45-3
M. Wt: 123.16 g/mol
InChI Key: MSXIOWULDXZJLX-UHFFFAOYSA-N
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Description

N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXIOWULDXZJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342166
Record name 4-(Dimethylamino)pyrimidine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31401-45-3
Record name 4-(Dimethylamino)pyrimidine
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Record name N,N-dimethylpyrimidin-4-amine
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Foundational & Exploratory

Introduction: The Significance of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-dimethylpyrimidin-4-amine

This compound (DMAPym), with the chemical formula C₆H₉N₃, is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and materials science.[1] The pyrimidine scaffold is a privileged structure found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[2][3] Consequently, functionalized pyrimidines like DMAPym are high-value intermediates in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for cancer therapy.[4][5] This guide provides a detailed exploration of the principal synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory and process scale-up.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine, typically 4-chloropyrimidine. This pathway is favored for its efficiency and the ready availability of starting materials.

Mechanistic Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The presence of a good leaving group, such as a chloride atom at the C4 position, further activates the ring for substitution.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (dimethylamine) attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final product. The choice of solvent and base is critical to facilitate the reaction, neutralize the generated HCl, and optimize the yield.[6]

Visualizing the SNAr Workflow

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 4-Chloropyrimidine 4-Chloropyrimidine Reaction_Vessel Reaction Mixture (Heating / Reflux) 4-Chloropyrimidine->Reaction_Vessel Dimethylamine_Solution Dimethylamine (40% aq. solution) Dimethylamine_Solution->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Propanol Solvent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Cooling Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol: SNAr Approach

This protocol is adapted from established methodologies for the synthesis of related aminopyrimidine derivatives.[6]

Materials:

  • 4-Chloropyrimidine

  • Dimethylamine (40% solution in water)

  • Triethylamine (Et₃N)

  • Anhydrous Propanol

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with anhydrous propanol, add 4-chloropyrimidine (1.0 eq).

  • Reagent Addition: Add triethylamine (1.5 eq) to the solution. Subsequently, add the 40% aqueous solution of dimethylamine (2.0 eq) dropwise to the stirring mixture. The triethylamine acts as an organic-soluble base to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the dimethylamine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any residual acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to achieve high purity.

Data Summary: SNAr Reaction Parameters
Starting MaterialAmine SourceBaseSolventConditionsYieldCitation
4-ChloropyrimidineDimethylamine (40% aq.)TriethylaminePropanolRefluxNot specified, but implied to be effective[6]
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamine (40% aq.)(Amine in excess)THF20 °C, 5h71%[7]
2-Chloropyridine (analogous)DMF (reagent & solvent)NoneDMF90-100 °C80%

Note: The data from reference[7] illustrates a highly analogous and regioselective reaction on a more complex chloropyrimidine, demonstrating the robustness of this substitution at the 4-position. The use of DMF as both a solvent and a dimethylamine source precursor is a known strategy in heterocyclic chemistry.

Alternative Synthetic Routes

While SNAr from 4-chloropyrimidine is the most common approach, other methods exist, often employed when specific substitution patterns are required or when starting from different pyrimidine precursors.

Synthesis from Pyrimidin-4-ones

An alternative route involves the conversion of a pyrimidin-4-one (or its tautomer, 4-hydroxypyrimidine) to the target amine. This is a two-step process:

  • Chlorination: The hydroxyl group of the pyrimidin-4-one is first converted to a chloro group. This is typically achieved by treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[8] The use of an amine, such as N,N-dimethylaniline or triethylamine, can catalyze the reaction.

  • Amination: The resulting 4-chloropyrimidine intermediate is then subjected to amination with dimethylamine as described in the primary SNAr pathway.

This two-step approach is valuable when starting from readily available uracil or other pyrimidin-4-one derivatives, which can be built through condensation reactions of 1,3-dicarbonyl compounds with urea or amidines.[2][9]

Visualizing the Two-Step Synthesis

Two_Step_Synthesis A Pyrimidin-4-one B Chlorination Step A->B POCl₃ / PCl₅ C 4-Chloropyrimidine (Intermediate) B->C D Amination Step (SNAr) C->D Dimethylamine, Base E This compound D->E

Caption: Logical flow from a pyrimidin-4-one precursor to the final product.

Product Characterization and Purity Assessment

Confirmation of the synthesis of this compound and assessment of its purity are typically conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by showing the characteristic chemical shifts and coupling patterns of the pyrimidine ring protons and the N-methyl groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Safety and Handling

Researchers must adhere to strict safety protocols when performing these syntheses.

  • 4-Chloropyrimidine: Is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylamine: Is a flammable and corrosive gas or liquid with a strong odor. Aqueous solutions are highly basic. Handle in a fume hood.

  • Phosphoryl Chloride (POCl₃): Is highly corrosive and reacts violently with water. All operations must be conducted under anhydrous conditions in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthesis of this compound is most efficiently achieved via the nucleophilic aromatic substitution of 4-chloropyrimidine with dimethylamine. This method is robust, high-yielding, and relies on readily accessible starting materials. For syntheses originating from pyrimidin-4-one precursors, a two-step chlorination-amination sequence provides a reliable alternative. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent research or development application. Understanding the mechanistic principles behind these transformations is paramount for troubleshooting and optimizing reaction conditions to ensure a safe and successful synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579196, this compound. Retrieved from [Link]1]

  • MDPI (2018). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molecules. Retrieved from [Link]7]

  • El-Sayed, M. A. A. (2015). Synthesis of Pyrimidine Derivatives. Chemistry Department, Faculty of Science, Mansoura University. Retrieved from [Link]2]

  • Google Patents (1953). Synthesis of 2-amino-4,6-dimethyl pyrimidine. US2660579A. Retrieved from 9]

  • Chemistry & Biology Interface (2011). A Review on the Use of N,N-Dimethylformamide in a Vilsmeier-Haack Type of Reaction for the Synthesis of Heterocyclic Compounds. Chemistry & Biology Interface, 1(2), 161-176.

  • Google Patents (1996). Process for the preparation of chloropyrimidines. US5525724A. Retrieved from 8]

  • PubMed (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Retrieved from [Link]4]

  • RSC Publishing (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Retrieved from [Link]5]

Sources

Section 1: Molecular Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N,N-dimethylpyrimidin-4-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. We will move beyond a simple recitation of facts to explore the causality behind its properties and the strategic considerations for its use in a laboratory setting. This document is designed to serve as a practical, in-depth resource for scientists and professionals.

This compound, also known as 4-(dimethylamino)pyrimidine, belongs to the aminopyrimidine class of compounds. The pyrimidine ring is a foundational motif in medicinal chemistry, famously appearing in nucleobases like cytosine and thymine.[1] The addition of a dimethylamino group at the 4-position significantly influences the electronic properties and reactivity of the pyrimidine core, making it a versatile building block and a privileged scaffold in modern drug design.[1][2]

A summary of its core identifiers and computed physicochemical properties is presented below. These values are critical for experimental design, from selecting appropriate solvent systems to predicting potential metabolic pathways.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-(Dimethylamino)pyrimidine, DMAPy[3]
CAS Number 31401-45-3[3]
Molecular Formula C₆H₉N₃[3]
Molecular Weight 123.16 g/mol [3]
Monoisotopic Mass 123.079647300 Da[3]
SMILES CN(C)C1=NC=NC=C1[3]
InChIKey MSXIOWULDXZJLX-UHFFFAOYSA-N[3]
Predicted XlogP 0.6[4]
Dissociation Constants pKa data is available in digitized IUPAC datasets[3]

Section 2: Spectroscopic Characterization - The Scientist's Fingerprint

Characterization is the cornerstone of chemical synthesis. The following sections detail the expected spectroscopic signatures of this compound, providing a baseline for confirming its identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: The aromatic protons on the pyrimidine ring are significantly influenced by the ring nitrogens and the electron-donating dimethylamino group.

    • H2, H6, H5: These protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The two nitrogen atoms in the ring are strongly electron-withdrawing, deshielding the adjacent protons (H2 and H6) and shifting them downfield relative to benzene. The proton at the 5-position (H5) will also be in this region but likely at a slightly different chemical shift.

    • -N(CH₃)₂: The six protons of the two methyl groups will appear as a sharp singlet, as they are chemically equivalent. Due to the proximity of the electron-withdrawing nitrogen, this signal is expected in the δ 2.2-3.5 ppm range.[5] This distinct singlet is often a key identifier for N-methyl groups.[6]

  • ¹³C NMR:

    • Aromatic Carbons (C2, C4, C5, C6): These will appear in the downfield region (δ 140-165 ppm). The carbons directly bonded to nitrogen (C2, C4, C6) will be the most deshielded.

    • Methyl Carbons (-N(CH₃)₂): The carbons of the methyl groups will appear much further upfield, typically in the δ 30-45 ppm range.

Infrared (IR) Spectroscopy

While tertiary amines lack the characteristic N-H stretches, IR spectroscopy is still valuable for confirming the presence of other key functional groups.[5]

  • Aromatic C-H Stretch: Look for sharp peaks just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the pyrimidine ring.[7]

  • C=N and C=C Stretching: Strong to medium absorptions in the 1450-1650 cm⁻¹ region will be present due to the stretching vibrations within the aromatic ring.

  • C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region are indicative of the aryl C-N bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The compound has a molecular formula of C₆H₉N₃. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][6] this compound follows this rule with a molecular weight of 123.16 g/mol .[3] The molecular ion peak (M⁺) should be observed at m/z = 123.

  • Fragmentation: A characteristic fragmentation pattern for amines is α-cleavage, where the bond beta to the nitrogen is broken.[5] Loss of a methyl radical (•CH₃) from the dimethylamino group would result in a fragment at m/z = 108.

Section 3: Synthesis and Purification

A common and logical laboratory synthesis for this compound involves the nucleophilic aromatic substitution (SₙAr) of a leaving group on the pyrimidine ring with dimethylamine. 4-Chloropyrimidine is a readily available starting material for this purpose.

synthesis_workflow cluster_synthesis Synthetic Workflow start Starting Materials: 4-Chloropyrimidine Dimethylamine (2M in THF) Triethylamine (Base) Solvent (e.g., THF) reaction Reaction: Combine reactants at 0°C. Warm to room temperature. Stir for 12-24 hours. start->reaction 1. Combination workup Aqueous Workup: Quench with water. Extract with organic solvent (e.g., EtOAc). Wash with brine. reaction->workup 2. Quenching & Extraction purification Purification: Dry organic layer (Na₂SO₄). Concentrate in vacuo. Column Chromatography (SiO₂). workup->purification 3. Isolation product Final Product: This compound Verify by NMR, MS purification->product 4. Characterization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a self-validating system. Successful execution should yield a product whose spectroscopic data matches the characteristics outlined in Section 2.

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-chloropyrimidine (1.0 eq). Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF).

    • Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvent ensures the reagents are not consumed by water.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of dimethylamine (1.2 eq, typically 2.0 M in THF).

    • Rationale: Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is cooled initially to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of starting material and the formation of the product, preventing premature workup or unnecessarily long reaction times.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc). Combine the organic layers.

    • Rationale: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted dimethylamine. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Rationale: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent. Column chromatography separates the target compound from any non-polar impurities or baseline material, yielding the pure product.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the electron-donating dimethylamino group.

  • Basicity: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are basic and can be protonated or alkylated. This property is fundamental to its use as a ligand or in salt formation.[8]

  • Nucleophilic Aromatic Substitution (on derivatives): While the dimethylamino group is not a good leaving group, other positions on the ring can be functionalized with leaving groups (e.g., halogens) to allow for further SₙAr reactions.

  • Electrophilic Aromatic Substitution: The dimethylamino group is a strong activating group, donating electron density into the pyrimidine ring via resonance. This increases the nucleophilicity of the ring, particularly at the 5-position, making it more susceptible to electrophilic attack than the parent pyrimidine.

resonance Resonance Contribution structure1 Initial Structure (N has lone pair) structure2 Resonance Form (Negative charge on N3) structure1->structure2 e- donation structure3 Resonance Form (Negative charge on C5) structure2->structure3 e- delocalization

Caption: Electron donation from the amino group activates the ring.

Section 5: The Role in Medicinal Chemistry and Drug Discovery

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Privileged Scaffold: The 4-aminopyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site.[10] The N1 nitrogen and the exocyclic amino group are crucial for this interaction.

  • Vector for SAR: The pyrimidine ring serves as a rigid and synthetically tractable core. The other positions (2, 5, and 6) can be functionalized to explore structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties.[11]

  • Applications: Derivatives of this and similar aminopyrimidines are investigated as inhibitors of various protein kinases and as potential treatments for cancer.[9][12] For instance, N,5-Dimethylpyrimidin-4-amine is a scaffold for microtubule targeting agents with antiproliferative effects.[2]

pharmacophore cluster_interaction Pharmacophore Model mol N,N-dimethyl- pyrimidin-4-amine protein Kinase Hinge Region (e.g., -NH-C=O-) mol->protein H-Bond Acceptor (N1) H-Bond Donor (if NH)

Caption: Model of aminopyrimidine as a kinase hinge-binder.

Section 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is an irritant and requires careful handling.

GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning".[3]

Safe Handling and Personal Protective Equipment (PPE)
PrecautionRecommendationRationale
Engineering Controls Work in a well-ventilated area or a chemical fume hood.[13][14]To keep airborne concentrations low and minimize inhalation risk.[13]
Eye/Face Protection Wear chemical safety goggles or a face shield.[13]To prevent contact with eyes, which can cause serious irritation.[3]
Skin Protection Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13]To prevent skin contact, which causes irritation.[3]
Hygiene Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[15]To prevent accidental ingestion and cross-contamination.
Storage and Disposal
  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[14][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14] Do not let the product enter drains.[13]

Conclusion

This compound is more than just a chemical with a CAS number. It is a versatile tool for chemical innovation, particularly in the life sciences. Its distinct spectroscopic signature allows for unambiguous identification, while its predictable reactivity makes it a reliable synthetic intermediate. For drug discovery professionals, its role as a privileged scaffold offers a proven starting point for developing targeted therapeutics. Understanding these core chemical properties is the first step toward harnessing its full potential in research and development.

References

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  • Kubono, K., et al. (n.d.). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. National Institutes of Health. [Link]

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  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

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An In-depth Technical Guide to N,N-dimethylpyrimidin-4-amine (CAS: 31401-45-3) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N,N-dimethylpyrimidin-4-amine, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties, synthesis, applications, and safety considerations of this compound, offering field-proven insights and detailed protocols to support its use in a laboratory setting.

Core Compound Identity and Properties

This compound, registered under CAS number 31401-45-3, is a substituted pyrimidine with a molecular formula of C₆H₉N₃.[1] The presence of the electron-donating dimethylamino group on the pyrimidine ring significantly influences its chemical reactivity and potential as a building block in organic synthesis.

Chemical and Physical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 31401-45-3[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-(Dimethylamino)pyrimidine, 4-dimethylaminopyrimidine[1]
Appearance White solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents

Synthesis of this compound: A Proposed Protocol

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and efficient route can be extrapolated from established methods for the synthesis of analogous aminopyrimidines. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable halopyrimidine with dimethylamine.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for the preparation of this compound from 4-chloropyrimidine.

G cluster_0 Synthesis of this compound reagent1 4-Chloropyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Dimethylamine (in THF or as gas) reagent2->reaction solvent Inert Solvent (e.g., THF, Dioxane) solvent->reaction base Base (e.g., K2CO3, Et3N) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product G cluster_1 Generalized Kinase Inhibitor Synthesis start_mat Substituted Pyrimidine (e.g., 4-chloro-pyrimidine) intermediate1 This compound (or analogue) start_mat->intermediate1 S(N)Ar with Dimethylamine coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate1->coupling reagent_aryl Aryl Boronic Acid or Aryl Amine reagent_aryl->coupling final_product Kinase Inhibitor Scaffold coupling->final_product G cluster_2 Analytical Workflow for this compound sample Sample of this compound hplc HPLC-UV for Purity Assessment sample->hplc lcms LC-MS for Identity Confirmation & Impurity Profiling sample->lcms nmr NMR (1H, 13C) for Structural Elucidation sample->nmr ftir FTIR for Functional Group Analysis sample->ftir report Certificate of Analysis hplc->report lcms->report nmr->report ftir->report

Sources

An In-depth Technical Guide to N,N-dimethylpyrimidin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine derivative, represents a significant scaffold in medicinal chemistry and drug development. Its structural features, particularly the presence of a privileged pyrimidine core and a dimethylamino group, confer valuable physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, including its IUPAC nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol, in-depth spectral analysis, and a discussion of its reactivity and established applications in modern drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, found in a plethora of biologically active molecules, including nucleic acids and various therapeutic agents[1]. The incorporation of an amino group at the 4-position of the pyrimidine ring gives rise to 4-aminopyrimidines, a class of compounds with a rich history in medicinal chemistry, notably as precursors to kinase inhibitors and other targeted therapies[1]. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that make it an attractive building block for the synthesis of novel drug candidates.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective utilization in research and development.

IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [2]. Its chemical structure is depicted below:

Caption: Chemical structure and formula of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for predicting its behavior in various experimental settings, from chemical reactions to biological assays.

PropertyValueSource
Molecular Formula C6H9N3[2]
Molecular Weight 123.16 g/mol [2]
CAS Number 31401-45-3[2]
Appearance White to off-white crystalline solid (predicted)Inferred from similar compounds
pKa (conjugate acid) 6.85 (predicted)[2][3][4]
Solubility Soluble in water and polar organic solvents[5]
X-ray Crystal Data Not available for the parent compound. Data for adducts of the analogous 4-(dimethylamino)pyridine suggest planar pyridine rings and potential for hydrogen bonding and π-stacking.[6][7][8][9][10]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNA) reaction. This approach is well-precedented for the amination of halopyrimidines and offers a reliable and scalable route to the desired product.

Reaction Principle and Causality

The reaction proceeds via the displacement of a halide (typically chloride) from the electron-deficient pyrimidine ring by a nucleophilic amine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 4-position towards nucleophilic attack. Dimethylamine, a strong nucleophile, readily attacks the carbon-chlorine bond, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product.

G cluster_0 Reaction Workflow Start 4-Chloropyrimidine + Dimethylamine Step1 Nucleophilic Attack Start->Step1 Ethanol, Reflux Intermediate Meisenheimer-like Intermediate Step1->Intermediate Step2 Chloride Elimination Intermediate->Step2 End This compound Step2->End

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the amination of chloropyrimidines[11][12][13][14] and has been optimized for the synthesis of this compound.

Materials:

  • 4-Chloropyrimidine hydrochloride

  • Dimethylamine (40% solution in water or anhydrous gas)

  • Anhydrous Ethanol

  • Diethyl ether

  • Potassium hydroxide (for generating anhydrous dimethylamine, if needed)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware, including a three-necked round-bottom flask, reflux condenser, gas inlet tube, and distillation apparatus.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a gas inlet tube, place 4-chloropyrimidine hydrochloride (0.1 mol) and 150 mL of anhydrous ethanol.

  • Amination: Heat the mixture to reflux. Bubble anhydrous dimethylamine gas through the solution for 6 hours. Alternatively, a 40% aqueous solution of dimethylamine can be used, though this may require a longer reaction time and a more rigorous workup to remove water.

  • Workup: After the reaction is complete (monitored by TLC), cool the solution to room temperature. Remove approximately 100 mL of ethanol by rotary evaporation.

  • Precipitation and Filtration: Chill the remaining residue in an ice bath for 1 hour. Add 75 mL of diethyl ether to precipitate any remaining dimethylamine hydrochloride. Filter the mixture to remove the salt.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product should be confirmed by NMR spectroscopy and Mass Spectrometry.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.5 ppm (s, 1H): This singlet corresponds to the proton at the 2-position of the pyrimidine ring.

  • δ ~8.2 ppm (d, 1H): This doublet is assigned to the proton at the 6-position, coupled to the proton at the 5-position.

  • δ ~6.5 ppm (d, 1H): This doublet corresponds to the proton at the 5-position, coupled to the proton at the 6-position.

  • δ ~3.1 ppm (s, 6H): This singlet integrates to six protons and is characteristic of the two equivalent methyl groups of the dimethylamino substituent.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~162 ppm: Carbon at the 4-position, directly attached to the dimethylamino group.

  • δ ~158 ppm: Carbon at the 2-position.

  • δ ~157 ppm: Carbon at the 6-position.

  • δ ~107 ppm: Carbon at the 5-position.

  • δ ~39 ppm: The two equivalent methyl carbons of the dimethylamino group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 123. The fragmentation pattern will likely be dominated by the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in a significant fragment at m/z = 108. Further fragmentation of the pyrimidine ring can also be expected.

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic, -CH₃)
~1600-1550C=C and C=N stretching (pyrimidine ring)
~1350-1250C-N stretching (aromatic amine)

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily governed by the pyrimidine ring and the dimethylamino group. The lone pair of electrons on the dimethylamino nitrogen can participate in resonance, increasing the electron density of the pyrimidine ring and influencing its reactivity in electrophilic aromatic substitution reactions.

Role as a Privileged Scaffold

The 4-aminopyrimidine moiety is a well-established "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors[1]. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating strong and specific interactions with the hinge region of the ATP-binding pocket of kinases.

Application in Kinase Inhibitor Synthesis

Numerous kinase inhibitors targeting various members of the kinome, including cyclin-dependent kinases (CDKs), have been developed based on the 4-aminopyrimidine scaffold[1]. This compound serves as a valuable building block in the synthesis of these inhibitors, where the dimethylamino group can be retained or further modified to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Drug Development Pathway Scaffold This compound Modification Chemical Modification (e.g., substitution at other positions) Scaffold->Modification Library Library of Analogs Modification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and the proven utility of the 4-aminopyrimidine scaffold in drug discovery make it a compound of significant interest to researchers in both academic and industrial settings. This technical guide provides a solid foundation for the synthesis, characterization, and application of this important molecule, empowering scientists to leverage its potential in the development of novel therapeutics.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. PMC. [Link]

  • This compound. PubChem. [Link]

  • Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. NIH. [Link]

  • 4-Chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Homework.Study.com. [Link]

  • Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. ResearchGate. [Link]

  • Crystal structure of 4-(dimethylamino)pyridinium cis-diaquabis(oxalato-κO,O′)ferrate(III) hemihydrate. ResearchGate. [Link]

  • 4-DIMETHYLAMINOPYRIDINE. precisionFDA. [Link]

  • Solved 4-Chloropyridine undergoes reaction with | Chegg.com. Chegg.com. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

  • 2-(Dimethylamino)pyrimidine. Organic Syntheses Procedure. [Link]

  • 4-(Dimethylamino)pyridine. PubChem. [Link]

  • 4-Dimethylaminopyridine as a catalyst in heroin synthesis. ResearchGate. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • N,4-Dimethylpyrimidin-2-amine. PubChem. [Link]

  • N,N-dimethylpyrimidin-5-amine. PubChem. [Link]

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An In-depth Technical Guide to the Prospective Crystal Structure of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted

In the landscape of molecular crystallography, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount to understanding a compound's physical properties, stability, and potential for intermolecular interactions. This guide is dedicated to the structural analysis of N,N-dimethylpyrimidin-4-amine, a molecule of significant interest in medicinal chemistry.

It is crucial to establish at the outset that a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available, experimentally determined single-crystal X-ray structure for this compound. The absence of this foundational data presents a unique challenge but also an opportunity. This guide will, therefore, proceed on two fronts:

  • A Predictive Analysis: By leveraging crystallographic data from structurally analogous compounds, we will construct a detailed, predictive model of the molecular geometry and crystal packing of this compound. This section will delve into the anticipated bond lengths, angles, and, most critically, the intermolecular forces likely to govern its solid-state architecture.

  • A Methodological Blueprint: We will provide a robust, field-proven experimental workflow for the crystallization and subsequent single-crystal X-ray diffraction (SC-XRD) analysis of the title compound. This serves as a practical guide for researchers aiming to determine its empirical structure.

This dual approach ensures that while we operate at the frontier of what is known, we are rigorously grounded in established crystallographic principles and best practices, offering both a theoretical framework and a practical path forward.

Part 1: Predictive Structural Analysis of this compound

The molecular structure of this compound (C₆H₉N₃) is composed of a pyrimidine ring substituted at the 4-position with a dimethylamino group.[1] The planarity of the pyrimidine ring and the stereochemistry of the dimethylamino group are key determinants of its overall conformation and packing potential.

Predicted Molecular Geometry

Based on analyses of related structures, such as 4,6-Dimethylpyrimidin-2-amine[2][3] and co-crystals of N,N-dimethylpyridin-4-amine,[4] we can predict the core geometry of the this compound molecule. The pyrimidine ring is expected to be essentially planar. The exocyclic dimethylamino group will likely exhibit a geometry that balances steric hindrance and electronic effects. The nitrogen of the dimethylamino group is expected to be sp² hybridized, leading to a trigonal planar arrangement of its substituents, though slight pyramidalization can occur.

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}

Caption: Predicted molecular structure of this compound.

Table 1: Predicted vs. Observed Geometrical Parameters of Related Aminopyrimidines.

Parameter Predicted for this compound Observed in 4,6-Dimethylpyrimidin-2-amine[2][3]
Pyrimidine Ring Planar Essentially Planar (r.m.s. deviations 0.003-0.016 Å)
C-N (endo) bond lengths ~1.33 - 1.38 Å 1.328(3) - 1.373(4) Å
C-C (endo) bond lengths ~1.37 - 1.40 Å 1.374(4) - 1.388(4) Å

| C-N (exo) bond length | ~1.36 Å | 1.348(4) Å |

Predicted Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound will be dictated by a hierarchy of intermolecular interactions. While it lacks a classic hydrogen bond donor (like the -NH₂ group in 2-amino-4,6-dimethylpyrimidine), it possesses several acceptors and can participate in weaker, non-covalent interactions.

  • C-H···N Hydrogen Bonds: The most probable significant interaction will be weak hydrogen bonds between the methyl and aromatic C-H donors of one molecule and the nitrogen atoms (both in the ring and the exocyclic amino group) of adjacent molecules. These interactions, though weaker than conventional N-H···N or O-H···N bonds, are known to be structure-directing. In the crystal structure of 4,6-Dimethylpyrimidin-2-amine, N-H···N hydrogen bonds lead to the formation of zigzag ribbons.[2][3] A similar, though weaker, C-H···N network is plausible for the title compound.

  • π-π Stacking: The electron-deficient pyrimidine ring is a prime candidate for π-π stacking interactions. We can anticipate offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion, with centroid-to-centroid distances in the range of 3.4 to 3.8 Å. This type of interaction is a significant cohesive force in the crystal packing of many nitrogen-containing aromatic heterocycles.[5]

  • Van der Waals Forces: Dispersion forces will play a ubiquitous role in the overall crystal packing, particularly involving the methyl groups, contributing to an efficient space-filling arrangement.

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}

Caption: Key predicted intermolecular forces in the crystal lattice.

Part 2: Experimental Workflow for Crystal Structure Determination

The following section outlines a comprehensive, self-validating protocol for obtaining high-quality single crystals of this compound and determining its crystal structure via SC-XRD.

Synthesis and Purification

A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-chloropyrimidine, with dimethylamine.

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add an excess of dimethylamine (typically a 40% aqueous solution, 2-3 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound. Confirm purity and identity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is essential.

Table 2: Recommended Crystallization Screening Techniques.

Technique Description Key Parameters
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly. Solvent choice, concentration, temperature.
Vapor Diffusion A concentrated solution of the compound in a good solvent is placed in a small vial, which is then placed inside a larger sealed chamber containing a poor solvent (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. Solvent/precipitant pair, concentration, temperature.

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Solvent, cooling rate, saturation level. |

Recommended Solvents for Screening:

  • Single Solvents: Acetone, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene.

  • Binary Systems (for vapor diffusion): Dichloromethane/Hexane, Acetone/Water, Ethanol/Diethyl Ether.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[6] A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods.[6] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using metrics such as the R-factor (agreement factor), goodness-of-fit (GooF), and analysis of the residual electron density map. The final crystallographic data is prepared in the Crystallographic Information File (CIF) format for deposition in a public database like the CCDC.

dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, labelloc="t", label="Workflow for Crystal Structure Determination"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4", arrowhead=normal];

}

Caption: A systematic workflow for empirical structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive predictive analysis based on sound crystallographic principles and data from closely related analogues. We anticipate a planar pyrimidine core with key intermolecular interactions driven by C-H···N hydrogen bonds and π-π stacking. Furthermore, the detailed experimental blueprint provided herein offers a clear and robust pathway for researchers to undertake the empirical determination of this structure, a finding that would be a valuable addition to the field and would provide critical insights for its application in drug design and materials science.

References

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Saeed, A., et al. (2024). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, E80, 834-838. [Link]

  • National Center for Biotechnology Information (2023). 4-(Dimethylamino)pyridine. PubChem Compound Summary for CID 14284. [Link]

  • Fu, W.-W., et al. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o32. [Link]

  • Fu, W.-W., et al. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E, E69, o32. [Link]

  • National Center for Biotechnology Information (2023). This compound. PubChem Compound Summary for CID 579196. [Link]

  • National Center for Biotechnology Information (2023). 2-Amino-4,6-dimethyl pyrimidine. PubChem Compound Summary for CID 13021. [Link]

  • Vasylevskyi, S.I., et al. (2014). Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o799. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N,N-dimethylpyrimidin-4-amine (CAS 31401-45-3). Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental protocols for data acquisition, and the structural elucidation of this key pyrimidine derivative. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the unambiguous characterization of this compound and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The precise characterization of substituted pyrimidines is therefore critical for quality control, reaction monitoring, and understanding structure-activity relationships.

NMR spectroscopy is an unparalleled tool for the non-destructive and detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the application of ¹H and ¹³C NMR to definitively characterize this compound.

Molecular Structure and Spectroscopic Rationale

The structure of this compound features a pyrimidine ring substituted at the C4 position with a dimethylamino group. This substitution pattern dictates the electronic environment of each nucleus and, consequently, its NMR spectral signature.

Figure 1: Chemical structure and atom numbering of this compound.

The key structural features influencing the NMR spectrum are:

  • Aromaticity and Heteroatoms: The pyrimidine ring is aromatic, and the two nitrogen atoms are strongly electronegative. This deshields the ring protons and carbons, shifting their signals downfield in the NMR spectrum.[1]

  • Electron-Donating Group (EDG): The N,N-dimethylamino (-N(CH₃)₂) group is a powerful electron-donating group. It increases electron density in the pyrimidine ring, particularly at the ortho (C5) and para (C2) positions, through resonance. This shielding effect counteracts the deshielding from the ring nitrogens and causes an upfield shift for these positions compared to unsubstituted pyrimidine.[1]

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound displays four distinct signals corresponding to the four unique proton environments.

Table 1: ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~8.45Singlet (s)-1H
H6~8.15Doublet (d)J(H6-H5) ≈ 5.81H
H5~6.50Doublet (d)J(H5-H6) ≈ 5.81H
-N(CH₃)₂~3.10Singlet (s)-6H
(Note: Data are typical values and may vary slightly based on solvent and concentration. Sourced from spectral databases and principles of pyrimidine NMR.)
Causality Behind Signal Assignments:
  • H2 Proton: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and placing it furthest downfield. It appears as a singlet because its closest proton neighbors (H5 and H6) are four bonds away, resulting in negligible coupling.

  • H6 Proton: The H6 proton is adjacent to a ring nitrogen (N1), causing it to be deshielded. It is coupled to the H5 proton, resulting in a doublet.

  • H5 Proton: This proton is ortho to the electron-donating -N(CH₃)₂ group, experiencing a strong shielding effect that shifts its signal significantly upfield compared to other pyrimidine protons.[1] It is coupled to H6, appearing as a doublet with the same coupling constant.

  • -N(CH₃)₂ Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N and N-C bonds. They give rise to a single, intense singlet, integrating to 6H, in the aliphatic region of the spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. There are four unique carbon signals for the pyrimidine ring and one signal for the two equivalent methyl carbons.

Table 2: ¹³C NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
C4~163.5
C2~157.0
C6~155.5
C5~105.0
-N(CH₃)₂~37.0
(Note: Data are typical values sourced from spectral databases like PubChem and interpreted based on established principles.)[2]
Causality Behind Signal Assignments:
  • C4 Carbon: This carbon is directly attached to the amino group and is part of the C=N double bond system. The direct attachment to nitrogen causes a strong downfield shift, making it the most deshielded carbon.

  • C2 and C6 Carbons: These carbons are bonded to two nitrogen atoms (C2) or one nitrogen atom (C6) within the aromatic ring, placing them at the downfield end of the spectrum. Their precise ordering can be confirmed with advanced 2D NMR techniques like HMBC.[1]

  • C5 Carbon: Similar to its attached proton (H5), the C5 carbon is strongly shielded by the electron-donating effect of the dimethylamino group, causing its signal to appear significantly upfield.

  • -N(CH₃)₂ Carbons: The two methyl carbons are equivalent and appear as a single peak in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and validated protocol.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and relatively clean spectral window.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.[4]

    • Cap the NMR tube and vortex or sonicate briefly to ensure complete dissolution.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters. A typical experiment uses a 30° or 90° pulse angle with a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30). Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets.

    • Set the spectral width to cover the full range of carbon signals (e.g., 0 to 180 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

    • Reference the spectrum to the solvent signal (e.g., the center of the CDCl₃ triplet at 77.16 ppm).[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert lock Lock & Shim insert->lock acq_H1 Acquire ¹H Spectrum lock->acq_H1 acq_C13 Acquire ¹³C Spectrum acq_H1->acq_C13 ft Fourier Transform acq_C13->ft phase Phase & Baseline Correction ft->phase ref Reference Spectrum phase->ref analyze Peak Picking & Integration ref->analyze end end analyze->end Final Spectrum

Figure 2: Standard workflow for NMR sample analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its molecular structure. The characteristic chemical shifts and coupling patterns, governed by the interplay of aromaticity, heteroatom electronegativity, and the strong electron-donating nature of the dimethylamino group, allow for unambiguous signal assignment. The protocols and data presented in this guide offer a robust framework for the characterization of this compound, ensuring scientific integrity and reproducibility for researchers in synthetic chemistry, drug discovery, and quality assurance.

References

  • Benchchem. Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. Technical Support Center. 1

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  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

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The Solubility Profile of N,N-dimethylpyrimidin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-dimethylpyrimidin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various pharmacologically active molecules. A thorough understanding of its solubility characteristics is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles governing its behavior in different solvent systems. In the absence of extensive published quantitative data, this guide offers a predictive analysis of its solubility based on its physicochemical properties and provides a detailed, field-proven experimental protocol for its empirical determination. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this important compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₉N₃, is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural motif is found in molecules targeting a range of therapeutic areas. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. Poor aqueous solubility can be a major hurdle in drug development, leading to suboptimal drug exposure and therapeutic failure. Therefore, a comprehensive understanding of the solubility of this compound in various solvents is a foundational requirement for its successful application in pharmaceutical research and development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound provides key insights into its expected solubility.

2.1. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Structure A tertiary amine with a pyrimidine ring[1]

2.2. Structural Analysis and Predicted Solubility

This compound possesses a tertiary amine group attached to a pyrimidine ring. This structure imparts a degree of polarity to the molecule due to the presence of nitrogen atoms with lone pairs of electrons. However, the two methyl groups on the exocyclic nitrogen and the aromatic pyrimidine ring contribute to its nonpolar character.

  • Polar Solvents: The nitrogen atoms in the pyrimidine ring and the dimethylamino group can act as hydrogen bond acceptors, suggesting potential solubility in polar protic solvents like water and alcohols. However, as a tertiary amine, it lacks the ability to act as a hydrogen bond donor, which may limit its solubility compared to primary or secondary amines.[2] The overall solubility in water is expected to be moderate to low. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where hydrogen bonding is less of a factor, the polar nature of the molecule is expected to lead to good solubility.[2][3]

  • Nonpolar Solvents: The presence of the methyl groups and the pyrimidine ring provides nonpolar characteristics, suggesting that this compound will exhibit some solubility in nonpolar solvents like toluene and hexane. The interactions in these cases would be primarily driven by van der Waals forces.

The following diagram illustrates the key structural features of this compound and their influence on its solubility.

Factors Influencing the Solubility of this compound Structure Molecular Structure Polarity Polarity Structure->Polarity determines H_Bonding Hydrogen Bonding Structure->H_Bonding influences pKa pKa Structure->pKa determines Solvent_Polarity Solvent Polarity Polarity->Solvent_Polarity interacts with Solvent_H_Bonding Solvent H-Bonding Capability H_Bonding->Solvent_H_Bonding interacts with pKa->Solvent_Polarity affects ionization in

Caption: Factors influencing the solubility of this compound.

2.3. Predicted Solubility in Common Solvents

Based on the theoretical principles discussed, the predicted solubility of this compound in various classes of solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is essential.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateCapable of hydrogen bonding as an acceptor, but lacks donor capabilities. The hydrophobic pyrimidine ring and methyl groups limit solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighGood polarity match without the requirement for hydrogen bond donation.[2][3]
Nonpolar Toluene, Hexane, Diethyl EtherLow to Moderatevan der Waals interactions with the nonpolar regions of the molecule.
Acidic (Aqueous) Dilute HClHighThe basic nitrogen atoms will be protonated to form a more soluble salt.
Basic (Aqueous) Dilute NaOHLowThe molecule is already a weak base; increasing the pH will not enhance solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative solubility data, an empirical determination is crucial. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Experimental Workflow for Solubility Determination start Start prepare_solutions Prepare Supersaturated Solutions start->prepare_solutions equilibrate Equilibrate at Constant Temperature prepare_solutions->equilibrate separate_phases Separate Solid and Liquid Phases equilibrate->separate_phases analyze_supernatant Analyze Supernatant Concentration separate_phases->analyze_supernatant calculate_solubility Calculate Solubility analyze_supernatant->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for solubility determination.

3.3. Detailed Protocol

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the results.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant from the analytical results.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

3.4. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following self-validating measures should be incorporated into the protocol:

  • Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that a significant amount of undissolved material was present at equilibrium.

  • Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should be consistent at the later time points.

  • Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the method.

Conclusion

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Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability Assessment of N,N-dimethylpyrimidin-4-amine

In the landscape of pharmaceutical development and fine chemical synthesis, the proactive assessment of a compound's thermal stability is not merely a regulatory formality but a cornerstone of process safety, product quality, and operational efficiency. This compound (C₆H₉N₃), a substituted pyrimidine, serves as a valuable building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1] Its molecular structure, featuring a pyrimidine core and a dimethylamino substituent, necessitates a thorough understanding of its behavior under thermal stress. Exothermic decomposition, if not properly characterized, can lead to runaway reactions, posing significant risks to personnel and infrastructure. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermal stability of this compound, grounded in authoritative methodologies and field-proven insights.

Theoretical Framework: Understanding Potential Degradation Pathways

The thermal stability of this compound is intrinsically linked to the robustness of its heterocyclic pyrimidine ring and the nature of its dimethylamino substituent. The decomposition of such a molecule is rarely a single-step event and can be influenced by intermolecular interactions and the presence of catalysts or impurities.[2]

  • Pyrimidine Ring Stability: The pyrimidine ring itself is a relatively stable aromatic heterocycle. However, its stability can be influenced by substituents. Studies on various pyrimidine derivatives show that the type and position of functional groups can significantly alter the decomposition temperature and kinetics.[3]

  • The Role of the Dimethylamino Group: The C-N bond of the dimethylamino group is a potential initiation point for thermal decomposition. General studies on the thermal degradation of amines show that decomposition can proceed through various mechanisms, including dealkylation or more complex fragmentation pathways.[4] The presence of this electron-donating group can influence the electron density of the pyrimidine ring, affecting its overall thermal behavior.

  • Atmospheric Influence: The surrounding atmosphere is a critical variable.

    • Inert Atmosphere (Nitrogen, Argon): In an inert environment, thermal decomposition typically involves the fragmentation of the molecule into smaller volatile compounds. This is the standard condition for assessing inherent thermal stability.[5]

    • Oxidative Atmosphere (Air, Oxygen): Under oxidative conditions, the decomposition process can be more energetic and occur at lower temperatures due to reactions with oxygen, leading to the formation of oxides of carbon and nitrogen.[5]

A Multi-Pillar Approach to Thermal Stability Analysis

A comprehensive thermal hazard assessment cannot rely on a single analytical technique. A tiered, multi-pillar approach is essential, where each method provides unique and complementary information. This guide focuses on three core techniques: Thermogravimetric Analysis (TGA), Differential Scanning calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hazard & Process Safety cluster_2 Tier 3: Comprehensive Profile TGA Thermogravimetric Analysis (TGA) Determines onset of mass loss ARC Accelerating Rate Calorimetry (ARC) Simulates worst-case runaway potential TGA->ARC Provides decomposition temperature range DSC Differential Scanning Calorimetry (DSC) Identifies exothermic events DSC->ARC Confirms exothermicity and energy output Profile Thermal Hazard Profile - Safe Operating Temperature - TMR ad - Pressure Data ARC->Profile Generates critical safety parameters

Caption: Tiered workflow for thermal stability assessment.

Pillar 1: Thermogravimetric Analysis (TGA)

Principle & Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For this compound, TGA is the first-line tool to determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. It also quantifies the loss of volatiles (e.g., residual solvent or moisture) versus thermal decomposition and determines the amount of non-volatile residue at high temperatures.[6]

Experimental Protocol: TGA of this compound

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere & Flow Rate: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.[5]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a linear heating rate, typically 10°C/min, up to a final temperature where decomposition is complete (e.g., 600°C).[3]

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tₒ) from the resulting curve.

Pillar 2: Differential Scanning Calorimetry (DSC)

Principle & Rationale: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7] While TGA shows if and when a material loses mass, DSC reveals whether the underlying process is endothermic (absorbs energy, e.g., melting) or exothermic (releases energy, e.g., decomposition). A significant exothermic event indicates a potential for thermal runaway, making DSC a critical screening tool.[8]

Experimental Protocol: DSC of this compound

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 1-3 mg of this compound in an aluminum DSC pan. Using a sealed pan is crucial to contain any pressure generated during decomposition.

  • Atmosphere: Maintain a static or slow-purging inert nitrogen atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point identified by TGA.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the onset temperature of any exotherms and integrate the peak area to calculate the enthalpy of decomposition (ΔHₔ, in J/g).

Pillar 3: Accelerating Rate Calorimetry (ARC)

Principle & Rationale: The Accelerating Rate Calorimeter (ARC) is the gold standard for simulating a worst-case thermal runaway scenario.[9] It operates under near-adiabatic conditions, meaning that as the sample begins to self-heat, the instrument's environment heats with it, preventing heat loss.[10] This allows for the precise measurement of the onset of self-accelerating decomposition and the resulting temperature and pressure increases, which are vital for designing emergency relief systems and defining safe operating limits.[11][12]

Experimental Protocol: ARC of this compound

  • Instrument Preparation: Ensure the calorimeter is properly calibrated and the containment vessel is secure.

  • Sample Preparation: Load a known mass (typically 1-5 g) of this compound into a robust, sealed sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.[10]

  • System Setup: Place the bomb in the calorimeter. The system is now ready to operate in its characteristic 'Heat-Wait-Search' mode.[12]

  • Heat-Wait-Search (HWS) Program:

    • Heat: The system heats the sample to a set temperature (e.g., 50°C).

    • Wait: The system holds this temperature for a specified time (e.g., 15 minutes) to allow for thermal equilibrium.

    • Search: The system monitors the sample for any self-heating. If the rate of temperature rise is below a set sensitivity threshold (e.g., 0.02 °C/min), the HWS cycle repeats at a higher temperature (e.g., in 5°C steps).[10]

    • Exotherm Detection: Once the self-heating rate exceeds the threshold, the instrument switches to adiabatic mode, tracking the temperature and pressure rise until the reaction is complete.

  • Data Analysis: The primary outputs are plots of temperature vs. time and pressure vs. time. From these, critical safety parameters are derived.

G start Start HWS Cycle heat Heat Increase sample temperature by ΔT start->heat wait Wait Allow for thermal equilibrium heat->wait search Search Monitor self-heating rate (dT/dt) wait->search decision dT/dt > Threshold? search->decision decision->heat No exotherm Track Exotherm (Adiabatic Mode) decision->exotherm Yes

Caption: The 'Heat-Wait-Search' logic of an ARC experiment.

Data Synthesis and Hazard Profile

The data from these three techniques must be synthesized to build a complete thermal hazard profile for this compound.

Table 1: Summary of Thermal Stability Data for this compound

Parameter Technique Description Typical Value (Example)
Tₒ (onset) TGA Temperature of initial mass loss. Data to be determined
Tₒ (onset) DSC Onset temperature of exothermic decomposition. Data to be determined
ΔHₔ DSC Energy released during decomposition (J/g). Data to be determined
Tₒ (onset) ARC Onset of self-accelerating decomposition (°C).[9] Data to be determined
ΔTₐₔ ARC Adiabatic temperature rise (°C).[9] Data to be determined
(dT/dt)ₘₐₓ ARC Maximum self-heating rate (°C/min). Data to be determined
Pₘₐₓ ARC Maximum pressure generated (bar). Data to be determined

| TMRₐₔ | ARC | Time to Maximum Rate under adiabatic conditions (min).[9] | Data to be determined |

Interpretation:

  • A high ΔHₔ from DSC coupled with a low Tₒ from ARC indicates a significant thermal hazard.

  • The TMRₐₔ is a critical parameter. A short TMRₐₔ at a process-relevant temperature suggests that there is little time to react to a thermal runaway event.

  • Pₘₐₓ data is essential for the proper design of pressure relief systems and ensuring vessel integrity during a worst-case scenario.

Conclusion and Recommendations

A thorough investigation into the thermal stability of this compound is imperative for its safe handling, storage, and use in pharmaceutical synthesis. This guide outlines a robust, multi-tiered analytical approach. The initial screening with TGA and DSC provides fundamental decomposition data, while the subsequent analysis by ARC quantifies the worst-case runaway potential under adiabatic conditions.[5][10][12] By systematically applying these methodologies, researchers and drug development professionals can generate the critical data needed to establish safe operating limits, engineer appropriate safety controls, and ensure compliance with process safety management standards. The protocols and framework described herein represent a self-validating system for the comprehensive characterization of this, and other, vital chemical intermediates.

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The Emerging Therapeutic Potential of N,N-dimethylpyrimidin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N,N-dimethylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Its inherent structural features facilitate interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound derivatives, with a primary focus on their burgeoning potential in oncology. We will delve into the key mechanisms of action, explore established structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The this compound Core - A Scaffold of Therapeutic Promise

The pyrimidine nucleus is a fundamental heterocyclic motif found in the building blocks of life, namely nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[2] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research for decades, leading to the development of numerous drugs with a wide range of applications.[2][3] Among the vast landscape of pyrimidine-based compounds, this compound has emerged as a particularly valuable starting point for the design of novel therapeutics. Its dimethylamino group at the 4-position and the nitrogen atoms within the pyrimidine ring provide crucial points for molecular interactions and further chemical modifications.

The synthetic tractability of the this compound core allows for the facile introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity.[4][5] This has led to the discovery of derivatives with potent activities against a range of diseases, most notably cancer, where they have shown significant promise as inhibitors of key signaling pathways.[6][7][8][9]

This guide will provide a detailed exploration of the biological activities of this compound derivatives, with a particular emphasis on their anticancer properties. We will dissect their mechanisms of action, supported by experimental data, and provide practical, step-by-step protocols for their synthesis and biological evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Kinases

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Several this compound derivatives have been developed as potent EGFR inhibitors. For instance, a series of novel N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinaminepyrimidine-2,4-diamine derivatives have shown robust antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations, including the challenging C797S resistance mutation.[6] One promising compound, Y9m, exhibited IC50 values in the low nanomolar range (8-9 nM) against Baf3-EGFRL858R/T790M/C797S and Baf3-EGFRDel19/T790M/C797S cancer cell lines.[6] Mechanistic studies revealed that Y9m effectively inhibits the phosphorylation of EGFR and downstream signaling proteins in the mTOR pathway, leading to cell cycle arrest at the G0/G1 phase and apoptosis.[6]

Signaling Pathway of EGFR Inhibition by Y9m:

EGFR_Inhibition EGFR EGFR (L858R/T790M/C797S) PI3K PI3K EGFR->PI3K Activates Y9m Y9m Y9m->EGFR Apoptosis Apoptosis Y9m->Apoptosis Induces mTOR mTOR PI3K->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by compound Y9m.

2.1.2. Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

CDK2 is a key regulator of the cell cycle, and its aberrant activity is linked to the development of various cancers and resistance to CDK4/6 inhibitors.[8] this compound derivatives have been explored as potent and selective CDK2 inhibitors. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity, with compound 15 emerging as a lead candidate with a Ki of 0.005 µM.[8][9] This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[8][9] Mechanistic studies in ovarian cancer cells showed that compound 15 reduced the phosphorylation of retinoblastoma (Rb), arrested the cell cycle at the S and G2/M phases, and induced apoptosis.[8][9]

2.1.3. Polo-Like Kinase 4 (PLK4) Inhibition:

PLK4 is a master regulator of centriole duplication, and its overexpression can lead to aneuploidy and tumorigenesis. Novel pyrimidin-2-amine derivatives have been identified as potent PLK4 inhibitors.[10] Compound 8h from one such study exhibited a PLK4 IC50 of 0.0067 µM and demonstrated excellent antiproliferative activity against breast cancer cells.[10]

Antiproliferative Activity Data

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

CompoundTarget(s)Cancer Cell LineIC50 / GI50 (µM)Reference
Y9m EGFRL858R/T790M/C797SBaf3-EGFR mutant0.008 - 0.009[6]
15 CDK2A2780 (Ovarian)0.127 - 0.560 (GI50)[8][9]
8h PLK4MDA-MB-468 (Breast)Not explicitly stated, but potent[10]
12c Not specifiedUO-31 (Renal)Potent, better than sunitinib[11]

Other Potential Biological Activities

While the primary focus has been on their anticancer potential, derivatives of this compound have also shown promise in other therapeutic areas.

  • Antimicrobial Activity: Some synthesized pyrimidine derivatives have shown inhibitory activity against various microbial strains.[12][13]

  • Anti-inflammatory Activity: Pyrimidine derivatives have been reported to possess anti-inflammatory properties.[14][15]

  • Anthelmintic Activity: Certain 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines have exhibited good anthelmintic activity.[14]

  • Antidepressant Activity: (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine derivatives have been evaluated for their antidepressant potential.[16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures.

General Synthesis of N-Arylpyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a common method for the synthesis of N-aryl derivatives, a key step in the development of many biologically active compounds.[4]

Experimental Workflow:

Synthesis_Workflow Start Start: 2-Chloropyrimidine & Arylamine Reaction Buchwald-Hartwig Amination Start->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Reagents Reagents: Pd2(dba)3, Xantphos, NaOtBu, Toluene Reagents->Reaction Purification Purification: Column Chromatography Workup->Purification Product Final Product: N-Arylpyrimidin-2-amine Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloropyrimidine (1.0 eq), the desired aryl amine (1.1 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Reflux the reaction mixture under a nitrogen atmosphere for the time required for the reaction to complete (monitor by TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture over ice water and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyrimidin-2-amine derivative.

In Vitro Antiproliferative MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[17]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[2]

  • Substitutions at the 2- and 4-positions: Modifications at these positions are crucial for kinase inhibitory activity. The introduction of aryl or heteroaryl groups can lead to enhanced binding to the ATP-binding pocket of kinases.

  • Substitutions at the 5-position: The introduction of small alkyl or functional groups at this position can influence the potency and selectivity of the compounds.

  • Hybrid Molecules: Incorporating other pharmacophoric features, such as quinoxaline or pyrazole moieties, has led to the development of highly potent and specific inhibitors.[6][8]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities, particularly in the realm of oncology. Their ability to potently and selectively inhibit key protein kinases involved in cancer progression makes them attractive candidates for further drug development. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, providing a rich platform for the optimization of lead compounds.

Future research in this area should focus on:

  • Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to explore new biological targets and improve existing activity profiles.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions of these compounds with their targets to guide rational drug design.

  • In vivo evaluation: Advancing the most promising compounds to preclinical and clinical studies to assess their therapeutic efficacy and safety in relevant disease models.

The continued exploration of this compound derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

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The Pyrimidin-4-Amine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a fundamental six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products, such as nucleic acids (cytosine, thymine, and uracil) and vitamin B1, underscores its biological significance.[1] Among the various substituted pyrimidines, the pyrimidin-4-amine scaffold has emerged as a "privileged" structure in drug design. This is largely due to its ability to mimic the adenine core of ATP, allowing it to effectively interact with the hinge region of kinase enzymes.[3] This guide provides a comprehensive technical overview of substituted pyrimidin-4-amines, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular focus on their role as kinase inhibitors.

Synthetic Methodologies: Accessing the Pyrimidin-4-Amine Core

The synthetic accessibility of the pyrimidine core allows for a wide range of substitutions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.[4][5] Numerous methods for the synthesis of pyrimidine derivatives have been developed, ranging from classical cyclocondensation reactions to modern catalytic approaches.[4][6][7]

Classical Approaches: Cyclocondensation Reactions

One of the most common and versatile methods for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon component with a nitrogen-containing fragment, typically an amidine or guanidine.[8]

A prominent strategy involves the reaction of β-keto esters or chalcones with amidines or guanidine hydrochloride.[4][8][9] For instance, the reaction of a chalcone derivative with guanidine hydrochloride in the presence of a base like potassium hydroxide in dioxane can yield 2-amino-4,6-disubstituted pyrimidines.[9]

Representative Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine [9]

  • Chalcone Synthesis: An equimolar mixture of 2-acetylthiophene and p-methoxybenzaldehyde is dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 12-15 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the corresponding chalcone.

  • Cyclization: The synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) are dissolved in dioxane. Potassium hydroxide (2 equivalents) is added, and the mixture is refluxed for 8-10 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization to afford the target pyrimidin-4-amine.

Modern Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient and versatile methods for the synthesis of substituted pyrimidines. These include microwave-assisted synthesis, multi-component reactions, and transition-metal-catalyzed cross-coupling reactions.[6][7][10][11]

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrimidine derivatives.[10][11] For example, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines has been efficiently achieved using microwave-assisted formamide degradation and Dimroth rearrangement.[11]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing aryl or heteroaryl substituents at specific positions of the pyrimidine ring, which is crucial for exploring the SAR of these compounds.[4][11]

Synthesis_Workflow cluster_classical Classical Synthesis cluster_modern Modern Synthesis Chalcone Chalcone Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation Pyrimidin_4_amine_classical Substituted Pyrimidin-4-amine Cyclocondensation->Pyrimidin_4_amine_classical Halogenated_Pyrimidine Halogenated Pyrimidine Suzuki_Coupling Suzuki-Miyaura Coupling Halogenated_Pyrimidine->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Coupling Pyrimidin_4_amine_modern Functionally Diverse Pyrimidin-4-amine Suzuki_Coupling->Pyrimidin_4_amine_modern

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrimidin-4-amine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1] SAR studies are therefore crucial for the rational design of potent and selective inhibitors.

Substitutions on the Pyrimidine Ring
  • Position 2: The 2-position of the pyrimidine ring is often substituted with an arylamino group. The nature of this aryl group can significantly impact the inhibitory activity. For example, in a series of 2-arylamino-4-aryl-pyrimidines as PAK1 inhibitors, the substitution pattern on the 2-arylamino moiety was found to be critical for potency.[12]

  • Position 5: Introduction of a substituent at the 5-position can enhance activity. For instance, the incorporation of a bromide at the 5-position of the pyrimidine core in a series of PAK1 inhibitors led to a significant increase in potency.[12] The effect of C-5 substitution has also been examined in polysubstituted pyrimidines for the suppression of PGE2 generation.[4]

  • Position 6: The 6-position can tolerate a variety of substituents that can be tailored to interact with specific pockets in the target enzyme.

The 4-Amino Group

The 4-amino group is a key hydrogen bond donor, typically interacting with the hinge region of kinases. Modifications to this group are generally not well-tolerated, as this interaction is often essential for inhibitory activity.[13]

Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[14][15] In the context of pyrimidin-4-amines, various heterocyclic ring systems have been explored as bioisosteres for the pyrimidine core. For instance, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of adenine and has been extensively used in the design of kinase inhibitors.[3][13][16][17] The 7H-pyrrolo[2,3-d]pyrimidine core has also been successfully employed in the development of kinase inhibitors.[18]

Pyrimidin4Amine [label=< Pyrimidin-4-amine Core R2NR6 NR5NH2

>];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

R2_SAR [label="Position 2 (R2):\n- Arylamino groups common\n- Modulates potency and selectivity"]; R5_SAR [label="Position 5 (R5):\n- Halogens can enhance potency\n- Influences interaction with specific pockets"]; R6_SAR [label="Position 6 (R6):\n- Can be varied to target specific enzyme pockets"]; NH2_SAR [label="4-Amino Group:\n- Key H-bond donor\n- Essential for hinge binding"]; Bioisosteres [label="Bioisosteric Replacements:\n- Pyrazolo[3,4-d]pyrimidine\n- 7H-pyrrolo[2,3-d]pyrimidine\n- Improves properties"];

Pyrimidin4Amine:p2 -> R2_SAR; Pyrimidin4Amine:p5 -> R5_SAR; Pyrimidin4Amine:p6 -> R6_SAR; Pyrimidin4Amine -> NH2_SAR; Pyrimidin4Amine -> Bioisosteres; } dot Caption: Key SAR points for pyrimidin-4-amine derivatives.

Therapeutic Applications: A Focus on Kinase Inhibition

The structural similarity of the pyrimidin-4-amine scaffold to the adenine moiety of ATP makes it an ideal template for the design of kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[13][19]

Tyrosine Kinase Inhibitors

Many pyrimidin-4-amine derivatives have been developed as potent inhibitors of both receptor and non-receptor tyrosine kinases.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is the core of ibrutinib, the first-in-class BTK inhibitor approved for the treatment of various B-cell malignancies.[13][20]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Several pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent FGFR inhibitors, with some advancing to clinical trials for the treatment of cancers with FGFR alterations.[13]

  • Src Family Kinase Inhibitors: The 4-aminopyrazolopyrimidine scaffold is also found in inhibitors of Src family kinases, which are involved in cell proliferation, differentiation, and migration.[13]

Serine/Threonine Kinase Inhibitors

Substituted pyrimidin-4-amines have also shown significant activity against serine/threonine kinases.

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibitors: The pyrimidine scaffold is present in several PI3K inhibitors, which are being investigated for the treatment of various cancers due to the central role of the PI3K/Akt/mTOR pathway in cell growth and survival.[17][19]

  • Polo-like Kinase 4 (PLK4) Inhibitors: Recently, novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors with excellent anti-proliferative activity against breast cancer cells.[21]

  • Other Serine/Threonine Kinases: Derivatives of pyrimidin-4-amine have also been evaluated for their inhibitory activity against a range of other serine/threonine kinases, including CDK5, CK1, CLK1, DYRK1A, and GSK3.[11]

Compound ClassTarget Kinase(s)Therapeutic AreaReference(s)
Pyrazolo[3,4-d]pyrimidin-4-aminesBTK, FGFR, SrcCancer[13][20]
7H-Pyrrolo[2,3-d]pyrimidinesPfCDPK1, PfCDPK4Malaria[18]
Pyrimidine-based compoundsPI3KCancer[17][19]
2-Arylamino-4-aryl-pyrimidinesPAK1Cancer[12]
Pyrimidin-2-aminesPLK4Cancer[21]

Future Perspectives

The pyrimidin-4-amine scaffold continues to be a highly attractive starting point for the development of novel therapeutics. Future research in this area is likely to focus on several key aspects:

  • Development of More Selective Inhibitors: While many potent kinase inhibitors have been developed, achieving high selectivity remains a challenge. Future efforts will likely involve the use of advanced computational methods and structural biology to design inhibitors that can discriminate between closely related kinases, thereby minimizing off-target effects.

  • Exploration of New Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of pyrimidin-4-amine derivatives suggest their potential in other therapeutic areas, such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.

  • Novel Drug Delivery Systems: The formulation and delivery of pyrimidin-4-amine-based drugs will be an important area of research to improve their bioavailability and therapeutic efficacy.

References

  • Zheng, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

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  • Deau, E., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. PubMed. [Link]

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An In-depth Technical Guide to N,N-dimethylpyrimidin-4-amine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N,N-dimethylpyrimidin-4-amine (CAS No. 31401-45-3), a heterocyclic amine of significant interest in medicinal chemistry and drug development. While the specific discovery of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of pyrimidine chemistry that burgeoned in the mid-20th century. This document elucidates the compound's physicochemical properties, details robust synthetic methodologies with step-by-step protocols, and explores its contemporary role as a privileged scaffold in the design of targeted therapeutics. The guide is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this versatile molecular entity.

Introduction to this compound

This compound is a substituted pyrimidine featuring a dimethylamino group at the C4 position. The pyrimidine core, an aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature, most notably in the nucleobases cytosine, thymine, and uracil, which form the basis of nucleic acids.[1][2] This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed to interact with biological systems.[1][2] The addition of the dimethylamino group to the pyrimidine ring significantly modulates its electronic properties, enhancing its potential for specific molecular interactions.

1.1 Chemical Structure and Nomenclature

  • IUPAC Name: this compound[3]

  • Synonyms: 4-(Dimethylamino)pyrimidine[3]

  • CAS Number: 31401-45-3[3]

  • Molecular Formula: C₆H₉N₃[3]

1.2 Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Weight 123.16 g/mol PubChem[4]
Monoisotopic Mass 123.079647300 DaPubChem[3][4]
Appearance Solid (predicted)
XLogP3 (Predicted) 0.6PubChemLite[5]
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem
SMILES CN(C)C1=NC=NC=C1PubChemLite[5]
InChIKey MSXIOWULDXZJLX-UHFFFAOYSA-NPubChemLite[5]

Historical Context and Emergence

While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its conceptualization and synthesis are a direct result of the systematic exploration of pyrimidine chemistry. The mid-20th century saw significant advancements in the synthesis of functionalized pyrimidines. For instance, a 1953 patent detailed the synthesis of 2-Amino-4,6-dimethylpyrimidine, highlighting that the fundamental reactions to create aminopyrimidines were well-established during this era.[6]

The development of this compound can be seen as a logical progression from its simpler analog, 4-aminopyrimidine.[7] The synthesis of the parent 4-aminopyrimidine scaffold and the subsequent development of N-alkylation techniques provided the necessary chemical toolkit for the creation of N,N-dimethylated derivatives. The impetus for creating such derivatives often stems from the need to modulate properties like solubility, basicity, and the capacity for hydrogen bonding, which are critical for biological activity and pharmacokinetic profiles. The broader class of 4-aminopyrimidines gained significant attention as novel inhibitors of HIV, further fueling interest in generating diverse analogs.[8]

Synthetic Methodologies

The synthesis of this compound is most efficiently achieved through nucleophilic aromatic substitution (SₙAr). This well-established reaction class is ideal for functionalizing electron-deficient heterocyclic rings like pyrimidine.

3.1 Retrosynthetic Analysis

The most logical retrosynthetic disconnection is at the C4-N bond, leading to a 4-halopyrimidine precursor and dimethylamine. 4-Chloropyrimidine is a common and commercially available starting material, making this a convergent and practical approach.

3.2 Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The primary route involves the direct reaction of a pyrimidine bearing a suitable leaving group at the 4-position (e.g., a halogen) with dimethylamine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack at the carbon atoms, particularly those at the 2, 4, and 6 positions.

Sources

Methodological & Application

use of N,N-dimethylpyrimidin-4-amine in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of N,N-dimethylpyrimidin-4-amine

Authored by: A Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile heterocyclic compound, for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of reactions, this guide delves into the mechanistic underpinnings, practical considerations, and detailed protocols that govern its application in modern organic synthesis.

Introduction: Understanding this compound

This compound, also known as 4-(dimethylamino)pyrimidine, is a derivative of the pyrimidine heterocycle.[1] Its structure is characterized by a pyrimidine ring substituted at the C4 position with a dimethylamino group.[1][2] This compound is a structural analog of the widely utilized nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 31401-45-3[1]
Molecular Formula C₆H₉N₃[2]
Molar Mass 123.16 g/mol [1]
Appearance Solid (typical)
Synonyms 4-(Dimethylamino)pyrimidine, 4-Pyrimidinamine, N,N-dimethyl-[1]
The Critical Comparison: this compound vs. DMAP

The synthetic utility of this compound is best understood by comparing it to DMAP. The primary structural difference is the presence of a second nitrogen atom at the 1-position of the pyrimidine ring. This modification has profound electronic consequences:

  • Basicity and Nucleophilicity: Pyrimidine is a weaker base than pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom. This effect decreases the electron density on the ring nitrogens. However, the powerful electron-donating effect of the exocyclic dimethylamino group, via resonance, significantly increases the electron density on the ring nitrogen at the 3-position, making it the primary site of nucleophilic attack. While DMAP is an exceptionally strong nucleophilic catalyst, the overall electron-withdrawing nature of the pyrimidine ring suggests that this compound, while still a potent catalyst, may exhibit slightly attenuated reactivity compared to DMAP in some contexts.[4][5]

  • Stability: The pyrimidine core is a common motif in a vast array of bioactive compounds and is generally stable under a wide range of reaction conditions.

Safety and Handling

Like its pyridine analog DMAP, this compound and its derivatives are considered hazardous.[1][3] They can be toxic and are readily absorbed through the skin.[3]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before use.

Core Application: Nucleophilic Catalysis

The primary role of this compound in organic synthesis is as a nucleophilic catalyst, particularly for acyl and silyl group transfer reactions.[4][6] Its efficacy stems from its ability to form a highly reactive, positively charged intermediate with the electrophile, which is then more susceptible to attack by a weakly nucleophilic substrate, such as a sterically hindered alcohol.[3][4]

General Mechanism of Catalysis

The catalytic cycle, analogous to that of DMAP, involves three key stages.[3][7] The reaction begins with the nucleophilic attack of the pyrimidine ring nitrogen on the electrophilic acylating or silylating agent. This forms a highly activated N-acyl- or N-silyl-pyrimidinium salt. This intermediate is a superior acylating/silylating agent compared to the starting material (e.g., acid anhydride or silyl chloride). The alcohol or amine substrate then attacks this activated intermediate. Finally, a stoichiometric auxiliary base, such as triethylamine (Et₃N) or pyridine, is required to deprotonate the resulting protonated catalyst, regenerating it for the next catalytic cycle.[3][8]

Catalytic_Cycle Catalyst This compound Intermediate Activated Acyl-Pyrimidinium Intermediate (Highly Reactive) Catalyst->Intermediate Product Ester Product Intermediate->Product AcylSource Acylating Agent (e.g., Ac₂O) AcylSource->Intermediate Step 1: Activation ProtonatedCatalyst Protonated Catalyst ProtonatedCatalyst->Catalyst ProtonatedBase Protonated Base (e.g., Et₃NH⁺) Product->ProtonatedCatalyst Substrate Alcohol (R-OH) Substrate->Product Step 2: Nucleophilic Attack Base Auxiliary Base (e.g., Et₃N) Base->Catalyst Step 3: Regeneration Base->ProtonatedBase

Caption: General catalytic cycle for acylation.

Application Note 1: Acylation of Sterically Hindered Alcohols

Acylation reactions are fundamental transformations in organic synthesis.[9] this compound is an effective catalyst for the esterification of alcohols and amidation of amines, particularly with challenging substrates that react sluggishly under other conditions.[6] The use of such catalysts can increase reaction rates by several orders of magnitude compared to uncatalyzed reactions.[4]

Protocol 1: Synthesis of tert-Butyl Acetate via Catalytic Acetylation

This protocol details the acetylation of a sterically hindered alcohol, tert-butanol, using acetic anhydride, catalyzed by this compound.

Materials:

  • This compound (0.05 eq)

  • tert-Butanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow:

Acylation_Workflow start Start: Inert Atmosphere Setup dissolve Dissolve t-BuOH, Et₃N, and Catalyst in DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Add Acetic Anhydride Dropwise cool->add react Warm to RT, Stir 4-12h (Monitor by TLC/GC) add->react quench Quench with sat. NaHCO₃ react->quench extract Separate Layers, Extract Aqueous with DCM quench->extract wash Combine Organics, Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify end End: Isolated Product purify->end

Caption: Step-by-step acylation workflow.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butanol (1.0 eq), triethylamine (1.5 eq), and this compound (0.05 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice-water bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and any acetic acid formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel to obtain pure tert-butyl acetate.

Application Note 2: Silylation for Alcohol Protection

The silylation of alcohols is a cornerstone of protecting group chemistry. This compound can catalyze the reaction of alcohols with silyl chlorides (e.g., TBDMSCl, TIPSCl) to form silyl ethers. The mechanism is analogous to acylation, proceeding through a highly reactive silylpyrimidinium ion pair.[8] This method is particularly effective for substrates where standard conditions (e.g., imidazole as a catalyst) are sluggish.

Protocol 2: TBDMS Protection of a Primary Alcohol

This protocol describes the protection of benzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • This compound (0.1 eq)

  • Benzyl Alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, add this compound (0.1 eq) and TBDMSCl (1.1 eq) at room temperature under an inert atmosphere.

    • Causality Insight: Triethylamine acts as both the auxiliary base to regenerate the catalyst and the scavenger for the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer to a separatory funnel and extract the product with ethyl acetate or DCM.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure silyl ether.[10]

Substrate TypeAcylating/Silylating AgentCatalyst LoadingTypical Yields
Primary AlcoholAcetic Anhydride1-5 mol%>95%
Secondary AlcoholBenzoyl Chloride5-10 mol%85-95%
Hindered AlcoholTBDMSCl10-20 mol%70-90%
Primary AmineBoc Anhydride1-5 mol%>90%

Concluding Remarks for the Practicing Scientist

This compound stands as a potent and valuable tool in the synthetic chemist's arsenal. While its reactivity profile is closely related to the ubiquitous catalyst DMAP, understanding the subtle electronic modifications imposed by the pyrimidine core allows for its rational application in a variety of contexts. The protocols outlined herein provide a robust starting point for its use in crucial synthetic transformations such as acylation and silylation. As with any highly active catalyst, careful optimization of reaction conditions is key to achieving high yields and purity, unlocking the full potential of this versatile reagent.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.
  • BenchChem. (2025).
  • ChemBK. (n.d.). N,N-Dimethyl-4-aminopyridine.
  • Weiss, V. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
  • BenchChem Technical Support Team. (2025). Comparative Catalytic Activity of N,N,4-Trimethylpiperidin-4-amine.
  • PubChemLite. (2025). This compound (C6H9N3).
  • BenchChem. (n.d.). N,3-Dimethylpyridin-4-amine.
  • PubChem. (2025). This compound | C6H9N3 | CID 579196.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007).
  • Wikipedia. (n.d.). 4-Dimethylaminopyridine.
  • BenchChem. (2025). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis.
  • chemeurope.com. (n.d.). 4-Dimethylaminopyridine.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.

Sources

N,N-dimethylpyrimidin-4-amine as a catalyst in condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N,N-dimethylpyrimidin-4-amine: A Nucleophilic Catalyst in Condensation Reactions

Introduction: Exploring a DMAP Analogue in Catalysis

This compound (CAS No: 31401-45-3) is a heterocyclic compound recognized primarily as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[1] Its pyrimidine framework is a key structural motif in numerous bioactive molecules. While its role as a synthetic intermediate is established, its potential application as a nucleophilic catalyst in condensation reactions remains a less explored, yet highly compelling area of research.

This guide posits this compound as a potent catalyst for condensation reactions, drawing a functional and mechanistic analogy to its well-known pyridine counterpart, 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly efficient nucleophilic catalyst for a wide array of reactions, most notably acylation, where it can increase reaction rates by several orders of magnitude.[2][3]

The structural similarity between this compound and DMAP suggests a shared catalytic pathway. The primary difference lies in the core aromatic ring—a pyrimidine versus a pyridine. The presence of a second nitrogen atom in the pyrimidine ring renders it more electron-deficient than the pyridine ring. This electronic perturbation is expected to decrease the nucleophilicity of the exocyclic dimethylamino group. However, the resulting N-acylpyrimidinium intermediate formed during the catalytic cycle would be significantly more electrophilic and, therefore, potentially more reactive towards nucleophiles than the corresponding N-acylpyridinium species derived from DMAP. This guide will explore this hypothesis, outlining the mechanistic rationale and providing detailed protocols for its application.

The Hypothesized Catalytic Cycle: A Nucleophilic Pathway

The catalytic efficacy of this compound in condensation reactions, such as esterification and amidation, is predicated on a nucleophilic catalysis mechanism analogous to that of DMAP.[4] The cycle proceeds through the formation of a highly activated intermediate.

  • Activation Step: The cycle initiates with the nucleophilic attack of the dimethylamino group of this compound on an activated carboxylic acid derivative (e.g., an acid anhydride or an O-acylisourea formed in situ from a carbodiimide). This step generates a highly electrophilic N-acylpyrimidinium salt.

  • Nucleophilic Attack: A nucleophile, such as an alcohol or an amine, attacks the activated carbonyl carbon of the N-acylpyrimidinium salt. This species is significantly more reactive than the parent acyl source, facilitating the reaction even with sterically hindered or poorly nucleophilic substrates.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the final ester or amide product and the release of the this compound catalyst, which can then re-enter the catalytic cycle.

Below is a visualization of this proposed catalytic pathway.

Catalytic_Cycle cluster_main Catalytic Cycle of this compound Catalyst N,N-Dimethyl- pyrimidin-4-amine Intermediate N-Acylpyrimidinium Salt [Catalyst-CO-R]+ Catalyst->Intermediate Nucleophilic Attack AcylSource Acyl Source (e.g., R-CO-X) AcylSource->Intermediate Product Product (R-CO-Nu) Intermediate->Product Attack by Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product->Catalyst Catalyst Regeneration

Caption: Proposed nucleophilic catalytic cycle for this compound.

Application Protocols

The following protocols are designed as robust starting points for researchers. They are based on well-established condensation methods where DMAP is traditionally used, with this compound substituted as the nucleophilic catalyst.

Protocol 1: Catalytic Esterification of a Secondary Alcohol

This protocol details the esterification of a carboxylic acid with a secondary alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of this compound. This method is an adaptation of the classic Steglich esterification.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Secondary Alcohol (e.g., Cyclohexanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the secondary alcohol (1.1 eq), and this compound (0.05 - 0.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.2 M concentration relative to the carboxylic acid).

  • Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • This compound: Intercepts the O-acylisourea to form the even more reactive N-acylpyrimidinium salt, which is the key to overcoming the steric hindrance of the secondary alcohol.[2]

  • 0 °C Addition: The initial cooling and slow addition of DCC helps to control the exothermic reaction and minimize the formation of N-acylurea byproducts.

ParameterRecommended ValueRationale
Catalyst Loading5-10 mol%Balances reaction rate with cost and ease of purification.
SolventAnhydrous DCMGood solubility for reactants; non-nucleophilic.
Temperature0 °C to RTMinimizes side reactions during activation.
Reaction Time12-24 hoursTypical for sterically demanding couplings.
Protocol 2: Catalytic Amide Bond Formation

This protocol describes the formation of an amide bond between a carboxylic acid and a primary amine, a cornerstone reaction in drug discovery.[5] It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, which produces a water-soluble urea byproduct, simplifying purification.

Materials:

  • Carboxylic Acid

  • Primary Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (0.1 eq) in anhydrous DMF or DCM.

  • Add the primary amine (1.05 eq) to the solution.

  • Add EDC (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, if using DCM, proceed to the workup. If using DMF, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Rationale for Experimental Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid. The resulting urea byproduct can be easily removed during the aqueous workup.

  • Catalyst: this compound accelerates the reaction, which is particularly useful for less reactive amines or sterically hindered carboxylic acids.[6]

  • Solvent: DMF is often used for its excellent solvating properties, especially for more polar substrates or those with poor solubility in DCM.

ParameterRecommended ValueRationale
Coupling AgentEDC (1.2 eq)Forms a water-soluble byproduct, simplifying purification.
Catalyst Loading10 mol%Effective for accelerating sluggish amide couplings.
SolventAnhydrous DMF or DCMChosen based on substrate solubility.
Reaction Time8-16 hoursSufficient for most standard amide bond formations.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with care. It is listed as causing skin and eye irritation, and may cause respiratory irritation.[7] Its well-known analogue, DMAP, is considered highly toxic and is readily absorbed through the skin.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen . MDPI. Available at: [Link]

  • Synthesis of Esters . YouTube. Available at: [Link]

  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis . OUCI. Available at: [Link]

  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis . ResearchGate. Available at: [Link]

  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis . RSC Publishing. Available at: [Link]

  • 4-Dimethylaminopyridine (DMAP) . Common Organic Chemistry. Available at: [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. Available at: [Link]

  • N, N-Dimethylpyrimidin-4-amine . MySkinRecipes. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation . UCL Discovery. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units . Journal of Education and science. Available at: [Link]

  • N,N‐Dimethyl‐4‐pyridinamine, a Very Effective Acylation Catalyst (1969) . SciSpace. Available at: [Link]

  • Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid . ResearchGate. Available at: [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses . National Institutes of Health (NIH). Available at: [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides . National Institutes of Health (NIH). Available at: [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines . Semantic Scholar. Available at: [Link]

  • Optimized Amide Bond Reactions with Heterocyclic Compounds & Acids . Mirage News. Available at: [Link]

  • This compound . PubChem. Available at: [Link]

  • Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine . ResearchGate. Available at: [Link]

  • 4-Dimethylaminopyridine . Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpyrimidin-4-amine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, and the dimethylamino group can significantly influence the molecule's physicochemical properties, such as basicity, solubility, and ability to participate in hydrogen bonding. This, in turn, can modulate the compound's pharmacokinetic and pharmacodynamic profile. The synthesis of this compound is a fundamental transformation that enables the exploration of structure-activity relationships (SAR) in the development of novel therapeutics.

This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction class involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this specific synthesis, 4-chloropyrimidine serves as the electrophilic substrate, and dimethylamine acts as the nucleophile.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is particularly pronounced at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack. The chlorine atom at the 4-position is a good leaving group, further facilitating the substitution reaction.

The mechanism proceeds via a two-step addition-elimination process. First, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the C4 carbon of 4-chloropyrimidine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

Caption: Nucleophilic aromatic substitution mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the amination of chloropyrimidines.[1] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials:

  • 4-Chloropyrimidine (C₄H₃ClN₂, MW: 114.53 g/mol )

  • Dimethylamine solution (40% in water or 2M in THF/Methanol)

  • Ethanol (absolute)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a 250-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloropyrimidine (1.0 eq) in absolute ethanol (approximately 3-4 mL per gram of 4-chloropyrimidine).

  • Addition of Dimethylamine: To the stirred solution, add an excess of dimethylamine solution (2.0-3.0 eq). The use of an excess of the amine drives the reaction to completion and helps to neutralize the hydrochloric acid formed as a byproduct.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • To the residue, add water and make the solution basic (pH > 10) by the careful addition of a sodium hydroxide solution. This step is to ensure that the product is in its free base form.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel.[2] For column chromatography, a gradient of methanol in dichloromethane is often an effective eluent system. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent streaking of the basic product on the silica gel.[3]

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
4-ChloropyrimidineC₄H₃ClN₂114.531.0
DimethylamineC₂H₇N45.082.0 - 3.0
This compoundC₆H₉N₃123.161.0 (theoretical)

Note: The expected yield for this type of reaction is typically in the range of 80-95%, depending on the reaction scale and purification method.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃) of 5-bromo-N,N-dimethylpyrimidin-4-amine: δ 8.34 (s, 1H), 3.27 (s, 6H).[4]

  • ¹³C NMR (101 MHz, CDCl₃) of 5-bromo-N,N-dimethylpyrimidin-4-amine: δ 159.5, 150.8, 150.3, 104.2, 42.6.[4]

Expected ¹H NMR of this compound:

  • A singlet for the two protons on the pyrimidine ring (H2 and H6).

  • A singlet for the six protons of the two methyl groups of the dimethylamino group.

  • A signal for the proton at the 5-position.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ for this compound (C₆H₉N₃) would be at m/z = 123.08.

Safety Precautions and Waste Disposal

Safety:

  • 4-Chloropyrimidine: This compound is harmful if swallowed and causes skin and serious eye irritation.[5][6] It should be handled in a fume hood with appropriate PPE.

  • Dimethylamine solution: This solution is highly flammable, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[7][8][9] It should be handled with extreme care in a well-ventilated fume hood, away from ignition sources.

  • Ethanol: Ethanol is a flammable liquid.

  • Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe skin and eye damage.

Waste Disposal:

  • All organic waste, including the reaction mixture, solvents from extraction and chromatography, and any residual reactants, should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.[10][11]

  • Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Solid waste, such as used drying agents and silica gel from chromatography, should be collected in a designated solid waste container.[10]

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 4-chloropyrimidine with dimethylamine is a robust and efficient method for obtaining this valuable building block. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably synthesize this compound for use in medicinal chemistry and drug discovery programs. Proper characterization is essential to confirm the identity and purity of the final product.

References

N,N-Dimethylpyrimidin-4-amine as a Ligand for Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrimidine-Based Ligands in Coordination Chemistry

The pyrimidine nucleus, a fundamental component of nucleic acids, has garnered significant attention in medicinal and coordination chemistry due to its diverse biological activities and versatile coordination behavior.[1][2][3] Pyrimidine derivatives are known to form stable complexes with a wide range of metal ions, leading to compounds with potential applications in catalysis, materials science, and particularly as therapeutic agents.[1][4][5] The introduction of various functional groups onto the pyrimidine ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and biological efficacy.[2]

This guide focuses on N,N-dimethylpyrimidin-4-amine, a readily accessible pyrimidine derivative, as a promising ligand for the synthesis of novel metal complexes. While direct studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, by drawing parallels with structurally related 4-aminopyrimidine and other pyrimidine-based ligands, we can infer its coordination behavior and potential applications. This document provides a comprehensive overview of its anticipated coordination modes, detailed protocols for the synthesis and characterization of its metal complexes, and a discussion of its potential applications, all grounded in the established principles of coordination chemistry of analogous compounds.

Coordination Chemistry of this compound: A Predictive Overview

This compound possesses two potential coordination sites: the lone pair of electrons on the exocyclic dimethylamino nitrogen and the lone pairs on the endocyclic pyrimidine nitrogens. The coordination preference will be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the steric hindrance around the potential donor atoms, and the solvent system employed.

Based on studies of similar aminopyrimidine and aminopyridine ligands, the following coordination modes can be anticipated:

  • Monodentate Coordination: The ligand may coordinate to the metal center through one of the ring nitrogens, typically N1 or N3. This is a common coordination mode for simple pyrimidine and pyridine ligands.

  • Bridging Coordination: The ligand could bridge two metal centers, with each of the ring nitrogens coordinating to a different metal ion. This can lead to the formation of polynuclear complexes or coordination polymers.

  • Chelating Coordination (less likely): While less common for simple aminopyrimidines, the possibility of chelation involving the exocyclic amino nitrogen and an adjacent ring nitrogen cannot be entirely ruled out, especially with certain metal ions and under specific reaction conditions. However, the steric bulk of the dimethylamino group might disfavor this mode.

The electronic properties of the dimethylamino group, being an electron-donating group, are expected to increase the electron density on the pyrimidine ring, potentially enhancing the donor ability of the ring nitrogens.

Experimental Protocols

Protocol 1: General Synthesis of a Transition Metal Complex with this compound (Exemplified with a Generic M(II) salt)

This protocol outlines a general procedure for the synthesis of a metal(II) complex of this compound. The choice of metal salt and solvent may need to be optimized for specific applications.

Materials:

  • This compound (C₆H₉N₃)

  • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)

  • Anhydrous methanol or ethanol

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Ligand Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 mmol) in anhydrous methanol (20 mL). Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal(II) salt (1 mmol) in anhydrous methanol (10 mL).

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After reflux, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.

  • Purification: Wash the collected solid with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex under vacuum.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the metal center, especially when using metal ions that are sensitive to air (e.g., Fe(II), Co(II)).

  • Anhydrous Solvents: Anhydrous solvents are used to prevent the coordination of water molecules to the metal center, which could compete with the desired ligand and lead to the formation of hydrated complexes.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the ligand exchange reaction to occur and helps to ensure the formation of the thermodynamically stable product.

  • Washing with Diethyl Ether: Diethyl ether is a non-coordinating solvent that is effective at washing away organic impurities without dissolving the typically less soluble metal complex.

Protocol 2: Characterization of the Synthesized Metal Complex

A thorough characterization of the newly synthesized complex is essential to confirm its structure and purity. The following techniques are recommended:

1. Elemental Analysis (C, H, N):

  • Purpose: To determine the empirical formula of the complex and to confirm the metal-to-ligand ratio.

  • Procedure: Submit a small, pure sample of the complex for elemental analysis. Compare the experimental percentages of C, H, and N with the calculated values for the proposed formula.

2. Infrared (IR) Spectroscopy:

  • Purpose: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds.

  • Procedure: Record the IR spectrum of the free ligand and the metal complex. A shift in the stretching frequencies of the pyrimidine ring and the C-N bond of the dimethylamino group upon coordination is indicative of complex formation.[6]

3. UV-Visible Spectroscopy:

  • Purpose: To study the electronic transitions within the complex and to obtain information about the coordination geometry around the metal center.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMF, DMSO) and record the UV-Vis spectrum. The appearance of new absorption bands in the visible region, corresponding to d-d transitions for transition metal complexes, confirms the formation of the complex.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes):

  • Purpose: To provide detailed information about the structure of the complex in solution.

  • Procedure: Record the ¹H and ¹³C NMR spectra of the complex in a suitable deuterated solvent. Shifts in the chemical shifts of the ligand protons and carbons upon coordination can provide insights into the coordination mode.

5. X-ray Crystallography:

  • Purpose: To determine the single-crystal X-ray structure of the complex, providing unambiguous information about the coordination geometry, bond lengths, and bond angles.[7]

  • Procedure: Grow single crystals of the complex suitable for X-ray diffraction analysis. This can often be achieved by slow evaporation of a saturated solution of the complex or by vapor diffusion of a non-solvent into a solution of the complex.

Data Presentation

Table 1: Expected Spectroscopic Data for a Generic [M(this compound)₂X₂] Complex

Characterization TechniqueFree Ligand (this compound)Metal ComplexRationale for Change
IR Spectroscopy (cm⁻¹) ν(C=N) ring: ~1580-1600Shift to higher or lower frequencyCoordination of the ring nitrogen to the metal alters the bond order and vibrational frequency.
ν(C-N) amino: ~1350Shift in frequencyInteraction of the dimethylamino group with the metal center or changes in the electronic environment of the ring affect this vibration.
UV-Visible Spectroscopy π → π* transitions in the UV regionNew bands in the visible region (for transition metals)Appearance of d-d electronic transitions upon formation of the coordination complex.
¹H NMR Spectroscopy (ppm) Pyrimidine ring protons: δ 8.0-8.5Shift in chemical shifts (upfield or downfield)Coordination to the metal ion alters the electronic environment of the pyrimidine ring protons.
N(CH₃)₂ protons: δ ~3.1Shift in chemical shiftChange in the electronic environment of the dimethylamino group upon complexation.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_analysis Analytical Techniques start Start: Prepare Ligand and Metal Salt Solutions mix Mix Solutions and Reflux start->mix 1. React isolate Isolate Crude Complex mix->isolate 2. Cool and Precipitate wash Wash with Solvents isolate->wash 3. Purify dry Dry Under Vacuum wash->dry characterize Characterize Complex dry->characterize ea Elemental Analysis characterize->ea ir IR Spectroscopy characterize->ir uvvis UV-Vis Spectroscopy characterize->uvvis nmr NMR Spectroscopy characterize->nmr xrd X-ray Crystallography characterize->xrd end End: Elucidated Structure and Properties xrd->end

Caption: Workflow for the synthesis and characterization of metal complexes.

Potential Applications

Based on the extensive research on pyrimidine-based metal complexes, this compound complexes are anticipated to exhibit a range of interesting properties and applications.

Biological and Medicinal Applications

Pyrimidine derivatives and their metal complexes are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

  • Anticancer Activity: Metal complexes of pyrimidine-based ligands have shown promising anticancer potential.[8] The coordination of a metal ion can enhance the cytotoxic activity of the ligand, potentially through mechanisms involving DNA binding or the inhibition of key enzymes.[9] For instance, zinc(II) complexes with Schiff bases derived from 4-aminopyrimidine-2(1H)-one have demonstrated anticancer activity against human brain tumor cell lines.[8]

  • Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial agents. Metal complexation can augment the antimicrobial efficacy of the pyrimidine ligand.[4][10] This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.

Catalysis

Aminopyridine and aminopyrimidine-stabilized metal complexes have been investigated as catalysts in various organic transformations, most notably in olefin polymerization.[11][12]

  • Olefin Polymerization: Group 4 metal complexes containing aminopyridinato ligands have been successfully employed as catalysts for the polymerization and oligomerization of α-olefins.[11] The electronic and steric properties of the ligand play a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. It is plausible that this compound could serve as a supporting ligand for developing novel polymerization catalysts.

  • Coupling Reactions: Transition metal complexes, in general, are widely used as catalysts for cross-coupling reactions. While not specifically documented for this compound, pyrimidine-containing ligands have been used in catalytic systems.[5][13]

Conclusion and Future Outlook

This compound presents itself as a readily available and electronically interesting ligand for the development of novel metal complexes. While direct experimental data for its coordination compounds is limited, a strong foundation for its potential can be built upon the extensive research into analogous pyrimidine and aminopyridine systems. The protocols and insights provided in this guide are intended to serve as a starting point for researchers and drug development professionals to explore the rich coordination chemistry and potential applications of this promising ligand. Future research should focus on the systematic synthesis and characterization of a series of metal complexes with this compound to fully elucidate its coordination behavior and to screen for biological and catalytic activities. Such studies will undoubtedly contribute to the expanding field of pyrimidine-based coordination chemistry and may lead to the discovery of new compounds with significant practical applications.

References

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Sources

Application Notes & Protocols: N,N-Dimethylpyrimidin-4-amine as a Foundational Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a prime target for therapeutic intervention, particularly in oncology. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic the adenine portion of ATP allows it to effectively compete for the enzyme's active site. Specifically, the 4-aminopyrimidine motif is a highly effective hinge-binding element, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.[1][3] This guide provides an in-depth exploration of N,N-dimethylpyrimidin-4-amine and its derivatives as versatile building blocks for the synthesis of novel kinase inhibitors, complete with detailed protocols for key synthetic transformations.

Rationale for Use: The Strategic Advantage of the 4-Aminopyrimidine Core

The utility of the this compound scaffold in kinase inhibitor design is rooted in its unique combination of structural and chemical properties.

  • Hinge-Binding Pharmacophore : The nitrogen atoms of the pyrimidine ring and the exocyclic amino group at the C4 position serve as ideal hydrogen bond donors and acceptors. This arrangement facilitates a bidentate hydrogen bonding interaction with the kinase hinge region, effectively anchoring the inhibitor within the ATP-binding pocket. This foundational interaction is a cornerstone of many potent kinase inhibitors.[1]

  • Synthetic Tractability : The pyrimidine core is amenable to a wide range of synthetic modifications. Halogenated pyrimidines, in particular, are excellent substrates for transition-metal-catalyzed cross-coupling reactions.[4][5] This allows for the systematic and regioselective introduction of various substituents at different positions on the ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

  • Vectors for Optimization : While the 4-aminopyrimidine core secures the hinge interaction, substituents at other positions (typically C2, C5, and C6) can be tailored to interact with other regions of the ATP-binding site. This allows for the fine-tuning of selectivity against a specific kinase or a desired panel of kinases. For instance, modifications at the C5 position can target the gatekeeper residue, influencing the overall kinome selectivity profile of the compound.[6]

Core Synthetic Methodologies

The construction of diverse kinase inhibitor libraries from a pyrimidine core relies heavily on robust and versatile C-C and C-N bond-forming reactions. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools in this context.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the attachment of various aryl and heteroaryl moieties to the pyrimidine scaffold.[4][7] This is critical for extending the inhibitor into the solvent-exposed regions of the kinase active site to pick up additional interactions and modulate physicochemical properties. 4-Chloropyrimidines are excellent substrates due to the electron-deficient nature of the pyrimidine ring, which facilitates the oxidative addition step in the catalytic cycle.[4][8]

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chloropyrimidine with an arylboronic acid.

Materials:

  • Substituted 4-chloropyrimidine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv or PdCl₂(dppf)·DCM, 0.05 equiv)[8][9]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture (4:1) or DMF)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask or microwave vial, add the 4-chloropyrimidine (1.0 equiv), the boronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition : Add the degassed solvent (approx. 0.1 M concentration relative to the limiting reagent) followed by the palladium catalyst (0.05 equiv). Causality Note: The choice of catalyst and base is crucial. Pd(PPh₃)₄ is a reliable Pd(0) source, while PdCl₂(dppf) is a Pd(II) precatalyst that is reduced in situ. The dppf ligand is a bidentate phosphine that stabilizes the palladium center. Carbonate bases are effective and generally well-tolerated.[9]

  • Reaction : Heat the mixture to 80-100 °C (or higher for microwave-assisted reactions) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Reaction times can vary from 2 to 24 hours.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination: Building C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[10] This reaction is essential for installing the key amine groups that interact with the kinase hinge or for adding other amine-containing side chains to modulate solubility and cell permeability. The reaction's broad scope allows for the coupling of a vast array of primary and secondary amines.[11]

This protocol provides a general method for the amination of a 2-chloropyrimidine, a common step following an initial C4-functionalization.

Materials:

  • Substituted 2-chloropyrimidine (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv)

  • Phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup : In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition : Add the 2-chloropyrimidine and the anhydrous, degassed solvent. Stir for a few minutes, then add the amine. Causality Note: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is critical. The ligand stabilizes the active Pd(0) species, promotes the oxidative addition of the aryl chloride, and facilitates the final reductive elimination step to form the C-N bond.[9][10] Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are required to deprotonate the amine.[9]

  • Reaction : Seal the vessel and heat to 90-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Pass the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Application Workflow: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

To illustrate the practical application of these methodologies, the following section outlines a representative two-step synthesis of a hypothetical Aurora Kinase inhibitor, starting from 2,4-dichloropyrimidine.

G cluster_0 Step 1: Regioselective Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination start 2,4-Dichloropyrimidine reagents1 Arylboronic Acid, PdCl₂(dppf), K₂CO₃ 1,4-Dioxane/H₂O, 90°C start->reagents1 intermediate 2-Chloro-4-arylpyrimidine reagents1->intermediate reagents2 R¹R²NH (Amine), Pd₂(dba)₃, Xantphos, Cs₂CO₃ 1,4-Dioxane, 110°C intermediate->reagents2 final_product Final Inhibitor: 2-(Amino)-4-arylpyrimidine reagents2->final_product

Caption: Synthetic workflow for a 2,4-disubstituted pyrimidine kinase inhibitor.

This synthetic route leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is more susceptible to nucleophilic substitution and Suzuki coupling than the chlorine at C2, allowing for a regioselective first step.[5][8] The subsequent Buchwald-Hartwig amination at the less reactive C2 position completes the synthesis of the target scaffold.

Data Presentation

The successful application of the 4-aminopyrimidine scaffold has led to the development of numerous potent kinase inhibitors. The table below summarizes representative data for compounds built upon this core, highlighting their activity against various kinase targets.

Table 1: Representative Kinase Inhibitory Activity

Compound Class Target Kinase(s) Representative IC₅₀ (nM) Reference
4-Aminopyrazolopyrimidine BTK, EGFR 0.17, 0.21 [12]
4-Aminopyrazolopyrimidine Src Family (LCK, Fyn) 3 - 6 [12]
Pyridylpyrimidinylaminophenyl c-Src ~10 (Comparable to Imatinib) [13][14]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora A, Aurora B 8.0, 9.2 [15]

| 4-Aminopyrimidine Analogs | P70S6K, Akt | Potent dual inhibitors |[16] |

Visualization of a Key Biological Interaction

The potency of 4-aminopyrimidine-based inhibitors is fundamentally derived from their ability to form specific hydrogen bonds with the kinase hinge region, effectively blocking the binding of ATP.

G cluster_0 Kinase Hinge Region cluster_1 4-Aminopyrimidine Inhibitor hinge_co Backbone C=O hinge_nh Backbone N-H inhibitor_n Pyrimidine N inhibitor_n->hinge_nh H-Bond inhibitor_nh Amino N-H inhibitor_nh->hinge_co H-Bond

Caption: Hydrogen bonding between the 4-aminopyrimidine core and the kinase hinge.

Concluding Remarks

This compound and its related halogenated precursors are exceptionally valuable building blocks in modern medicinal chemistry. Their inherent ability to engage the kinase hinge, combined with their synthetic versatility, provides a robust platform for the rapid development of potent and selective kinase inhibitors. The protocols and principles outlined in this guide offer researchers a solid foundation for designing and synthesizing novel therapeutics based on this privileged scaffold.

References

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  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Al-Salahi, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available from: [Link]

  • Crawford, T. D., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry. Available from: [Link]

  • Crawford, T. D., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed. Available from: [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. PubMed. Available from: [Link]

  • PubChemLite. N,2-dimethylpyrimidin-4-amine (C6H9N3). Available from: [Link]

  • PubChemLite. This compound (C6H9N3). Available from: [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available from: [Link]

  • Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. Available from: [Link]

  • Wang, D., et al. (2024). Direct deaminative functionalization with N-nitroamines. Nature Communications. Available from: [Link]

Sources

high-throughput screening assays involving N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening Assay for p38 MAPK Inhibitors Featuring N,N-dimethylpyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

A High-Throughput Screening Guide to Identify p38 MAPK Inhibitors: A TR-FRET Based Approach Utilizing a Pyrimidine Scaffold

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting p38 MAPK

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38 MAPK signaling cascade is a central regulator of inflammatory processes, primarily through its control over the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Dysregulation of this pathway has been implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making p38 MAPK a compelling therapeutic target for anti-inflammatory drug discovery.[3][4]

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[5] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[6][7] this compound (PubChem CID: 579196) represents a simple pyrimidine-based fragment that can serve as a foundational structure for the development of more potent and selective p38 MAPK inhibitors.[8] This document provides a comprehensive guide to developing and executing a robust, high-throughput screening (HTS) campaign to identify novel p38 MAPK inhibitors, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered kinase cascade.[9] It is typically initiated by environmental stresses or inflammatory cytokines, which activate upstream MAPK kinase kinases (MAPKKKs) such as TAK1 or ASK1.[3] These MAPKKKs then phosphorylate and activate MAPK kinases (MAPKKs), specifically MKK3 and MKK6.[4] MKK3 and MKK6, in turn, activate p38 MAPK by dual phosphorylation on conserved threonine and tyrosine residues (Thr-180 and Tyr-182).[1] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPKAP-K2/3 and transcription factors such as ATF2, leading to a profound cellular response.[2]

p38_pathway cluster_input Stress Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response Cytokines Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines->MAPKKK UV_Light UV Light UV_Light->MAPKKK Osmotic_Shock Osmotic Shock Osmotic_Shock->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates (Thr180/Tyr182) Downstream Downstream Substrates (e.g., MAPKAP-K2, ATF2) p38->Downstream phosphorylates Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis

Caption: The p38 MAPK signaling cascade.

Assay Principle: LanthaScreen® TR-FRET Kinase Activity Assay

To screen for inhibitors of p38 MAPK, we will employ a LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) biochemical assay. This technology offers a robust, homogeneous (no-wash) format ideal for HTS.[10][11]

The assay principle is based on the detection of kinase-mediated phosphorylation of a substrate peptide.[12] The key components are:

  • p38 MAPKα enzyme: The target kinase.

  • GFP-labeled substrate: A peptide or protein substrate for p38, tagged with Green Fluorescent Protein (GFP).

  • ATP: The phosphate donor for the kinase reaction.

  • Terbium (Tb)-labeled anti-phospho-substrate antibody: A specific antibody that recognizes the substrate only when it is phosphorylated.

The process unfolds as follows:

  • Kinase Reaction: In the presence of ATP, active p38 MAPKα phosphorylates the GFP-labeled substrate.

  • Detection: A Tb-labeled antibody, specific to the phosphorylated form of the substrate, is added. This antibody binds to the newly phosphorylated GFP-substrate.

  • FRET Signal: When the Tb-labeled antibody and the GFP-substrate are bound, they are brought into close proximity. Excitation of the Terbium donor (at ~340 nm) results in energy transfer to the GFP acceptor, which then emits light at a longer wavelength (~520 nm).[13] The Terbium itself also has a characteristic emission at ~490 nm.

  • Inhibition: If a compound like this compound inhibits p38 MAPKα, the substrate is not phosphorylated. The Tb-labeled antibody does not bind, no FRET occurs, and the signal at 520 nm is low.

The TR-FRET technology uses a long-lifetime Terbium donor, which allows for a time-delayed measurement.[14] This delay eliminates interference from short-lived background fluorescence, resulting in a high signal-to-noise ratio. The final output is a ratiometric measurement of the acceptor signal (520 nm) to the donor signal (490 nm), which further enhances data quality and reduces well-to-well variability.[12]

TR_FRET_principle cluster_no_inhibition No Inhibition: High TR-FRET Signal cluster_reaction1 Kinase Reaction cluster_detection1 Detection cluster_inhibition Inhibition: Low TR-FRET Signal p38_active Active p38 MAPKα GFP_Sub_P P GFP-Substrate p38_active->GFP_Sub_P Phosphorylation ATP ATP ADP ADP ATP->GFP_Sub_P Phosphorylation GFP_Sub GFP-Substrate GFP_Sub->GFP_Sub_P Phosphorylation FRET_Complex High FRET Signal (Tb → GFP) GFP_Sub_P->FRET_Complex Binding Tb_Ab Tb-Antibody Tb_Ab->FRET_Complex Binding p38_inhibited Inhibited p38 MAPKα No_FRET Low FRET Signal Inhibitor N,N-dimethyl- pyrimidin-4-amine Inhibitor->p38_inhibited binds GFP_Sub2 GFP-Substrate Tb_Ab2 Tb-Antibody

Caption: Principle of the TR-FRET kinase inhibition assay.

Detailed Experimental Protocols

This protocol is designed for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers for accuracy and consistency.

Reagent Preparation
ReagentStock ConcentrationWorking Concentration (2X)Buffer
p38 MAPKα (MAPK14)e.g., 1 µg/µL400 pg/µL (EC80)1X Kinase Buffer A
GFP-ATF2 Substratee.g., 10 µM400 nM1X Kinase Buffer A
ATP10 mM20 µM (Km,app)1X Kinase Buffer A
This compound (Test Cmpd)10 mM in DMSO4X final concentration100% DMSO, then Assay Buffer
Staurosporine (Control Inhibitor)1 mM in DMSO4X final concentration100% DMSO, then Assay Buffer
Tb-anti-pATF2 [pThr71] Antibodye.g., 3.3 µM4 nMTR-FRET Dilution Buffer
EDTA (Stop Reagent)500 mM20 mMTR-FRET Dilution Buffer

Note: The optimal enzyme concentration (EC80) and ATP concentration (apparent Km) should be determined experimentally prior to screening, as detailed in the LanthaScreen assay optimization protocols.[15][16]

Assay Workflow: Step-by-Step Protocol
  • Compound Plating (2.5 µL/well): a. Prepare serial dilutions of this compound and control inhibitor (e.g., Staurosporine) in 100% DMSO. b. Transfer 40 nL of the DMSO dilutions to a 384-well assay plate using an acoustic dispenser. c. For control wells, add 40 nL of DMSO. d. Add 2.46 µL of 1X Kinase Buffer A to all wells. This creates the 4X compound plate.

  • Enzyme Addition (2.5 µL/well): a. Prepare a 4X solution of p38 MAPKα enzyme (e.g., 800 pg/µL) in 1X Kinase Buffer A. b. Add 2.5 µL of the 4X enzyme solution to each well of the assay plate containing the compounds. c. Mix by shaking the plate for 30 seconds. d. Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiation of Kinase Reaction (5 µL/well): a. Prepare a 2X solution of GFP-ATF2 substrate and ATP (400 nM substrate, 20 µM ATP) in 1X Kinase Buffer A. b. Add 5 µL of this substrate/ATP mix to all wells to start the reaction. The total volume is now 10 µL. c. Mix by shaking the plate for 60 seconds. d. Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection (10 µL/well): a. Prepare a 2X Detection Mix containing 4 nM Tb-anti-pATF2 antibody and 20 mM EDTA in TR-FRET Dilution Buffer.[16] b. Add 10 µL of the Detection Mix to all wells. The EDTA stops the kinase reaction by chelating Mg²⁺. c. The final volume in each well is 20 µL. d. Cover the plate and incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader (e.g., PHERAstar, EnVision). b. Use standard Terbium TR-FRET settings: Excitation at 340 nm, Emission at 495 nm (Donor) and 520 nm (Acceptor), with a delay time of 100 µs.[17]

Data Analysis and Interpretation

  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Intensity at 520 nm) / (Intensity at 495 nm)

  • Normalization: Normalize the data using control wells:

    • 0% Inhibition Control (High Signal): Wells with DMSO only (no inhibitor).

    • 100% Inhibition Control (Low Signal): Wells with a saturating concentration of a potent control inhibitor (e.g., 10 µM Staurosporine). % Inhibition = 100 * (1 - [Ratio_Sample - Ratio_100%_Inhib] / [Ratio_0%_Inhib - Ratio_100%_Inhib])

  • Dose-Response Curves and IC50 Determination: a. Plot the % Inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, indicating the separation between the high and low signal controls. It is crucial for validating the robustness of an HTS assay. Z' = 1 - (3*(SD_high + SD_low)) / |Mean_high - Mean_low|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

References

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Biochemical Journal, 406(1), 83-92. (Note: While the general concept is supported by multiple sources, a direct clickable link for this specific older paper isn't provided by the tool; the principle is widely established in the other provided sources.)
  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from [Link]

  • Kuma, Y., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(38), 13193-13205. (Note: A direct clickable link for this specific paper isn't provided by the tool; the principle is widely established in the other provided sources.) A general overview can be found at the Journal of Biological Chemistry website.
  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • Koyama, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 934-943.
  • PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(3), 265-275.
  • Ilk, S., & Kisen, K. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1684, 139-148.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]

  • Asif, M. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research, 7(10), 544-550.

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Application Notes and Protocols for the Quantitative Analysis of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of analytical methodologies for the accurate and precise quantification of N,N-dimethylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document details robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond procedural steps, this guide elucidates the scientific rationale behind method selection, experimental design, and validation in accordance with international regulatory standards, ensuring the generation of reliable and defensible analytical data.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance in drug manufacturing.[1]

This guide presents two primary analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile compounds, offering high sensitivity and specificity.[3]

The choice between these methods will depend on the specific application, the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a preferred method for the routine analysis of this compound in bulk materials and pharmaceutical preparations due to its high precision and adaptability. The pyrimidine moiety in the molecule contains a chromophore that allows for direct UV detection.[4]

Scientific Rationale for Method Design

The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. For a basic compound like this compound, a reversed-phase C18 or Phenyl-Hexyl column is recommended. The phenyl-hexyl column, in particular, can offer enhanced retention and selectivity through π-π interactions with the pyrimidine ring.[4]

The pH of the mobile phase plays a significant role in controlling the retention and peak symmetry of basic analytes. An acidic mobile phase (pH around 3-4) ensures that the amine is protonated, which can improve its interaction with the stationary phase and minimize peak tailing. A buffer, such as phosphate or acetate, is essential to maintain a stable pH throughout the analysis.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample/Standard s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on Reversed-Phase Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

Chromatographic Conditions:

ParameterRecommended Conditions
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.5 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm[6]
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the quantification of this compound, especially at trace levels or in complex matrices. Due to the polarity of the amine group, derivatization is often necessary to improve its volatility and chromatographic performance.[7]

Rationale for Derivatization

Direct analysis of polar amines by GC can lead to poor peak shape and low response due to interactions with active sites in the GC system. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the pyrimidine ring (if any) and any residual moisture, making the molecule more volatile and less polar.[8][9] This results in sharper, more symmetrical peaks and improved sensitivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Prepare Sample/Standard in Anhydrous Solvent s2 Add Derivatizing Agent (e.g., BSTFA) s1->s2 s3 Heat to Complete Reaction s2->s3 g1 Inject into GC-MS System s3->g1 g2 Separation on Capillary Column g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Extract Ion Chromatogram g3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Helium (carrier gas)

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C (hold for 2 min), ramp to 280 °C at 20 °C/min (hold for 5 min)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and major fragment ions)

Sample Preparation and Derivatization:

  • Prepare stock and calibration solutions of this compound in anhydrous pyridine.

  • In a GC vial, add 100 µL of the standard or sample solution.

  • Add 100 µL of BSTFA (with 1% TMCS).

  • Tightly cap the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Data Analysis:

  • Identify the retention time of the derivatized this compound from the analysis of a standard solution.

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the calibration standards.

  • Quantify the analyte in the samples using the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the chosen analytical method is mandatory to ensure its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[10][11]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities, degradants, and matrix components.[12]Peak purity analysis, no interference at the retention time of the analyte in placebo and degraded samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response.[13]Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.[14]Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).[15]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this concentration.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on the results when parameters like pH, flow rate, or column temperature are slightly varied.
Forced Degradation Studies for Stability-Indicating Methods

For use in stability studies, the analytical method must be proven to be stability-indicating. This is achieved through forced degradation studies where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[16] The method must be able to separate the intact analyte from any degradation products formed.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method should be based on the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation. It is imperative that a thorough method validation be performed in accordance with regulatory guidelines to ensure the integrity and accuracy of the generated data. By following the protocols and understanding the underlying scientific principles outlined herein, researchers and drug development professionals can confidently implement these methods for the quality control and analysis of this compound.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • BenchChem. (2025).
  • Płotka-Wasylka, J., et al. (2015). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). TrAC Trends in Analytical Chemistry, 73, 13-27.
  • Phenomenex.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Boccardi, G. (n.d.).
  • Rodin, I. A., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 271-279.
  • Li, Y., et al. (2017). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 145, 465-473.
  • BenchChem. (2025).
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • AMS Biopharma. (2025).
  • Kumar, A., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 453-460.
  • Mutavdžić Pavlović, D., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Agilent.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • BenchChem. (2025).
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  • SynThink Research Chemicals.
  • BenchChem. (2025).
  • ResearchGate. (2019).
  • MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • ResearchGate. (2025).
  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
  • Sahoo, J., et al. (2018). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University Medical Sciences, 13(5), 481-486.
  • Kiseleva, M. G., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 613-625.
  • ResearchGate. (2015).
  • Kiseleva, M. G., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Thermo Fisher Scientific. Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple.
  • Farmacia. (2025).
  • Lin, C.-H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 105-118.
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2888, 145-161.
  • Hussain, S., et al. (2016). Development and Validation of Liquid Chromatography Method for the Determination and Quantification of Impurities in Imiquimod. British Journal of Pharmaceutical Research, 13(1), 1-9.
  • Pérez-Fernández, A., et al. (2023).
  • Sreenivas, N., et al. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 143-150.
  • Zahradníčková, H., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.

Sources

Application Note and Protocol: A Scalable and Robust Synthesis of N,N-dimethylpyrimidin-4-amine for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N,N-dimethylpyrimidin-4-amine is a crucial building block in medicinal chemistry and materials science. This document provides a comprehensive guide for its scale-up synthesis, focusing on a robust and efficient protocol. We delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed, step-by-step protocol suitable for kilogram-scale production, address critical safety considerations, and outline analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for the large-scale production of this important intermediate.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including many approved pharmaceuticals. This compound, a simple yet versatile derivative, serves as a key intermediate in the synthesis of a wide array of compounds with therapeutic potential. Its utility stems from the nucleophilic nature of the dimethylamino group and the ability to further functionalize the pyrimidine ring. Given its importance, the development of a scalable, cost-effective, and safe synthetic route is of paramount importance for both academic research and industrial drug development.

This application note details a preferred industrial method for the synthesis of this compound: the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with dimethylamine. This method is favored for its high yields, operational simplicity, and the ready availability of starting materials.

Mechanistic Rationale: The Chemistry Behind the Synthesis

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, particularly at the 4-position when a good leaving group like chloride is present.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyrimidine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the desired this compound product.

The choice of solvent and the management of the hydrogen chloride (HCl) byproduct are critical for driving the reaction to completion and minimizing side reactions.

G cluster_reactants Reactants cluster_products Products 4-Chloropyrimidine 4-Chloropyrimidine Meisenheimer Complex Meisenheimer Complex 4-Chloropyrimidine->Meisenheimer Complex Nucleophilic Attack (Addition) Dimethylamine Dimethylamine Dimethylamine->Meisenheimer Complex This compound This compound Meisenheimer Complex->this compound Leaving Group Expulsion (Elimination) HCl HCl Meisenheimer Complex->HCl

Figure 1: General workflow of the SNAr reaction for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.

Materials and Equipment
Reagent/EquipmentSpecification
4-Chloropyrimidine>98% purity
Dimethylamine solution40% in water
Triethylamine>99% purity, anhydrous
Isopropyl Alcohol (IPA)Anhydrous
Ethyl AcetateACS grade
Saturated NaCl solutionBrine
Anhydrous Sodium SulfateGranular
10 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, and temperature probe
Rotary Evaporator
Filtration apparatus
Standard laboratory glassware
Step-by-Step Procedure
  • Reactor Setup: Assemble the 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the system is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Charge the reactor with 4-chloropyrimidine (100 g, 0.87 mol).

    • Add anhydrous isopropyl alcohol (1 L).

    • Begin stirring to dissolve the 4-chloropyrimidine.

  • Reaction Initiation:

    • Slowly add triethylamine (132 g, 1.31 mol, 1.5 eq) to the stirred solution.

    • Carefully add the 40% dimethylamine solution in water (294 g, 2.61 mol, 3.0 eq) dropwise over 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using the reactor jacket.

  • Reaction Progression:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the isopropyl alcohol.

    • To the resulting slurry, add ethyl acetate (1 L) and water (500 mL).

    • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with brine (2 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can often be of sufficient purity for many applications.

    • If further purification is required, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For highly polar analogs, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[1]

Process Safety and Hazard Management

The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards.

Hazard Identification
  • This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • 4-Chloropyrimidine: Harmful if swallowed. Corrosive to metals.

  • Dimethylamine: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

  • Isopropyl Alcohol: Highly flammable liquid and vapor. Causes serious eye irritation.

Engineering and Personal Protective Controls
  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger scale operations, flame-resistant and impervious clothing is recommended.[3]

    • Respiratory Protection: If exposure limits are likely to be exceeded, use a full-face respirator with an appropriate cartridge.[3]

  • Grounding and Bonding: For large-scale operations involving flammable solvents, ensure all equipment is properly grounded and bonded to prevent static discharge.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[4] Fire extinguishers suitable for chemical fires (e.g., dry powder or CO2) should be available.

G cluster_hazards Potential Hazards cluster_controls Control Measures Chemical_Exposure Chemical Exposure (Inhalation, Skin/Eye Contact) Engineering_Controls Engineering Controls (Fume Hood, Jacketed Reactor) Chemical_Exposure->Engineering_Controls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Chemical_Exposure->PPE Fire_Explosion Fire and Explosion (Flammable Solvents) Fire_Explosion->Engineering_Controls Procedural_Controls Procedural Controls (Slow Addition, Temperature Monitoring) Fire_Explosion->Procedural_Controls Runaway_Reaction Runaway Reaction (Exotherm) Runaway_Reaction->Engineering_Controls Runaway_Reaction->Procedural_Controls

Figure 2: Hazard analysis and control measures for the scale-up synthesis.

Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is critical. The following analytical methods are recommended for quality control.

Analytical MethodPurposeTypical Parameters
HPLC Purity assessment and reaction monitoringColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid; Detection: UV at 254 nm
GC-MS Identification and quantification of volatile impuritiesColumn: DB-5 or equivalent; Carrier Gas: Helium; Detection: Mass Spectrometry
¹H NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆; Confirm characteristic peaks and integration
LC-MS/MS Detection of trace impurities, such as nitrosaminesThis is a highly sensitive technique that may be required for pharmaceutical applications to ensure the absence of genotoxic impurities.[5][6][7]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Extend reaction time. - Ensure the reaction temperature is maintained at reflux. - Check the quality of the starting materials.
Product loss during work-up- Ensure complete extraction from the aqueous layer. - Minimize transfers between vessels.
Formation of 4-hydroxypyrimidine byproduct Hydrolysis of 4-chloropyrimidine- Use anhydrous solvents. - Minimize the amount of water in the dimethylamine solution if possible, or use anhydrous dimethylamine gas with appropriate handling precautions. - Avoid excessively high temperatures or prolonged reaction times.[8]
Product streaks on silica gel column High polarity of the compound- Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1] - Consider using a different stationary phase, such as alumina.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism, adhering to the detailed procedural steps, and implementing robust safety and quality control measures, researchers and chemists can confidently produce this valuable intermediate on a large scale.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Arote, R. B., et al. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic amine. This compound (CAS No: 31401-45-3) is a key intermediate in pharmaceutical synthesis, and achieving high purity is critical for downstream applications and regulatory compliance.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common and complex challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting workflows to ensure you can consistently achieve your desired purity specifications.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound, from initial workup to final polishing.

General & Handling Questions

Q1: What are the basic physical and chemical properties of this compound I should be aware of before starting purification?

A1: Understanding the fundamental properties of this compound is the first step to designing a successful purification strategy. It is a heterocyclic amine with a molecular weight of approximately 123.16 g/mol .[1] Key characteristics include:

  • Basicity: The pyrimidine ring nitrogens and the exocyclic dimethylamino group confer basic properties to the molecule. This is the most critical factor influencing its behavior during purification.

  • Polarity: The nitrogen atoms make it a polar molecule, influencing its solubility in various organic solvents.

  • Stability: While generally stable, amines can be susceptible to oxidation over time.[3] Furthermore, as a secondary amine precursor, there is a potential risk of forming N-nitrosamine impurities under certain conditions (e.g., presence of nitrosating agents), which is a significant concern in pharmaceutical manufacturing.[4][5]

Q2: My crude material is a dark, oily residue. What is the best first step to clean it up?

A2: A dark, oily appearance often suggests the presence of polymeric byproducts or baseline impurities from the synthesis. A simple acid-base workup is often highly effective for a preliminary cleanup of basic amines.

  • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). Your this compound will protonate and move into the aqueous layer, leaving many non-basic, organic-soluble impurities behind.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining trapped impurities.

  • Basify the aqueous layer carefully with a base like 2 M NaOH or saturated NaHCO₃ until it is distinctly alkaline (pH > 10).

  • Back-extract your deprotonated, purified amine into a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This material is now significantly purer and more suitable for chromatography or recrystallization.

Column Chromatography

Q3: My compound is streaking severely during silica gel chromatography, resulting in poor separation. What causes this and how can I prevent it?

A3: This is the most common problem encountered when purifying basic compounds on standard silica gel. The issue stems from the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica.[6] This leads to irreversible binding, slow elution, and significant peak tailing.

Here are several effective strategies to mitigate this:

  • Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is the most common choice.[7] The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.[8]

  • Switch to a Different Stationary Phase: If modifiers are not sufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds as it lacks the acidic silanol groups of silica.[9]

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more suitable environment for purifying basic analytes.[7]

  • Use Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography can be very effective. The compound is retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like 0.1% TEA or ammonium hydroxide can improve peak shape by ensuring the amine is in its free-base form.[7]

Q4: How do I choose an appropriate solvent system (mobile phase) for column chromatography?

A4: The choice of mobile phase depends on the stationary phase and the polarity of your compound and its impurities.

  • For Normal Phase (Silica/Alumina): Start with a nonpolar solvent and gradually increase the polarity. A typical gradient might be from 100% Hexanes or Heptane to a mixture with a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). For polar amines like this compound, you will likely need to add an even more polar solvent like Methanol (MeOH). A common system is a gradient of DCM to DCM/MeOH.[6]

  • Thin-Layer Chromatography (TLC) is Key: Always develop your solvent system using TLC first. The ideal system will give your desired compound a Retention Factor (Rƒ) of 0.25-0.35 , ensuring good separation from impurities.

Stationary PhaseRecommended Mobile Phase SystemModifier
Silica GelHexane/Ethyl Acetate or DCM/Methanol0.1-1% Triethylamine (TEA)
Alumina (Neutral/Basic)Hexane/Ethyl Acetate or DCM/MethanolUsually not required
Reversed-Phase (C18)Water/Acetonitrile or Water/Methanol0.1% TEA or NH₄OH
Recrystallization

Q5: My compound "oils out" of solution instead of forming crystals. What is happening and how can I fix it?

A5: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly.[10]

Troubleshooting Steps:

  • Re-heat the Solution: Add more of the "good" solvent until the oil completely redissolves.

  • Cool Slowly: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.

  • Lower the Saturation Temperature: By adding more solvent, you lower the temperature at which the solution becomes saturated, which may now be below the compound's melting point.

  • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent or solvent pair with a lower boiling point.[10]

Q6: I have a supersaturated solution, but no crystals will form. How can I induce crystallization?

A6: A failure to nucleate is common. If a solution remains clear upon cooling, it is supersaturated and needs a "trigger" to begin crystallization.

Methods to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Seeding: Add a single, tiny crystal of the pure this compound to the solution. This seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.[10]

  • Reduce Temperature Further: Once the solution has cooled to room temperature, placing it in an ice bath or a refrigerator can further decrease solubility and promote crystallization.[10]

  • Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then allow it to stand.

Impurity Profiling & Purity Assessment

Q7: What are the most common impurities I should be looking for, and how do I detect them?

A7: Impurities can originate from the synthetic route or degradation. Common classes include:

  • Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials. For example, if synthesized from a chloropyrimidine, you may have residual chloro- or mono-aminated species.[11]

  • Oligomeric Byproducts: In some synthetic routes, such as palladium-catalyzed aminations, side reactions can lead to the formation of dimers or oligomers.[6]

  • N-Nitrosamines: Given that this compound may be used in pharmaceutical synthesis, the presence of N-nitrosamine impurities is a critical concern. These can form if nitrosating agents (like nitrites) are present under acidic conditions.[12]

Purity Assessment Methods:

  • Routine Checks: ¹H NMR and ¹³C NMR are excellent for identifying and quantifying major impurities (>1%). Melting point analysis can also indicate purity (impurities typically broaden and depress the melting range).

  • Trace Analysis: To detect highly potent impurities like N-nitrosamines, highly sensitive methods are required. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the industry standards for detecting these impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[5][12][13]

Part 2: Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography on Silica Gel

This protocol details the purification of this compound using a standard silica gel column with a basic modifier.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column, flasks, and test tubes

2. Procedure:

  • TLC Analysis: Develop a mobile phase. Start with 100% DCM and increase the percentage of MeOH. A good starting point for analysis is 95:5 DCM:MeOH. Add 0.5% TEA to the TLC solvent jar. Find a system where the Rƒ of the product is ~0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of DCM or MeOH.

    • Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined by your TLC analysis (e.g., 98:2 DCM:MeOH + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general workflow for purifying this compound by recrystallization.

1. Solvent Screening:

  • Test the solubility of small amounts of your compound in various solvents at room temperature and upon heating. Potential solvents include ethyl acetate, isopropanol, acetonitrile, or a mixture like toluene/heptane.

  • The ideal solvent will dissolve the compound poorly at room temperature but completely at or near its boiling point.[14]

2. Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use a minimal amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Visualization & Workflows
Troubleshooting Purification Issues

The following diagram provides a logical workflow for diagnosing and solving common purification challenges with this compound.

G cluster_start Initial Observation cluster_method Purification Method cluster_chrom_issues Chromatography Problems cluster_recryst_issues Recrystallization Problems cluster_solutions Solutions start Crude Product Purity Issue chrom Column Chromatography start->chrom Select Method recryst Recrystallization start->recryst Select Method tailing Peak Tailing / Streaking chrom->tailing no_sep Poor Separation chrom->no_sep oiling Compound Oils Out recryst->oiling no_cryst No Crystals Form recryst->no_cryst sol_add_tea Add 0.1-1% Et3N to Mobile Phase tailing->sol_add_tea Caused by acidic silica sol_change_sp Switch to Alumina or Amine-Functionalized Silica tailing->sol_change_sp Caused by acidic silica sol_opt_mp Optimize Mobile Phase Gradient via TLC no_sep->sol_opt_mp Incorrect polarity sol_slow_cool Cool Solution Slowly oiling->sol_slow_cool Melt > Saturation Temp sol_change_solv Change Solvent System oiling->sol_change_solv Melt > Saturation Temp sol_seed Seed with Pure Crystal or Scratch Flask no_cryst->sol_seed Nucleation failure

Caption: Troubleshooting workflow for purification.

Overall Purification Strategy

This diagram outlines the high-level decision-making process for purifying a crude sample of this compound.

G A Crude Synthetic Product B Initial Analysis (TLC, LCMS, NMR) A->B C Is the product primarily solid with few close-running impurities? B->C D Attempt Recrystallization C->D Yes E Perform Column Chromatography C->E No (Oily or Complex Mixture) F Assess Purity (NMR, LCMS, Melting Point) D->F E->F G Purity > 99%? F->G H Purified Product G->H Yes I Repeat Purification or Combine Methods G->I No I->C

Caption: High-level purification strategy workflow.

References

Technical Support Center: Optimizing the Synthesis of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N-dimethylpyrimidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges in this synthesis, with a primary focus on maximizing product yield and purity. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and process optimization.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and direct method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine, typically 4-chloropyrimidine, with dimethylamine. The pyrimidine ring is electron-deficient, which facilitates the attack of a nucleophile like dimethylamine, leading to the displacement of the halide leaving group. An acid scavenger, usually a tertiary amine base, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

cluster_reactants Reactants cluster_products Products r1 4-Chloropyrimidine r2 Dimethylamine (HN(CH3)2) p1 This compound r1->p1 S-N-Ar Reaction r3 Base (e.g., Triethylamine) r2->p1 p2 Base•HCl Salt r3->p2 Acid Scavenging

Caption: General SNAr pathway for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the likely causes and how can I fix this?

Answer: This is a common and multifaceted problem. A systematic approach is essential for diagnosis. Low conversion can often be traced back to reaction conditions, reagent quality, or insufficient reaction time.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: The SNAr reaction on the pyrimidine ring often requires thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a moderate increase in temperature is a crucial first step.

      • Actionable Advice: Gradually increase the reaction temperature in increments (e.g., to 50 °C, then 70 °C). Many syntheses of related aminopyrimidines are successfully performed at temperatures between 70 to 90°C.[2] Monitor the reaction progress at each stage by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.

      • Actionable Advice: If you are using a non-polar solvent, switch to a polar aprotic solvent like acetonitrile (ACN), N,N-dimethylformamide (DMF), or an alcohol like isopropanol. These solvents can help stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating it.

    • Insufficient Base: The HCl generated must be neutralized. If it is not, it will protonate the dimethylamine nucleophile, forming a non-nucleophilic ammonium salt and halting the reaction.

      • Actionable Advice: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is used. Using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Poor Reagent Quality or Stoichiometry:

    • Starting Material Purity: Impurities in the 4-chloropyrimidine starting material can inhibit the reaction.[1] It is also susceptible to hydrolysis if exposed to moisture, forming 4-hydroxypyrimidine, which is unreactive.

      • Actionable Advice: Verify the purity of your 4-chloropyrimidine via NMR or GC-MS. Ensure it is handled under anhydrous conditions.

    • Nucleophile Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, dimethylamine is volatile. Using an excess can drive the reaction to completion.

      • Actionable Advice: Use a moderate excess of dimethylamine (e.g., 1.5 to 2.0 equivalents). If using a solution of dimethylamine (e.g., 40% in water or 2M in THF), ensure the equivalents are calculated correctly. Anhydrous solutions are preferable to avoid side reactions.[3]

  • Incomplete Reaction:

    • Insufficient Time: The reaction may simply not have been allowed to run long enough.

      • Actionable Advice: Monitor the reaction closely using TLC or LC-MS to track the consumption of the 4-chloropyrimidine starting material.[3] Only begin the work-up procedure once the starting material is fully consumed.

start_node Low or No Yield decision_node decision_node start_node->decision_node Check Reaction Monitoring (TLC/LCMS) action_node_1 action_node_1 decision_node->action_node_1 Starting Material (SM) Present action_node_2 action_node_2 decision_node->action_node_2 SM Consumed, No Product action_node action_node end_node Yield Improved decision_node_1 SM Still Present? action_node_1->decision_node_1 Increase Temperature & Time action_node_7 action_node_7 action_node_2->action_node_7 Possible Degradation or Incorrect Work-up decision_node_1->end_node No action_node_3 action_node_3 decision_node_1->action_node_3 Yes decision_node_2 Reagents OK? action_node_3->decision_node_2 Check Reagent Stoichiometry & Purity action_node_4 action_node_4 decision_node_2->action_node_4 Yes action_node_5 Use Pure Reagents, Adjust Stoichiometry decision_node_2->action_node_5 No action_node_6 action_node_6 action_node_4->action_node_6 Optimize Solvent & Base action_node_5->end_node action_node_6->end_node action_node_7->end_node

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Presence of Significant Impurities in Crude Product

Question: My NMR/LC-MS shows the desired product, but it's contaminated with significant byproducts. What are they and how do I prevent them?

Answer: Byproduct formation is a key challenge that directly impacts both yield and purification difficulty. Identifying the impurity is the first step to mitigating its formation.

Common Impurities & Prevention Strategies:

  • Unreacted 4-Chloropyrimidine:

    • Identification: A starting material spot on TLC or a corresponding peak in LC-MS.

    • Prevention: This indicates an incomplete reaction. Refer to the solutions in Issue 1 , such as increasing reaction time, temperature, or the equivalents of dimethylamine.

  • 4-Hydroxypyrimidine:

    • Identification: This impurity arises from the hydrolysis of 4-chloropyrimidine. It is more polar than the starting material and product.

    • Prevention: This is caused by water in the reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] If using a solution of dimethylamine, opt for one in an anhydrous organic solvent (like THF or ethanol) over an aqueous solution.

  • Over-alkylation or Side Reactions with the Solvent:

    • Identification: In some cases, particularly with highly reactive starting materials or forcing conditions, unexpected byproducts can form. For instance, if using DMF as a solvent at very high temperatures, formylation of the amine can sometimes occur.

    • Prevention: Avoid unnecessarily harsh conditions. Stick to the lowest temperature that allows the reaction to proceed efficiently. If solvent-related byproducts are suspected, switch to a less reactive solvent like acetonitrile or isopropanol.

Issue 3: Difficulties in Product Isolation and Purification

Question: I'm struggling to purify my product. It streaks badly on my silica gel column. What can I do?

Answer: Aminopyrimidines are basic compounds, and their interaction with the acidic surface of silica gel is a classic purification challenge, leading to poor separation and low recovery.

Purification Tactics:

  • Column Chromatography Modification:

    • Problem: The basic nitrogen atoms in your product strongly adsorb to the acidic silanol groups on the silica surface, causing significant tailing or "streaking."

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

      • Actionable Advice: Add 0.5-1% triethylamine or ammonia (e.g., from a 7N solution in methanol) to your mobile phase.[4] This competes with your product for the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Acid/Base Extraction:

    • Problem: Crude product is contaminated with non-basic impurities.

    • Solution: Utilize the basicity of your product for an extractive work-up.

      • Actionable Advice: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10 and extract your purified product back into an organic solvent.

  • Recrystallization:

    • Problem: Product is a solid with moderate purity.

    • Solution: Recrystallization can be a highly effective method for removing minor impurities.

      • Actionable Advice: Experiment with different solvent systems. A common approach is to dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble, and then add a co-solvent in which it is insoluble (an "anti-solvent") until turbidity appears. Cool slowly to allow for crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a high-yield synthesis? A1: The three most critical parameters are temperature , ensuring anhydrous conditions , and using a sufficient excess of both the dimethylamine nucleophile and an acid-scavenging base .[1][3]

Q2: Which reducing agents are most effective for this synthesis? A2: This synthesis is a substitution, not a reduction. Reducing agents like sodium borohydride are not applicable here. If you were synthesizing a related compound via reductive amination (e.g., from a pyrimidine-4-carboxaldehyde), then agents like sodium cyanoborohydride would be appropriate.[5][6]

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[1] Use a mobile phase that gives good separation between your starting material and product (e.g., 10-30% ethyl acetate in hexanes). The product, being more polar, will have a lower Rf value than the 4-chloropyrimidine. For more quantitative analysis, HPLC or LC-MS are ideal.[3]

Q4: Can I use a different starting material besides 4-chloropyrimidine? A4: Yes, other 4-halopyrimidines can be used. 4-Bromopyrimidine is more reactive but also more expensive. 4-Fluoropyrimidine can also be used and is often highly reactive in SNAr reactions. The choice is typically a balance of reactivity, cost, and availability.

Optimized Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 4-chloropyrimidine.

Materials:

  • 4-Chloropyrimidine (1.0 eq)

  • Dimethylamine solution (2.0 M in THF, 2.0 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-chloropyrimidine (1.0 eq) and anhydrous acetonitrile to make a ~0.5 M solution.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Slowly add the dimethylamine solution (2.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by TLC until the 4-chloropyrimidine is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes and adding 1% triethylamine to the eluent system to prevent streaking.

Data Presentation: Optimizing Reaction Conditions

The following table provides a hypothetical summary of an optimization study, illustrating how varying conditions can impact the final product yield.

EntrySolventBase (eq)Temperature (°C)Time (h)Yield (%)
1Toluene1.1801245%
2THF1.165868%
3ACN1.270592%
4DMF1.270494%
5ACN1.2252435%

Analysis: This data illustrates that polar aprotic solvents like Acetonitrile (ACN) and DMF provide significantly higher yields compared to less polar options like toluene. It also highlights the importance of elevated temperature for achieving a reasonable reaction time (compare Entry 3 and Entry 5).

References

common side reactions in the synthesis of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with dimethylamine. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide provides in-depth, experience-driven insights into identifying, mitigating, and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a polar, water-soluble byproduct in my crude reaction mixture. What is it likely to be?

This is a very common issue and is most likely due to the hydrolysis of your starting material, 4-chloropyrimidine, to form pyrimidin-4-one. This side reaction is particularly prevalent when using aqueous dimethylamine solutions or if there is residual moisture in your solvent.[1][2]

Q2: My reaction has gone to completion, but after workup and purification, my yield of this compound is still low. I also observe a higher molecular weight byproduct. What could this be?

If you are using a dichlorinated pyrimidine starting material, such as 2,4-dichloropyrimidine, or if it is present as an impurity, you may be forming a disubstituted byproduct, N,N,N',N'-tetramethyl-pyrimidine-2,4-diamine. The second substitution is often slower than the first, but can become significant with prolonged reaction times or higher temperatures.

Q3: Can the tertiary amine base I'm using (e.g., triethylamine) react with my 4-chloropyrimidine?

While less common, it is possible for tertiary alkylamines, intended to be non-nucleophilic bases, to act as nucleophiles in SNAr reactions with highly activated heteroaromatic halides.[3] This can lead to the formation of a quaternary ammonium salt or de-alkylated amine byproducts.

Troubleshooting Guide

Issue 1: Formation of Pyrimidin-4-one via Hydrolysis

Symptoms:

  • A significant amount of a polar, often water-soluble, byproduct is observed by TLC or LC-MS.

  • The byproduct has a molecular weight corresponding to pyrimidin-4-one.

  • Reduced yield of the desired this compound.

Root Causes & Mechanistic Insight:

The C4 position of the pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack. Water, although a weaker nucleophile than dimethylamine, can compete in the substitution reaction, especially at elevated temperatures or under acidic conditions which can protonate the ring nitrogens and further activate the ring towards nucleophilic attack.[1][2]

Mitigation Strategies:

StrategyRationale
Use Anhydrous Conditions The most effective way to prevent hydrolysis is to minimize the presence of water. Use anhydrous solvents and consider using gaseous dimethylamine or a solution of dimethylamine in an organic solvent instead of an aqueous solution.
Control Reaction Temperature Higher temperatures accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help to favor the desired amination reaction.
Choice of Solvent While protic solvents like water can be effective for some aminations, a switch to a polar aprotic solvent such as DMF or DMSO can minimize the competing hydrolysis reaction.[4]
pH Control If acidic conditions are employed to catalyze the reaction, the amount of acid should be kept low to minimize competing solvolysis.[1][2]

Experimental Protocol: Minimizing Hydrolysis

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF or DMF) to a flame-dried flask containing 4-chloropyrimidine (1.0 eq).

  • Reagent Addition: Add a solution of dimethylamine in an anhydrous organic solvent (e.g., 2.0 M in THF, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, quench with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.

Issue 2: Formation of Disubstituted Byproducts

Symptoms:

  • Observation of a byproduct with a molecular weight corresponding to the addition of two dimethylamino groups.

  • Difficult purification due to similar polarities of the desired product and the byproduct.

Root Causes & Mechanistic Insight:

If the starting material is 2,4-dichloropyrimidine, both chlorine atoms are susceptible to nucleophilic substitution. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. However, with sufficient equivalents of dimethylamine and forcing conditions, disubstitution will occur.

Mitigation Strategies:

StrategyRationale
Purity of Starting Material Ensure the 4-chloropyrimidine starting material is free from dichlorinated impurities.
Stoichiometric Control Carefully control the stoichiometry of dimethylamine. Using a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess will drive the reaction towards disubstitution.
Reaction Time and Temperature Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor the second substitution.

Experimental Protocol: Selective Monosubstitution

  • Reaction Setup: In a reaction vessel, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Controlled Addition: Cool the solution to 0 °C and slowly add a solution of dimethylamine (1.0-1.1 eq) while monitoring the internal temperature.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS for the disappearance of the starting material and the formation of the monosubstituted product.

  • Workup: Quench the reaction as soon as the starting material is consumed to prevent the formation of the disubstituted product.

Visualizing Reaction Pathways and Troubleshooting

cluster_main Synthesis of this compound cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Disubstitution 4-Chloropyrimidine 4-Chloropyrimidine Reaction Reaction 4-Chloropyrimidine->Reaction Hydrolysis Hydrolysis 4-Chloropyrimidine->Hydrolysis Dimethylamine Dimethylamine Dimethylamine->Reaction This compound This compound Reaction->this compound Water Water Water->Hydrolysis Pyrimidin-4-one Pyrimidin-4-one Hydrolysis->Pyrimidin-4-one 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Disubstitution Disubstitution 2,4-Dichloropyrimidine->Disubstitution Excess Dimethylamine Excess Dimethylamine Excess Dimethylamine->Disubstitution Disubstituted Byproduct Disubstituted Byproduct Disubstitution->Disubstituted Byproduct

Caption: Main reaction pathway and common side reactions.

Problem Low Yield / Impure Product Identify Byproduct Identify Byproduct by LC-MS / NMR Problem->Identify Byproduct Polar Byproduct Polar Byproduct (Pyrimidin-4-one) Identify Byproduct->Polar Byproduct High MW Byproduct Higher MW Byproduct (Disubstituted) Identify Byproduct->High MW Byproduct Troubleshoot Hydrolysis Troubleshoot Hydrolysis: - Use Anhydrous Conditions - Control Temperature - Change Solvent Polar Byproduct->Troubleshoot Hydrolysis Troubleshoot Disubstitution Troubleshoot Disubstitution: - Check Starting Material Purity - Control Stoichiometry - Monitor Reaction Time High MW Byproduct->Troubleshoot Disubstitution

Sources

Technical Support Center: Degradation of N,N-dimethylpyrimidin-4-amine in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of N,N-dimethylpyrimidin-4-amine under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and to help you navigate the challenges of stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

Based on studies of similar heterocyclic amines, this compound is expected to undergo acid-catalyzed hydrolysis. The stability will be highly dependent on the pH, temperature, and concentration of the acid. While a study on 4-(N,N-dimethylamino)phenol showed maximum stability in the pH range of 2.0 to 3.0, aminopyrimidines can be susceptible to hydrolysis under more strongly acidic conditions[1]. It is crucial to perform experimental studies to determine the precise stability profile for your specific conditions.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

The primary degradation pathway is anticipated to be the hydrolysis of the C4-dimethylamino group to a carbonyl group, yielding 4-hydroxypyrimidine (or its tautomer, pyrimidin-4(3H)-one) and dimethylamine. This is supported by studies on the acid-catalyzed hydrolysis of related aminopyrimidines[2].

The proposed mechanism involves the following steps:

  • Protonation: The reaction is initiated by the protonation of one of the ring nitrogen atoms, which makes the pyrimidine ring more electron-deficient and activates the C4 position for nucleophilic attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the C4 carbon.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate.

  • Elimination: The dimethylamino group is eliminated as dimethylamine, and a carbonyl group is formed at the C4 position.

Q3: What are the expected degradation products?

The primary degradation products are expected to be:

  • Pyrimidin-4(3H)-one: The heterocyclic product of hydrolysis.

  • Dimethylamine: The eliminated side product.

Under more forcing conditions (e.g., high acid concentration, elevated temperature), further degradation of the pyrimidine ring may occur, but this is generally a slower process.

Q4: Why is it important to conduct forced degradation studies on this molecule?

Forced degradation studies are a regulatory requirement and a critical component of drug development[3][4][5]. These studies help to:

  • Elucidate the degradation pathway of the drug substance.

  • Identify potential degradation products that could be formed during manufacturing, storage, or administration.

  • Develop and validate stability-indicating analytical methods that can separate the parent molecule from its degradation products.

  • Understand the intrinsic stability of the molecule and inform formulation and packaging decisions.

Troubleshooting Guide

Issue 1: I am not observing any degradation of my this compound sample in acidic conditions.
  • Possible Cause 1: Inappropriate stress conditions. The conditions (acid concentration, temperature, time) may not be sufficient to induce degradation.

    • Solution: Increase the severity of the stress conditions. You can try increasing the acid concentration (e.g., from 0.1 M HCl to 1 M HCl), raising the temperature (e.g., from 40°C to 60°C or 80°C), or extending the duration of the study. An extent of degradation of 5-20% is generally considered suitable for these studies[6].

  • Possible Cause 2: Analytical method is not stability-indicating. Your analytical method (e.g., HPLC) may not be able to resolve the parent peak from any degradation products that are forming.

    • Solution: Re-evaluate and re-validate your analytical method. Ensure that the method can separate the parent compound from potential degradation products. You may need to adjust the mobile phase composition, gradient, column chemistry, or detector wavelength.

Issue 2: I am observing multiple, unidentified peaks in my chromatogram after acid degradation.
  • Possible Cause 1: Secondary degradation. The primary degradation product, pyrimidin-4(3H)-one, may be undergoing further degradation under the harsh experimental conditions.

    • Solution: Analyze samples at multiple time points to track the appearance and disappearance of peaks. This can help you distinguish between primary and secondary degradation products. Consider using milder stress conditions to favor the formation of the primary degradant.

  • Possible Cause 2: Interaction with excipients (if in a formulation). If you are studying a formulated product, the this compound or its degradation products may be reacting with excipients.

    • Solution: Conduct forced degradation studies on the pure drug substance in parallel with the formulated product to differentiate between drug degradation and excipient interactions.

Issue 3: The mass balance of my forced degradation study is poor (i.e., the sum of the parent compound and degradation products is significantly less than 100%).
  • Possible Cause 1: Formation of non-UV active or volatile degradation products. Some degradation products may not have a chromophore and will be invisible to a UV detector, or they may be volatile and lost during sample preparation. Dimethylamine, for instance, is volatile and will not be detected by typical reversed-phase HPLC-UV methods.

    • Solution: Use a mass spectrometer (LC-MS) in conjunction with your UV detector to identify and quantify all degradation products. For volatile products, consider using gas chromatography (GC) or specialized trapping techniques.

  • Possible Cause 2: Adsorption of the compound or degradants. The analyte or its degradation products may be adsorbing to the sample vials or chromatography column.

    • Solution: Use silanized glass vials or polypropylene vials to minimize adsorption. Evaluate different column chemistries to find one that provides good peak shape and recovery for all components.

Experimental Protocols

Protocol 1: Forced Degradation of this compound in Acidic Conditions

Objective: To induce and identify the degradation products of this compound under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For a preliminary study, transfer 1 mL of the stock solution into three separate vials.

    • To vial 1, add 1 mL of 0.1 M HCl.

    • To vial 2, add 1 mL of 1 M HCl.

    • To vial 3 (control), add 1 mL of HPLC grade water.

    • Incubate all three vials at 60°C.

  • Time Points:

    • Withdraw aliquots from each vial at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Immediately neutralize the acidic aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile with a UV detector.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Calculate the percentage of each degradation product formed.

  • Determine the mass balance of the reaction.

Visualizations

Proposed Degradation Pathway

DegradationPathway cluster_intermediates Intermediates cluster_products Products Start This compound Intermediate1 Protonated Pyrimidine Start->Intermediate1 + H⁺ Conditions H₃O⁺ (Acidic Conditions) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + H₂O Product1 Pyrimidin-4(3H)-one Intermediate2->Product1 - H⁺ Product2 Dimethylamine Intermediate2->Product2 - H⁺ Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if necessary) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Pathway Elucidate Degradation Pathway HPLC->Pathway Method Validate Stability-Indicating Method HPLC->Method

Caption: General workflow for forced degradation studies.

References

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of organic chemistry, 66(1), 192–199. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Kishor kumar Koshe, Umesh Maniyar, M. V. Katariya, Sushil Jaiswal, V. R. Katariya, G. S. Karva. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation, 04(18), 68-73. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Szabó, Z., Ram-On, M., & Cohen, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Klicnar, J., & Krbavcic, A. (1965). Hydrolysis of some aminopyrimidines.

Sources

Technical Support Center: Long-Term Storage and Stability of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N,N-dimethylpyrimidin-4-amine is a heterocyclic amine compound utilized in various research and development applications, including synthetic chemistry and as a building block in drug discovery. The integrity of this compound is paramount for achieving reproducible experimental results and ensuring the safety and efficacy of downstream products. As with many amine-containing molecules, this compound is susceptible to degradation over time, primarily through oxidative and photolytic pathways.[1] This guide provides a comprehensive technical overview, troubleshooting advice, and validated protocols to ensure its long-term stability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for the long-term stability of this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), protected from light, and kept in a cool, dry place.[2][3][4][5][6][7] Many suppliers recommend refrigeration at 2-8°C for extended storage periods.[8]

Q2: Why is an inert atmosphere critical for storing amines like this one?

The primary reason for using an inert atmosphere is to prevent oxidation.[1] Amines are susceptible to reacting with atmospheric oxygen, a process that can be accelerated by light and heat. This oxidation can lead to the formation of N-oxides and other colored impurities, compromising the purity and reactivity of the compound. By replacing the air in the container with an unreactive gas like nitrogen or argon, this degradation pathway is effectively minimized.

Q3: My sample of this compound has turned yellow or brown. What does this indicate, and can I still use it?

A change in color from its typical white or off-white appearance is a strong indicator of chemical degradation.[9] This is often due to the formation of oxidized impurities. While the compound may still be present, its purity is compromised. Before use, it is essential to re-analyze the material using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine its actual purity.[9][10] If significant degradation has occurred, purification (e.g., recrystallization) may be necessary, or the batch should be discarded to avoid unreliable experimental outcomes.

Q4: What substances are incompatible with this compound during storage?

This compound should be stored away from strong oxidizing agents and strong acids.[4][6][11] Oxidizing agents can accelerate its degradation, while strong acids can react with the basic amine, potentially leading to salt formation or other reactions.

Q5: What is the best practice for handling the compound when taking a sample from a long-term storage container?

To maintain the integrity of the bulk material, handling should be performed efficiently and carefully. Work in a well-ventilated area, preferably in a fume hood or glove box.[5] If the container is under an inert atmosphere, briefly break the seal in a controlled manner (e.g., under a positive flow of inert gas) to extract the required amount. Promptly re-purge the container with inert gas before sealing it tightly.[1] This practice minimizes the introduction of atmospheric oxygen and moisture. It is highly recommended to aliquot the bulk material into smaller, single-use vials during initial storage preparation to avoid repeated opening of the primary container.

Section 2: Troubleshooting Guide for Stability Issues

Symptom ObservedPotential Cause(s)Recommended Action(s)
Discoloration (Yellowing/Browning) Oxidation due to air exposure; Photodecomposition from light exposure.1. Quantify purity using HPLC or NMR. 2. If purity is compromised, attempt re-purification (e.g., recrystallization). 3. Review storage and handling procedures to ensure inert atmosphere and light protection.[1][4][6]
Clumping or Change in Texture Moisture absorption (hygroscopicity).1. Dry the material under vacuum (if thermally stable). 2. Confirm identity and purity via analysis. 3. Store in a desiccator or dry box and ensure the container is sealed with parafilm.
Inconsistent Reaction Yields or Byproducts Degradation of the starting material; Presence of unknown impurities.1. Immediately cease use of the current batch. 2. Analyze the purity of the this compound stock via HPLC, LC-MS, or NMR to identify impurities.[12][13] 3. Use a new, verified batch of the reagent for subsequent experiments.
New Spots on TLC or Peaks in HPLC Chromatogram Formation of degradation products.1. Compare the analytical profile to a reference standard or the initial batch analysis. 2. Attempt to identify the degradation products if necessary for the investigation. 3. Discard the degraded batch and obtain a fresh supply.

Section 3: Recommended Protocols for Storage and Assessment

Protocol 1: Initial Preparation for Long-Term Storage
  • Purity Verification: Upon receipt, verify the purity of the compound using a standardized analytical method (e.g., HPLC). This serves as the baseline (t=0) for future stability checks.

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an inert sealing surface.[4][6]

  • Aliquotting: To prevent contamination and degradation of the main stock, divide the bulk material into smaller, single-use quantities appropriate for typical experimental needs.

  • Inert Gas Purging: Place the opened aliquots in a desiccator or glove box. Evacuate the chamber and backfill with a high-purity inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times.

  • Sealing: Tightly seal the cap on each vial immediately after the final inert gas backfill. For extra protection against moisture and gas exchange, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, date of storage, and concentration (if in solution).

  • Storage: Place the labeled vials in a designated, cool, and dark location, such as a refrigerator maintained at 2-8°C.[8]

Protocol 2: Periodic Stability Assessment
  • Schedule: Establish a periodic testing schedule (e.g., every 6 or 12 months) to monitor the stability of the stored material.

  • Sample Selection: Use one of the dedicated aliquots for the stability test. Do not use the main stock.

  • Visual Inspection: Note any changes in color or physical appearance compared to the initial observation.[9]

  • Analytical Testing: Perform the same HPLC or other quantitative analysis that was used for the initial purity verification.

  • Data Comparison: Compare the purity results to the baseline data. A purity decrease of >2% or the appearance of significant degradation peaks (e.g., >0.5%) may indicate that the batch is no longer suitable for sensitive applications.

  • Documentation: Record all visual and analytical results in a laboratory notebook or stability tracking system.

Section 4: Understanding and Visualizing Degradation

The stability of this compound is primarily threatened by environmental factors. Understanding the interplay of these factors is key to preventing degradation.

cluster_factors Initiating Factors cluster_pathways Degradation Pathways cluster_results Consequences Oxygen Atmospheric Oxygen Pathways Oxidation & Photodecomposition Oxygen->Pathways UV_Light UV Light / Sunlight UV_Light->Pathways Heat Elevated Temperature Heat->Pathways Accelerates Degradation_Products Formation of Impurities (e.g., N-Oxides, Colored Species) Pathways->Degradation_Products Purity_Loss Loss of Purity & Reactivity Degradation_Products->Purity_Loss

Caption: Key factors contributing to the degradation of this compound.

When stability issues are suspected, a systematic approach is necessary to determine the root cause and the viability of the material.

Start Symptom Observed (e.g., Discoloration, Poor Reactivity) Check_Purity Perform Purity Analysis (HPLC, NMR) Start->Check_Purity Decision Purity Acceptable? Check_Purity->Decision Stable Compound is Usable. Review Handling to Prevent Future Issues. Decision->Stable Yes Unstable Purity Compromised. Decision->Unstable No Action Purify Material or Discard Batch. Review Storage Conditions. Unstable->Action

Caption: Troubleshooting workflow for assessing the stability of a suspect sample.

Section 5: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential degradation reactions.[8]
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidative degradation by excluding atmospheric oxygen.[1]
Light Protect from Light (Amber Vial)Prevents photodecomposition.[4][6]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Prevents ingress of moisture and air; ensures inert contact surface.[2][3]
Handling Aliquot for single use; minimize air exposureMaintains the integrity of the bulk stock material.

References

  • Material Safety Data Sheet - 2-Aminopyrimidine, 99% - Cole-Parmer. (URL: )
  • SAFETY DATA SHEET - Sigma-Aldrich. (2021-10-07). (URL: )
  • GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-58-3 Name: N,N-dimethylpyridin-4-amine - XiXisys. (URL: )
  • 2-Aminopyrimidine | 109-12-6 - ChemicalBook. (2025-05-26). (URL: )
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Technical Support Center: Troubleshooting NMR Signal Interpretation for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting for common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of these vital heterocyclic compounds. Pyrimidine scaffolds are central to numerous pharmaceuticals and bioactive molecules, making their precise structural elucidation paramount.[1][2] This resource offers practical, field-proven insights to navigate the complexities of their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals on my pyrimidine ring so deshielded?

The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the ring. This deshielding effect, combined with the ring's aromaticity, causes the protons at positions 2, 4, and 6 to resonate at a lower field (higher ppm) than the proton at position 5.[3]

Q2: How do different substituents on the pyrimidine ring affect the chemical shifts of the ring protons?

Substituent effects are a primary consideration in pyrimidine NMR. Electron-donating groups (EDGs), such as amino (-NH₂) or methoxy (-OCH₃) groups, increase the electron density in the ring, shielding the protons and shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease electron density, leading to further deshielding and a downfield shift (higher ppm) of the ring protons.[3][4]

Q3: My 1D ¹H NMR spectrum is too complex to interpret. What should I do next?

When 1D ¹H NMR spectra exhibit significant signal overlap or complex, non-first-order splitting patterns, moving to 2D NMR techniques is the logical next step.[3][5] These experiments provide additional dimensions of information to resolve ambiguities.

Q4: I'm seeing broad signals in my ¹H and ¹³C NMR spectra. What could be the cause?

Line broadening in the NMR spectra of pyrimidine derivatives can arise from several factors, including the presence of rotamers, particularly with bulky substituents, or tautomerism.[6][7] Temperature-dependent NMR studies can often help to resolve these issues.

Q5: Are there any common impurities I should be aware of when running NMR on pyrimidine derivatives?

Yes, common laboratory solvents, water, and even grease from glassware can appear in your spectra.[3][8][9][10][11] It is also crucial to check for the presence of unreacted starting materials or byproducts from the synthesis.[3]

Troubleshooting Guides

Guide 1: Distinguishing Between Pyrimidine Isomers

A frequent challenge is the unambiguous identification of regioisomers. For example, distinguishing between a 2-, 4-, or 5-substituted pyrimidine can be difficult based on ¹H NMR alone.

The Problem: You have synthesized a monosubstituted aminopyrimidine, but you are unsure of the substituent's position.

The Causality: The electronic environment and, consequently, the chemical shifts and coupling constants of the ring protons are highly dependent on the substituent's location.

Troubleshooting Protocol:

  • Analyze the ¹H NMR Coupling Patterns:

    • A 2-substituted pyrimidine will show a doublet for H-4/H-6 and a triplet for H-5.

    • A 4-substituted pyrimidine will show a singlet for H-2, a doublet for H-5, and a doublet for H-6.

    • A 5-substituted pyrimidine will show a singlet for H-2 and a singlet for H-4/H-6.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the connectivity within the spin system.[12] For a 4-substituted pyrimidine, you would expect to see a cross-peak between H-5 and H-6.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. It shows correlations between protons and carbons over two to three bonds.[3][12] For instance, in a 4-aminopyrimidine, the amino protons should show a correlation to C4 and C5.

  • Consider NOE (Nuclear Overhauser Effect) Experiments:

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons. Irradiating a substituent's proton and observing an NOE to a specific ring proton can definitively establish its position.[7]

Illustrative Workflow for Isomer Identification:

Caption: Workflow for distinguishing pyrimidine isomers.

Guide 2: Interpreting Complex Coupling Patterns

The aromatic protons on the pyrimidine ring often exhibit complex spin-spin coupling, which can be further complicated by substituents.

The Problem: You observe a complex multiplet in your ¹H NMR spectrum that you cannot assign.

The Causality: The magnitude of the coupling constant (J-value) between two protons is dependent on the number of bonds separating them and their dihedral angle. In aromatic systems, long-range couplings (⁴J and ⁵J) can also be observed.[13][14]

Typical Coupling Constants in Pyrimidines:

Coupling TypeTypical Value (Hz)
³J(H4,H5)5.0 - 8.0
³J(H5,H6)5.0 - 8.0
⁴J(H2,H4)~1.5
⁴J(H2,H6)~1.5
⁴J(H4,H6)1.5 - 2.5
⁵J(H2,H5)0.5 - 1.0

Note: These values are approximate and can be influenced by substituents.[15][16][17]

Troubleshooting Protocol:

  • High-Resolution 1D ¹H NMR: Ensure your spectrum is acquired with sufficient resolution to resolve the fine splitting patterns.

  • ¹H-¹H COSY: This is the primary tool for identifying which protons are coupled to each other. The presence of a cross-peak between two signals confirms their coupling.[12]

  • Simulation Software: Use NMR simulation software to model the spin system. By inputting the chemical shifts and estimated coupling constants, you can generate a theoretical spectrum to compare with your experimental data. This can be a powerful tool for validating your assignments.

Visualization of Coupling in a 4-Substituted Pyrimidine:

Caption: Coupling relationships in a 4-substituted pyrimidine.

Guide 3: Identifying Tautomers

Many pyrimidine derivatives can exist as a mixture of tautomers in solution, particularly those with amino, hydroxyl, or thiol substituents.

The Problem: You observe more signals in your NMR spectra than expected for a single compound.

The Causality: Tautomers are constitutional isomers that readily interconvert. This equilibrium can be influenced by the solvent, temperature, and pH.[7][18][19] The presence of multiple tautomeric forms in solution will result in a separate set of NMR signals for each species.[20]

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to identify tautomeric exchange. If the exchange rate is slow on the NMR timescale at lower temperatures, you will see sharp, distinct signals for each tautomer. As the temperature increases, the exchange rate may increase, leading to broadening and eventual coalescence of the signals into an average signal.[7]

  • Solvent Studies: The position of the tautomeric equilibrium can be highly dependent on the solvent.[18] Acquiring spectra in solvents of different polarity (e.g., CDCl₃ vs. DMSO-d₆) can shift the equilibrium and help to identify the different tautomeric forms.

  • ¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled, or if you have access to a cryoprobe for natural abundance ¹⁵N NMR, this technique can be very informative. The chemical shift of nitrogen is very sensitive to its hybridization state (e.g., amino vs. imino), providing direct evidence for the predominant tautomeric form.[21]

  • NOESY/ROESY: These experiments can help to distinguish between tautomers by revealing different intramolecular spatial proximities.[7]

Tautomeric Equilibrium Example:

Tautomers Amino Amino Form Imino Imino Form Amino->Imino Equilibrium Imino->Amino

Caption: Tautomeric equilibrium in aminopyrimidines.

Guide 4: Dealing with Solvent and pH Effects

The chemical shifts of protons on or near ionizable groups in pyrimidine derivatives can be sensitive to the solvent and pH of the NMR sample.[18][22]

The Problem: You observe significant variations in chemical shifts between different samples of the same compound.

The Causality: The protonation state of the pyrimidine nitrogens and any acidic or basic substituents will change with pH. This alters the electronic environment of the molecule and, therefore, the chemical shifts of nearby nuclei.[23][24] Hydrogen bonding interactions with the solvent can also influence chemical shifts.[18]

Troubleshooting Protocol:

  • Use a Buffered NMR Sample: To ensure reproducibility, especially for compounds with ionizable groups, prepare your NMR samples in a buffered solution (e.g., phosphate buffer in D₂O). This will maintain a constant pH and minimize variations in chemical shifts.[25]

  • pH Titration: To understand the effect of pH on your molecule, you can perform an NMR titration. This involves acquiring a series of ¹H NMR spectra at different pH values. Plotting the chemical shift of a proton versus the pH will generate a titration curve from which you can determine the pKa of the nearby ionizable group.[23]

  • Report the Solvent: Always report the solvent used for your NMR analysis, as chemical shifts can vary significantly between different solvents.[18]

References

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  • Bar-On, O., et al. (2014). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]

  • Kumar, A., et al. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(19), 324-331. [Link]

  • Stasyuk, A. J., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(16), 4945. [Link]

  • Garner, J., & Hill, T. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [Link]

  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. [Link]

  • Dischler, B., & Englert, G. (1964). H-H and 13C-H coupling constants in pyridazine. Zeitschrift für Naturforschung A, 19(2), 292-293. [Link]

  • Elguero, J., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1101. [Link]

  • Markowski, V., Sullivan, G. R., & Roberts, J. D. (1977). Natural abundance nitrogen-15 nuclear magnetic resonance spectroscopy. The pyrimidine and purine nucleosides. Journal of the American Chemical Society, 99(3), 714-718. [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(63), 38241-38257. [Link]

  • Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336-339. [Link]

  • Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 697-708. [Link]

  • Huag, T., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(1), 100276. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Magnetic Resonance in Chemistry, 47(10), 854-860. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Wevers, R. A., et al. (1999). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 45(4), 539-548. [Link]

  • Larsson, A., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 25(18), 4159. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Cîrciumaru, A., et al. (2016). Synthesis, spectral characterization and photophysical properties of new pyrrolo[1,2-c]pyrimidines derivatives having a biphenyl moiety. Journal of Molecular Structure, 1125, 436-444. [Link]

  • Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6214. [Link]

  • Svatunek, D., et al. (2021). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Chemical Science, 12(19), 6646-6651. [Link]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5029. [Link]

  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531-54. [Link]

  • Al-Omair, M. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(49), 47000-47014. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805-813. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 188(1), 270-275. [Link]

  • The Biochemistry of the Nucleic acids 2. (2020). PURINES & PYRIMIDINES (Nitrogenous bases). YouTube. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • Dona, A. C., et al. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(9), 143. [Link]

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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this critical heterocyclic core. Pyrimidines are a cornerstone in pharmaceutical chemistry, and mastering their substitution chemistry is essential for novel compound synthesis.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to rationalize your observations and strategically optimize your reaction conditions.

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section addresses specific, common problems in a question-and-answer format.

Question 1: Why is my SNAr reaction showing low or no conversion?

Answer:

Low conversion is a frequent issue that can often be traced back to insufficient activation of the pyrimidine ring, suboptimal reaction conditions, or reactant impurity.

Pillar 1: Substrate Reactivity

The SNAr mechanism proceeds via a two-step addition-elimination pathway, initiated by the attack of a nucleophile on an electron-deficient carbon.[2] The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is paramount for the reaction to proceed.

  • Electronic Effects: The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.[3][4] However, the reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) on the ring.[5] If your substrate lacks potent EWGs, the activation barrier for the initial nucleophilic attack may be too high.

  • Leaving Group Ability: The rate of SNAr reactions is often dependent on the rate-determining first step (nucleophilic attack), not the expulsion of the leaving group.[6] Consequently, the "element effect" for SNAr is typically F > Cl ≈ Br > I.[7][8] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. If you are using a less effective leaving group like iodide, the reaction will likely be more sluggish.

Pillar 2: Reaction Conditions

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier, especially with moderately activated substrates or weak nucleophiles. If you are running your reaction at room temperature, a gradual increase in temperature (e.g., to 50-100 °C) may be necessary.[9]

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can effectively solvate the intermediate without interfering with the nucleophile. Protic solvents can sometimes be used, but they may solvate the nucleophile, reducing its reactivity.

  • Reactant Purity & Stoichiometry: Ensure all reactants are pure and anhydrous. Water can hydrolyze starting materials or intermediates.[10] The stoichiometry of the base is also critical; an insufficient amount may fail to deprotonate the nucleophile or neutralize the acid generated during the reaction, while an excess can lead to side reactions.

Troubleshooting Workflow:

Below is a decision tree to guide your optimization process when faced with low conversion.

G start Low / No Conversion check_purity Verify Purity & Anhydrous Conditions of All Reagents start->check_purity check_temp Increase Reaction Temperature (e.g., in 20°C increments) check_purity->check_temp If pure success Reaction Improved check_purity->success Impurity found & resolved check_solvent Switch to a More Polar Aprotic Solvent (e.g., DMSO) check_temp->check_solvent No improvement check_temp->success Improvement check_base Increase Base Equivalents (e.g., from 1.1 to 1.5 eq.) check_solvent->check_base No improvement check_solvent->success Improvement check_lg Consider a More Activating Leaving Group (e.g., Cl to F) check_base->check_lg No improvement check_base->success Improvement check_lg->success Improvement

Caption: A troubleshooting workflow for low conversion.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer:

Regioselectivity in nucleophilic substitution on polysubstituted pyrimidines is a complex interplay of electronic and steric factors. On a typical 2,4-dichloropyrimidine, substitution generally favors the C4 position.[11][12] However, this outcome is not guaranteed and can be highly sensitive to the substitution pattern on the ring.

Understanding Regioselectivity:

  • Electronic Control: The positions on the pyrimidine ring are not electronically equivalent. The C2, C4, and C6 positions are activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogens.[4][13] For 2,4-disubstituted pyrimidines, attack at C4 is often favored because the intermediate can be stabilized by three resonance structures.[14]

  • Influence of Substituents: The "normal" C4 selectivity can be overridden by other substituents on the ring.[11][12]

    • Electron-donating groups (EDGs) at the C6 position can reverse selectivity, favoring substitution at the C2 position.[11]

    • Sterically bulky groups at the C5 position can hinder attack at the adjacent C4 position, potentially leading to increased C2 substitution.[11]

  • Computational Insights: Predicting regioselectivity can be challenging. Frontier molecular orbital theory, specifically analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights.[14] The site with the larger LUMO coefficient is generally more susceptible to nucleophilic attack.[14] If the energy gap between the LUMO and LUMO+1 is small (e.g., ≤ 0.25 eV), both orbitals must be considered, which can complicate predictions.[11][12]

Strategies for Improving Regioselectivity:

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is formed via the lower energy transition state.

  • Change the Solvent: Solvent polarity can influence the relative stability of the isomeric Meisenheimer intermediates. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO).

  • Alter the Nucleophile: The steric bulk of the nucleophile can play a significant role. A bulkier nucleophile may preferentially attack the less sterically hindered position on the pyrimidine ring.

  • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to block one reactive site, perform the substitution at the desired position, and then deprotect.

Table 1: Factors Influencing Regioselectivity on Dichloropyrimidines

Position of SubstituentType of SubstituentLikely Effect on C4/C2 SelectivityRationale
C5Bulky Group (e.g., -SiMe₃)Increases C2 substitutionSteric hindrance at C4.[11]
C6Electron-Donating (e.g., -OMe)Increases C2 substitutionAlters the electronic distribution (LUMO lobes) of the ring.[11][12]
C5Electron-Withdrawing (e.g., -NO₂)Generally enhances reactivity at both positions, C4 often still favored.Strong activation of the ring.
Question 3: I'm observing significant formation of side products, such as those from solvolysis. How can I minimize this?

Answer:

The formation of side products often arises from the reaction of your starting material or intermediate with the solvent or from the inherent reactivity of your chosen nucleophile.

  • Solvolysis: If you are using a nucleophilic solvent, such as an alcohol (methanol, ethanol) or water, it can compete with your primary nucleophile, leading to alkoxy or hydroxy-substituted pyrimidines.[1] This is especially problematic in the presence of a base, which can generate highly reactive alkoxide ions.[1]

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent like THF, dioxane, DMF, or DMSO. Ensure your reaction is run under strictly anhydrous conditions by using dried solvents and glassware and maintaining an inert atmosphere (N₂ or Ar).[10]

  • Competitive Nucleophiles: If your reaction involves a mixture of nucleophiles (e.g., an amine in an alcohol solvent with NaOH as a base), you may see products resulting from both nucleophiles.[1] For instance, the intended amination may compete with alkoxylation from the solvent.

    • Solution: As above, change the solvent to a non-nucleophilic one. If the nucleophile itself contains multiple reactive sites (e.g., amino alcohols), consider using protecting groups to ensure only the desired site reacts.

  • Di-substitution: If your pyrimidine has multiple leaving groups, you may get a mixture of mono- and di-substituted products.

    • Solution: Carefully control the stoichiometry of your nucleophile (use ~1.0-1.1 equivalents for mono-substitution). Adding the nucleophile slowly at a low temperature can also improve selectivity for the mono-substituted product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for SNAr on a pyrimidine ring?

A1: The reaction proceeds through a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks one of the electron-deficient carbon atoms (typically C2, C4, or C6) bearing a leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate called a Meisenheimer complex.[2]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final substituted product. The first step is usually the rate-determining step of the reaction.[5][6]

G cluster_0 S_NAr Mechanism A Pyrimidine Substrate (with Leaving Group 'L') B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (Addition - slow) C Substituted Product B->C - L⁻ (Elimination - fast)

Caption: General mechanism of the SNAr reaction.

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of your nucleophile.

  • For neutral nucleophiles (e.g., amines, alcohols): A base is required to either deprotonate the nucleophile, making it more reactive, or to act as a scavenger for the acid (e.g., HCl) generated during the reaction. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1]

  • For anionic nucleophiles (e.g., alkoxides, thiolates): If you are using the pre-formed salt of your nucleophile (e.g., sodium methoxide), an additional base may not be necessary. However, if generating the nucleophile in situ (e.g., from an alcohol and NaH), ensure the deprotonation is complete before adding the pyrimidine substrate.

Q3: What are the best general starting conditions for a new pyrimidine substitution?

A3: A good starting point for a new SNAr reaction on a chloropyrimidine is to use a slight excess of the nucleophile (1.1-1.2 eq.) and a base like K₂CO₃ (1.5-2.0 eq.) in a polar aprotic solvent like DMF or acetonitrile at room temperature, monitoring by TLC or LC-MS. If no reaction occurs after several hours, gradually increase the temperature.

General Experimental Protocol (Amine Nucleophile)

This protocol provides a general framework for the substitution of a chloropyrimidine with an amine nucleophile.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the chloropyrimidine substrate (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, CH₃CN).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 1.5 eq.) followed by the amine nucleophile (1.1 eq.).

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

This guide provides a foundation for troubleshooting and optimizing your pyrimidine substitution reactions. Remember that each substrate-nucleophile pairing is unique, and systematic, logical adjustments based on a sound understanding of the reaction mechanism will lead to the most successful outcomes.

References

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved January 5, 2026, from [Link]

  • Howe, G. W., & Grenade, N. L. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry, 87(19), 13224–13235. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Howe, G. W., & Grenade, N. L. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. Retrieved January 5, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved January 5, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Pyrimidines. (n.d.). University of Oxford. Retrieved January 5, 2026, from [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. Retrieved January 5, 2026, from [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved January 5, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. (2002). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Nucleophilic substitution reactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. Retrieved January 5, 2026, from [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Retrieved January 5, 2026, from [Link]

  • Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (2023). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved January 5, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • PYRIMIDINES SYNTHESIS. (2023). YouTube. Retrieved January 5, 2026, from [Link]

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Technical Support Center: Navigating the Scale-Up of N,N-dimethylpyrimidin-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of transitioning this vital chemical intermediate from the laboratory bench to larger-scale production. As a seasoned application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and overcome common challenges in your chemical synthesis endeavors.

Section 1: Foundational Principles of this compound Synthesis

The industrial production of this compound typically relies on the nucleophilic aromatic substitution (SNAr) of a suitable pyrimidine precursor. The most common route involves the reaction of 4-chloropyrimidine with dimethylamine. While straightforward in principle, scaling this process introduces challenges related to reaction kinetics, heat management, by-product formation, and purification.

A typical synthetic approach is outlined below:

4-Chloropyrimidine 4-Chloropyrimidine Reaction Nucleophilic Aromatic Substitution 4-Chloropyrimidine->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Solvent_Base Solvent/Base (e.g., EtOH, Et3N) Solvent_Base->Reaction Crude_Product Crude N,N-dimethyl- pyrimidin-4-amine Reaction->Crude_Product Workup Work-up (e.g., Quench, Extraction) Crude_Product->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification Final_Product Pure N,N-dimethyl- pyrimidin-4-amine Purification->Final_Product Start Low Yield at Scale Check_Mixing Evaluate Mixing Efficiency (e.g., impeller speed, baffle design) Start->Check_Mixing Check_Temp Monitor Internal Temperature Profile Check_Mixing->Check_Temp Efficient Optimize_Mixing Optimize Agitation Rate and/or Reactor Geometry Check_Mixing->Optimize_Mixing Inefficient Check_Workup Analyze Aqueous Layer for Product Check_Temp->Check_Workup Good Control Optimize_Temp Improve Heat Transfer (e.g., jacket fluid temp, flow rate) Check_Temp->Optimize_Temp Poor Control Optimize_Workup Modify Extraction Protocol (e.g., solvent, pH adjustment) Check_Workup->Optimize_Workup Product Loss End Improved Yield Optimize_Mixing->End Optimize_Temp->End Optimize_Workup->End

Caption: Decision tree for troubleshooting low yield during scale-up.

Issue 2: By-Product Formation and Impurity Profile

Question: During the scale-up, I'm observing the formation of an unknown impurity. How can I identify and control it?

Answer: The impurity profile is a critical aspect of pharmaceutical ingredient manufacturing and is closely scrutinized by regulatory bodies. [1][2]

  • Common By-products: In the amination of chloropyrimidines, potential by-products include di-aminated species (if a di-chloro pyrimidine is used) or products from the reaction of dimethylamine with other reactive species in the mixture.

  • Identification: Advanced analytical techniques are essential for impurity identification. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the impurity. [2]Nuclear magnetic resonance (NMR) spectroscopy can then be used to elucidate the exact structure.

  • Control Strategies: Once the impurity is identified, you can devise a strategy to control its formation. This may involve:

    • Modifying Reaction Conditions: Adjusting the temperature, reaction time, or the rate of addition of dimethylamine can often minimize side reactions.

    • Raw Material Quality: Ensure the purity of your starting materials, as impurities in the 4-chloropyrimidine can carry through to the final product. [3] * Purification: Develop a robust purification method to remove the impurity.

Issue 3: Challenges in Purification

Question: My product is difficult to purify at a large scale. Column chromatography, which worked in the lab, is not practical for the quantities I'm producing. What are my options?

Answer: Large-scale purification requires methods that are efficient, scalable, and cost-effective.

  • Crystallization: This is often the preferred method for purifying solid organic compounds at an industrial scale. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. [4]* Distillation: If your product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method.

  • Ion-Exchange Chromatography: For highly polar compounds like aminopyrimidines, ion-exchange chromatography can be a viable option for removing ionic impurities. [5] Comparative Purification Methods:

Purification MethodAdvantagesDisadvantagesBest Suited For
Crystallization Scalable, cost-effective, can provide high purity.Requires finding a suitable solvent system, potential for product loss in the mother liquor.Solid products with good crystallization properties.
Distillation Scalable, can be run continuously.Only suitable for thermally stable liquids with different boiling points from impurities.Liquid products.
Column Chromatography High resolution, versatile.Not easily scalable, high solvent consumption, costly.Small-scale purification and isolation of new compounds.
Ion-Exchange Good for removing ionic impurities from polar compounds. [5]Can be complex to set up and regenerate the resin.Removing charged impurities.

Issue 4: Safety Concerns During Scale-Up

Question: What are the key safety considerations when scaling up the production of this compound?

Answer: Process safety is paramount in chemical manufacturing.

  • Exothermic Reaction: As mentioned, the amination reaction is exothermic. A thorough thermal hazard assessment, using techniques like differential scanning calorimetry (DSC), is crucial to understand the heat of reaction and the potential for a runaway reaction.

  • Reagent Handling: Dimethylamine is a flammable and corrosive gas or liquid. Ensure proper handling procedures and engineering controls (e.g., closed systems, scrubbers) are in place.

  • Solvent Safety: The choice of solvent has significant safety implications. For instance, while dimethylformamide (DMF) can be an effective solvent, it has known toxicity and can pose risks of runaway reactions under certain conditions. [6]Consider greener and safer solvent alternatives where possible.

  • Product Hazards: this compound itself is classified as a skin and eye irritant and may cause respiratory irritation. [7]Appropriate personal protective equipment (PPE) should be used during handling.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective synthetic routes for large-scale production?

A1: The cost-effectiveness depends on several factors, including the price of raw materials, reaction yield, and process complexity. The route starting from 4-chloropyrimidine is often favored due to the relatively low cost of the starting material. [8]However, a detailed cost analysis should be performed for your specific situation, considering factors like solvent recycling and waste disposal costs. [9][10] Q2: How do I control the quality of my starting materials?

A2: Establishing clear specifications for your raw materials is essential. This should include purity assays (e.g., by GC or HPLC), as well as limits for known impurities. Work with reputable suppliers who can provide a certificate of analysis for each batch. [3] Q3: What are the regulatory requirements for impurity profiling?

A3: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs). [2]The International Council for Harmonisation (ICH) provides guidelines (Q3A and Q3B) on the identification, qualification, and reporting of impurities. [11]It is crucial to identify and control any impurity present at a level of 0.1% or higher.

Q4: Can I use a "one-pot" procedure for this synthesis?

A4: While "one-pot" procedures can be more efficient by reducing the number of unit operations, they can also make it more challenging to control the impurity profile. For the synthesis of similar compounds like 4-dimethylaminopyridine, one-pot methods have been developed. [12]However, careful process development and optimization are required to ensure the final product meets the required purity specifications.

Q5: What analytical methods are recommended for in-process control?

A5: In-process controls (IPCs) are crucial for monitoring the progress of the reaction and ensuring consistency between batches. HPLC is a common technique for IPCs, allowing you to track the consumption of starting materials and the formation of the product and any by-products.

Section 4: References

  • Novel technology for synthesizing 4-dimethylamino-pyridine. Google Patents. Available from:

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available from: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. ResearchGate. Available from: [Link]

  • API, Impurities and Regulatory aspects. SlideShare. Available from: [Link]

  • Process for the preparation of chloropyrimidines. Google Patents. Available from:

  • Process for producing 4-dimethyl amino pyridine (4-DMAP). Google Patents. Available from:

  • A kind of method for synthesizing 4-dimethylaminopyridine and its analogs. Google Patents. Available from:

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Available from: [Link]

  • 4-Dimethylaminopyridine|1122-58-3. LookChem. Available from: [Link]

  • A Scalable Approach to Primary Amines via the Petasis Reaction. Organic Process & Product Research & Development. Available from: [Link]

  • Process for producing 4-dimethyl amino pyridine (4-DMAP). European Patent Office. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available from: [Link]

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. Google Patents. Available from:

  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • The Complete Guide to Impurity Profiling in Small Molecule APIs. Pharmaffiliates. Available from: [Link]

  • Mild and efficient synthesis of secondary aromatic amines by one-pot stepwise reductive amination of arylaldehydes with nitroarenes promoted by reusable nickel nanoparticles. ResearchGate. Available from: [Link]

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Available from: [Link]

  • What Are API Impurities? Types, Sources, and Regulatory Guidelines. Janus Chemicals. Available from: [Link]

  • Reductive amination difficulties - poor conversion. Reddit. Available from: [Link]

  • Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating. PubMed. Available from: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available from: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Mechanistic cycle for the synthesis of substituted pyrimidines 41. ResearchGate. Available from: [Link]

  • Cascade reaction brings a new dimension to amine synthesis. Chemistry World. Available from: [Link]

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. ResearchGate. Available from: [Link]

  • Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation. ResearchGate. Available from: [Link]

  • What's wrong with my reductive amination? I barely got any product.. Reddit. Available from: [Link]

  • Synthesis of Pyrimidine and Its Derivatives. YouTube. Available from: [Link]

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. Available from: [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available from: [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine.. ResearchGate. Available from: [Link]

  • Potential for the Formation of N-Nitrosamines During the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols. Our goal is to equip you with the scientific rationale behind each step, ensuring the successful isolation of high-purity this compound for your research and development needs.

Understanding the Chemistry: Common Impurities and Their Origins

The most common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine, typically 4-chloropyrimidine, with dimethylamine. This reaction is generally efficient, but impurities can arise from several sources. A thorough understanding of these potential impurities is the first step in designing an effective purification strategy.

Common Synthesis Pathway:

Figure 1: Synthesis of this compound
A common route to this compound via nucleophilic aromatic substitution.

Table 1: Potential Impurities and Their Sources

ImpurityChemical StructureSourceRationale
Unreacted 4-chloropyrimidine 4-chloropyrimidine structureStarting MaterialIncomplete reaction.
Isomeric Aminopyrimidines e.g., N,N-dimethylpyrimidin-2-amineSide ReactionAlthough the 4- and 6-positions of the pyrimidine ring are more activated towards nucleophilic attack, substitution at the 2-position can occur under certain conditions.[1]
Over-alkylation Products Quaternary ammonium saltsSide ReactionFurther reaction of the product with any alkylating agents present.[2]
Solvent-Related Impurities e.g., Triethylamine hydrochlorideReaction Work-upUse of amine bases as acid scavengers can result in salt formation.
Degradation Products Oxidized or hydrolyzed speciesStorage/HandlingAminopyrimidines can be susceptible to oxidation and hydrolysis under harsh pH or oxidative conditions.[3]

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is a brownish oil or discolored solid. What is the likely cause and how can I fix it?

A1: Discoloration often indicates the presence of colored impurities, which may be polar, polymeric byproducts from the reaction or small amounts of degradation products.

  • Troubleshooting Steps:

    • Recrystallization with Activated Charcoal: Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol/water or ethyl acetate/heptane). Add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal, then allow the solution to cool slowly for recrystallization.[4]

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is recommended. The colored impurities will likely adhere strongly to the silica gel.

Q2: I'm seeing a persistent spot on my TLC that corresponds to the starting 4-chloropyrimidine. How can I remove it?

A2: Residual starting material is a common impurity. Due to the difference in basicity between the starting material and the product, an acid-base extraction is highly effective.

  • Troubleshooting Steps:

    • Acid Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic this compound will be protonated and move into the aqueous layer, while the less basic 4-chloropyrimidine will remain in the organic layer.[5]

    • Back-Extraction: Separate the aqueous layer and neutralize it with a base (e.g., 1M NaOH) to deprotonate the product. Then, extract the product back into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the purified product.

Q3: My compound is streaking badly on the silica gel column during chromatography. What can I do to improve the separation?

A3: Streaking of basic compounds like this compound on silica gel is a common issue caused by strong interactions with the acidic silanol groups on the silica surface.[2]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) into your mobile phase (e.g., dichloromethane/methanol).[6] This will "cap" the acidic sites on the silica gel and lead to sharper peaks.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral).[2]

    • Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or trifluoroacetic acid) can be a good alternative.

Q4: I'm not sure if the impurities in my NMR spectrum are from the reaction or residual solvents. How can I tell?

A4: It is crucial to distinguish between reaction-related impurities and residual solvents.

  • Troubleshooting Steps:

    • Consult Solvent Impurity Tables: There are published resources that provide the 1H and 13C NMR chemical shifts for common laboratory solvents in various deuterated NMR solvents.[2]

    • Analyze the Starting Material: Run an NMR spectrum of your 4-chloropyrimidine starting material to have a reference for its characteristic peaks.[7]

    • High-Temperature NMR: If you suspect residual solvent, acquiring an NMR spectrum at a higher temperature can sometimes help to resolve overlapping peaks.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is an excellent technique to identify the molecular weights of the components in your sample, which can help distinguish between the product, starting materials, and potential byproducts.

Detailed Purification Protocols

The following protocols are provided as robust starting points for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Purification by Acid-Base Extraction

This method is particularly effective for removing non-basic or weakly basic impurities, such as unreacted 4-chloropyrimidine.

Experimental Workflow:

A 1. Dissolve crude product in ethyl acetate B 2. Extract with 1M HCl (aq) A->B C Organic Layer: Contains non-basic impurities (e.g., 4-chloropyrimidine) B->C Separate D Aqueous Layer: Contains protonated product B->D Separate E 3. Basify aqueous layer with 1M NaOH to pH > 10 D->E F 4. Extract with ethyl acetate E->F G Organic Layer: Contains purified product F->G Separate H Aqueous Layer: (Discard) F->H Separate I 5. Wash with brine, dry (Na2SO4), and concentrate G->I J Pure this compound I->J

Diagram of the acid-base extraction workflow.

Step-by-Step Procedure:

  • Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and extract with an equal volume of 1M aqueous HCl.

  • Separate the layers. The organic layer contains non-basic impurities and can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add 1M aqueous NaOH with stirring until the pH is >10.

  • Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing impurities with different polarities from the product.

Experimental Workflow:

A 1. Pack silica gel column with eluent C 3. Load sample onto column A->C B 2. Dissolve crude product in minimal DCM B->C D 4. Elute with DCM/MeOH/TEA (e.g., 95:5:0.5) C->D E 5. Collect fractions D->E F 6. Monitor fractions by TLC E->F G 7. Combine pure fractions F->G H 8. Concentrate under reduced pressure G->H I Pure this compound H->I

Workflow for flash column chromatography.

Step-by-Step Procedure:

  • Prepare the Eluent: A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of triethylamine (TEA). A good starting point is 95:5:0.5 (DCM:MeOH:TEA). The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for the product.[6]

  • Pack the Column: Prepare a slurry of silica gel in the eluent and pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM and load it onto the top of the silica gel bed.

  • Elute and Collect: Elute the column with the prepared mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC.

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product.

Experimental Workflow:

A 1. Dissolve crude solid in minimal hot solvent (e.g., ethanol/water) B 2. (Optional) Add activated charcoal and hot filter A->B C 3. Cool slowly to room temperature A->C If no charcoal needed B->C D 4. Cool further in an ice bath C->D E 5. Collect crystals by vacuum filtration D->E F 6. Wash with cold solvent E->F G 7. Dry under vacuum F->G H Pure this compound G->H

Workflow for recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: A mixture of ethanol and water is often a good choice for aminopyrimidines.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of hot ethanol to dissolve it completely.

  • Add Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to make it clear again.

  • Decolorize (Optional): If the solution is colored, add activated charcoal, boil for a few minutes, and perform a hot filtration.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water, and dry them under vacuum.

Stability and Storage

This compound, like many amines, can be susceptible to degradation over time. Proper storage is crucial to maintain its purity.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation.

  • Potential Degradation:

    • Oxidation: The dimethylamino group can be oxidized, especially in the presence of air and light.

    • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation of the pyrimidine ring.[8]

    • Forced Degradation Studies: To understand the stability of the molecule more thoroughly, forced degradation studies under acidic, basic, oxidative, and photolytic conditions can be performed.[9]

Analytical Characterization of Purity

The purity of the final product should be assessed using appropriate analytical techniques.

Table 2: Analytical Methods for Purity Assessment

TechniquePurposeExpected Observations for Pure Product
1H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with expected chemical shifts and integrations. Absence of peaks corresponding to starting materials or solvents.
13C NMR Confirmation of carbon skeleton and detection of carbon-containing impurities.Correct number of signals with expected chemical shifts.
LC-MS Purity assessment and identification of impurities by mass.A single major peak in the chromatogram with the correct mass-to-charge ratio.
GC-MS Purity assessment for volatile impurities.A single major peak with the correct mass spectrum.
Melting Point Physical property indicative of purity.Sharp melting point range consistent with literature values.

References

  • PubChem. (n.d.). 4-Chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Nucleotide. Retrieved from [Link]

  • Al-Salami, H., Butt, G., & Tucker, I. (2016).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. Retrieved from [Link]

  • Kim, J., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.
  • Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. RSC Publishing.
  • ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-6-chloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1442408A - Method of preparing 4-dimethylamino pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Fabre, H., Eddine, N. H., Bressolle, F., & Mandrou, B. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. The Analyst, 107(1270), 61–66.
  • Google Patents. (n.d.). CN101845015B - Refining separation and drying method of 4-dimethylamino naphthyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.
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  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • BenchChem. (2025).
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  • IJCRT.org. (2023).
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(3), 935.
  • Létinois, U., et al. (2021). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis.
  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • BenchChem. (2025). Application Note and Protocol for the Synthesis of N4,2-dimethylpyrimidine-4,6-diamine.
  • PubMed. (2022). Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors.
  • ResearchGate. (2025). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Google Patents. (n.d.). DE60302197T2 - Process for the preparation of 4-dimethylaminopyridine (4-DMAP).
  • PubChem. (n.d.). 4-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 69, 148–167.
  • ResearchGate. (2025). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]

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Technical Support Center: Safe Handling and Emergency Protocols for N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N,N-dimethylpyrimidin-4-amine (CAS No. 31401-45-3). As a specialized research chemical, adherence to stringent safety protocols is paramount to ensure personnel safety and experimental integrity. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential issues encountered in a laboratory setting.

Section 1: Core Safety Data at a Glance

A foundational aspect of safe laboratory practice is a clear understanding of the substance's properties and hazards. The following table summarizes critical information for this compound.

PropertyValueSource
CAS Number 31401-45-3[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Appearance Solid (form may vary by supplier)General knowledge
GHS Hazard Pictogram [1]
GHS Signal Word Warning [1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]

Section 2: Frequently Asked Questions (FAQs) on Routine Handling

This section addresses common queries regarding the day-to-day handling and storage of this compound.

Question: What are the primary hazards I should be aware of when working with this compound?

Answer: The primary hazards, as defined by the Globally Harmonized System (GHS), are irritation to the skin, eyes, and respiratory tract[1]. While it is not classified with the severe toxicity of some related compounds like 4-(Dimethylamino)pyridine (DMAP), these irritant effects necessitate careful handling to avoid direct contact and inhalation. The causality is straightforward: the chemical's structure allows it to interact with mucosal membranes and skin, leading to an inflammatory response.

Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Answer: A risk assessment should guide all PPE selection; however, a baseline level of protection is always required. The choice of PPE is dictated by the specific experimental procedure being performed. The workflow below outlines the minimum requirements.

PPE_Selection_Workflow cluster_ppe Required PPE start Handling This compound? weighing Weighing or Transferring Solid Powder start->weighing Is it a dry powder? solution Working with Solutions (e.g., reaction setup, quenching) start->solution Is it in solution? ppe_base Baseline PPE: - Lab Coat (fully buttoned) - Nitrile Gloves - Splash Goggles (EN166 compliant) weighing->ppe_base ppe_respiratory Respiratory Protection: Use a NIOSH-approved respirator if dust is generated or ventilation is inadequate. weighing->ppe_respiratory Potential for dust solution->ppe_base

Caption: PPE selection workflow for this compound.

  • Causality: The use of splash goggles is mandatory because the compound is a serious eye irritant[1]. Nitrile gloves and a lab coat protect against skin irritation[1]. Respiratory protection is critical when handling the powder, as airborne particles can cause respiratory tract irritation[1]. This is best achieved by handling the solid in a chemical fume hood or a ventilated balance enclosure.

Question: How should I properly store this chemical?

Answer: Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination[2][3].

  • Atmosphere: Store in a dry, cool, and well-ventilated area[2][3].

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, as they can react exothermically with amines[4]. Do not store with strong acids.

Question: What is the correct procedure for weighing and transferring the solid compound?

Answer: To mitigate the risk of inhalation and contamination, follow this protocol:

  • Designate an Area: Perform all weighing and transfer operations within a certified chemical fume hood or a powder-containment ventilated enclosure.

  • Don PPE: Wear all required PPE as outlined in the diagram above, including gloves, lab coat, and eye protection.

  • Use Appropriate Tools: Use clean spatulas and weighing paper.

  • Minimize Dust: Handle the material gently to avoid creating airborne dust. If transferring from a larger container, do not pour the powder from a height.

  • Clean Up: After transfer, carefully fold the weighing paper to contain any residual powder and dispose of it in the designated solid hazardous waste container. Wipe down the spatula and the balance area with a damp cloth (e.g., with isopropanol) to decontaminate the surfaces.

  • Hand Washing: Wash hands thoroughly after the procedure, even after removing gloves[5].

Section 3: Troubleshooting and Emergency Guides

This section provides clear, actionable steps for addressing accidents and emergencies.

Question: I've accidentally spilled a small amount of this compound powder on the lab bench. What should I do?

Answer: For small spills (typically <5 grams) on a contained surface, follow this emergency cleanup protocol. The primary goal is to prevent the powder from becoming airborne and to decontaminate the area without increasing risk.

Spill_Cleanup_Workflow start Small Spill Occurs alert 1. Alert Others Inform personnel in the immediate area. start->alert ppe 2. Secure Area & Don PPE Restrict access. Wear lab coat, goggles, and two pairs of nitrile gloves. alert->ppe cover 3. Gently Cover Carefully place damp paper towels over the spill to prevent dust. ppe->cover collect 4. Collect Material Using forceps, carefully wipe the spill from the outside in. Place contaminated towels into a labeled hazardous waste bag. cover->collect decontaminate 5. Decontaminate Surface Wash the area with soap and water, followed by 70% ethanol or isopropanol. collect->decontaminate dispose 6. Dispose of Waste Seal the waste bag. Dispose of gloves and all contaminated materials as hazardous waste. decontaminate->dispose wash 7. Wash Hands Thoroughly dispose->wash

Caption: Step-by-step workflow for cleaning a small solid spill.

Question: What are the first aid procedures for accidental exposure?

Answer: Immediate and correct first aid is critical. First aiders must protect themselves before assisting.

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If they experience breathing difficulties, call for emergency medical assistance[4][6].

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes[7]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[4][7]. Remove contact lenses if present and easy to do[7]. It is imperative to seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting[4][7]. Rinse the mouth thoroughly with water and have the person drink two glasses of water at most. Call a poison control center or a doctor for immediate medical advice[6][7].

Question: How do I dispose of waste containing this compound?

Answer: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste[6].

  • Containerization: Use a designated, compatible, and clearly labeled hazardous waste container[8]. The label must include the words "Hazardous Waste" and the full chemical name: "this compound"[8].

  • Segregation: Do not mix this waste with incompatible waste streams (e.g., strong acids, oxidizers)[8].

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a formal request to your Environmental Health & Safety (EH&S) department[8]. Never pour chemical waste down the drain[6][9].

References

  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET for 4-Dimethylaminopyridine. (2010). Acros Organics. [Link]

  • N,N-dimethylpyridin-4-amine GHS SDS. XiXisys. [Link]

  • SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine. (2009). Acros Organics. [Link]

  • N,4-Dimethylpyrimidin-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 2,5-Dimethylpyrimidin-4-Amine. PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

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Validation & Comparative

N,N-dimethylpyrimidin-4-amine vs 4-aminopyrimidine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of N,N-dimethylpyrimidin-4-amine and 4-aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chemical reactivity of this compound and 4-aminopyrimidine. By synthesizing structural analysis, electronic principles, and practical synthetic applications, this document serves as a critical resource for making informed decisions in experimental design, particularly in the fields of medicinal chemistry and organic synthesis.

This compound and 4-aminopyrimidine are structurally similar heterocyclic amines, both featuring a pyrimidine core, a key motif in numerous biologically active molecules.[1][2] The fundamental distinction lies in the substitution of the exocyclic amino group: a primary amine (-NH₂) in 4-aminopyrimidine versus a tertiary dimethylamino group (-N(CH₃)₂) in its counterpart. This seemingly minor structural alteration dramatically influences the electronic properties and, consequently, the chemical reactivity of the entire molecule.

This guide will dissect these differences, explaining the causality behind their divergent behaviors in common chemical transformations and providing a framework for selecting the appropriate reagent for specific synthetic goals.

CompoundStructure
4-aminopyrimidine 4-aminopyrimidine structure
This compound this compound structure

Core Physicochemical and Electronic Properties

The reactivity of these molecules is rooted in their fundamental properties. The electron-donating nature of the exocyclic amino group is the primary driver of the observed differences.

Property4-aminopyrimidineThis compound
Molecular Formula C₄H₅N₃[3][4][5]C₆H₉N₃[6]
Molecular Weight 95.11 g/mol [4][5]123.16 g/mol [6]
CAS Number 591-54-8[4]31401-45-3[6]
Melting Point 154-156 °C[4][7]Not available
Appearance White to slightly beige crystals or powder[7]Not available

Electronic Effects: The Decisive Factor

The key to understanding the reactivity differences lies in the interplay of inductive and resonance effects.

  • 4-aminopyrimidine: The exocyclic nitrogen's lone pair is delocalized into the electron-deficient pyrimidine ring via resonance. This delocalization reduces the electron density on the exocyclic nitrogen, making it less basic and nucleophilic than a typical alkylamine, but it increases the electron density on the ring nitrogens.[8][9]

  • This compound: This molecule benefits from two electron-donating phenomena.

    • Resonance: Like 4-aminopyrimidine, the lone pair on the exocyclic nitrogen participates in resonance, enriching the ring with electron density.

    • Inductive Effect: The two methyl groups are electron-donating, pushing electron density onto the exocyclic nitrogen.[9][10] This enhances its ability to donate its lone pair into the ring, making the -N(CH₃)₂ group a significantly stronger activating group than -NH₂.

This enhanced electron donation makes the ring nitrogens of this compound considerably more electron-rich, and thus more basic and nucleophilic, than those in 4-aminopyrimidine. This is analogous to the well-documented difference between 4-(dimethylamino)pyridine (DMAP) and 4-aminopyridine, where DMAP is a vastly stronger base and a superior nucleophilic catalyst.[10][11]

Comparative Reactivity Analysis

A. Basicity and Nucleophilicity: A Tale of Two Rings

The most significant chemical difference between these two compounds is their basicity and nucleophilicity, which are primarily expressed through the ring nitrogens.

  • Site of Reactivity: For both molecules, the ring nitrogens (N1 and N3) are the primary sites for protonation and reaction with electrophiles. The lone pair on the exocyclic amino nitrogen is less available as it is delocalized into the aromatic π-system.[8][12]

  • Reactivity Comparison: this compound is a substantially stronger base and a more potent nucleophile. The powerful electron-donating character of the dimethylamino group energizes the ring nitrogens, making them more reactive. This heightened reactivity transforms this compound into an effective organic catalyst, particularly for acylation and silylation reactions, mirroring the function of DMAP.[13][14]

The diagram below illustrates the resonance stabilization of the protonated form of this compound, which accounts for its high basicity.

Caption: Protonation equilibrium and resonance stabilization.

B. Divergent Reactivity of the Exocyclic Amine

The utility of these compounds as synthetic building blocks diverges sharply at the exocyclic amino group.

  • 4-aminopyrimidine: The primary amine (-NH₂) is a reactive handle. Although its nucleophilicity is dampened by resonance, it can still undergo a variety of transformations, including:

    • N-Acylation

    • N-Alkylation

    • Diazotization

    • Schiff base formation This makes 4-aminopyrimidine a versatile scaffold for building molecular complexity.[1]

  • This compound: As a tertiary amine, the exocyclic nitrogen lacks a proton and is sterically hindered. It is therefore unreactive in the transformations listed above. Its role is almost exclusively electronic: to activate the pyrimidine ring.

This distinction is critical: choose 4-aminopyrimidine to functionalize the amino group; choose This compound for its catalytic activity and enhanced ring nucleophilicity.

Experimental Protocol: Comparative Catalysis in Acylation

To provide a practical context for the discussed reactivity, the following protocol outlines a method to compare the catalytic efficiency of both compounds in the acylation of a sterically hindered alcohol.

Objective: To quantify the difference in catalytic activity between this compound and 4-aminopyrimidine in the esterification of 1-adamantanol with acetic anhydride.

workflow prep Preparation Two identical flasks (A & B) reagents Add Reagents 1-Adamantanol Solvent (CH₂Cl₂) Acetic Anhydride prep->reagents catalyst_A Add Catalyst A 4-aminopyrimidine reagents->catalyst_A catalyst_B Add Catalyst B This compound reagents->catalyst_B reaction Reaction Stir at RT, monitor by TLC catalyst_A->reaction catalyst_B->reaction workup Work-up Quench (aq. NaHCO₃) Extract with CH₂Cl₂ Dry & Concentrate reaction->workup analysis Analysis ¹H NMR / GC-MS to determine yield workup->analysis

Caption: Experimental workflow for comparative catalysis.

Methodology:

  • Preparation: To two separate oven-dried 100 mL round-bottom flasks equipped with magnetic stir bars, add 1-adamantanol (1.52 g, 10 mmol) and dichloromethane (40 mL).

  • Catalyst Addition:

    • To Flask A, add 4-aminopyrimidine (0.095 g, 1 mmol, 10 mol%).

    • To Flask B, add this compound (0.123 g, 1 mmol, 10 mol%).

  • Initiation: Cool both flasks in an ice bath. Add acetic anhydride (1.42 mL, 15 mmol) dropwise to each flask with vigorous stirring.

  • Reaction Monitoring: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) every hour.

  • Work-up: Once the reaction in Flask B is complete (as determined by TLC), quench both reactions by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of 1-adamantyl acetate in both crude products using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Outcome: The reaction catalyzed by this compound (Flask B) is expected to proceed significantly faster and result in a substantially higher yield of the ester product compared to the reaction catalyzed by 4-aminopyrimidine (Flask A).

Summary of Reactivity and Applications

The choice between these two reagents is dictated entirely by the desired chemical outcome.

Feature4-aminopyrimidineThis compoundRationale
Basicity ModerateHighThe +I effect of two methyl groups increases electron density on ring nitrogens.[9][10]
Nucleophilicity ModerateHighEnhanced electron donation from the -N(CH₃)₂ group boosts ring nitrogen nucleophilicity.
Catalytic Activity Low / NegligibleHighFunctions as a superior nucleophilic catalyst, similar to DMAP.[14]
Exocyclic Amine Reactivity Reactive (Primary Amine)Unreactive (Tertiary Amine)Can be acylated, alkylated, etc. Used as a synthetic building block.[1]
Primary Use Case Versatile synthetic building block.Potent nucleophilic catalyst and strong, non-nucleophilic base.

Conclusion: Strategic Reagent Selection

While this compound and 4-aminopyrimidine are close structural relatives, they are not interchangeable.

  • This compound should be viewed as a catalyst or reactive base . Its enhanced basicity and the superior nucleophilicity of its ring nitrogens make it the reagent of choice for accelerating reactions such as acylations, particularly when dealing with challenging substrates.

  • 4-aminopyrimidine is best utilized as a structural scaffold or building block . The reactivity of its primary amino group provides a synthetic handle for elaboration and diversification, making it a valuable starting material in multi-step syntheses aimed at creating complex target molecules.[1][2]

A thorough understanding of the electronic contributions of the exocyclic amino substituent is paramount for any researcher aiming to leverage the unique chemistry of aminopyrimidines in their work. This knowledge enables logical, predictable, and efficient synthetic planning.

References

The Evolving Landscape of Nucleophilic Catalysis: A Comparative Analysis of N,N-Dimethylpyrimidin-4-amine and its Dialkylamino Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is a perpetual endeavor. Within the realm of nucleophilic catalysis, 4-dialkylaminopyridines (DAAPs), most notably 4-(Dimethylamino)pyridine (DMAP), have long been revered for their exceptional activity in a myriad of organic transformations. This guide delves into a comparative analysis of a closely related and promising class of catalysts: 4-dialkylaminopyrimidines. At the forefront of this exploration is N,N-dimethylpyrimidin-4-amine, a molecule that shares structural homology with DMAP yet possesses a unique electronic profile due to the diazine core. We will objectively compare its performance with other dialkylaminopyrimidines, providing a framework for catalyst selection and optimization in your synthetic endeavors.

The Foundation: Understanding the Source of Catalytic Power

The remarkable catalytic prowess of both 4-dialkylaminopyridines and their pyrimidine counterparts stems from a phenomenon known as "push-pull" resonance. The exocyclic dialkylamino group acts as a powerful electron-donating group, "pushing" electron density into the aromatic ring. This, in turn, significantly increases the nucleophilicity of the endocyclic nitrogen atom(s), making them potent catalysts for reactions such as acylation, esterification, and silylation.

In the case of 4-dialkylaminopyrimidines, the presence of a second nitrogen atom in the pyrimidine ring introduces an additional electronic perturbation, influencing the overall basicity and nucleophilicity of the molecule. This guide will explore how variations in the alkyl substituents on the exocyclic nitrogen and the inherent properties of the pyrimidine core collectively dictate the catalytic efficacy of these compounds.

Comparative Physicochemical Properties: A Foundation for Rational Catalyst Selection

The selection of an appropriate catalyst is often guided by its fundamental physicochemical properties. While extensive experimental data for a wide range of dialkylaminopyrimidines is not always consolidated, we can compile and compare key parameters for this compound and its analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)
This compoundC₆H₉N₃123.16[1]6.8 (predicted)
N,N-Diethylpyrimidin-4-amineC₈H₁₃N₃151.21Not readily available
4-(Pyrrolidino)pyrimidineC₈H₁₁N₃149.19Not readily available
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.179.7

Note: Experimental pKa values for many dialkylaminopyrimidines are not widely reported in the literature. The provided pKa for this compound is a predicted value. The pKa of DMAP is provided as a key benchmark.

The lower predicted basicity of this compound compared to DMAP is an important consideration. The second nitrogen atom in the pyrimidine ring is electron-withdrawing, which is expected to decrease the electron-donating ability of the exocyclic amino group and thus reduce the basicity of the ring nitrogens. This modulation of basicity can be a critical factor in reactions where catalyst-induced side reactions are a concern.

Catalytic Activity: A Head-to-Head Comparison in Acylation

Acylation reactions are a cornerstone of organic synthesis, and it is in this arena that the catalytic superiority of DMAP over pyridine was first established, with rate enhancements of up to 10,000-fold observed.[2] To provide a practical framework for comparing this compound and other dialkylaminopyrimidines, we present a detailed experimental protocol for a model acylation reaction.

Experimental Protocol: Acylation of a Sterically Hindered Alcohol

This protocol allows for the direct comparison of different dialkylaminopyrimidine catalysts under identical conditions.

Materials:

  • 1-Adamantanol (a sterically hindered secondary alcohol)

  • Acetic anhydride (acylating agent)

  • Dialkylaminopyrimidine catalyst (e.g., this compound, N,N-diethylpyrimidin-4-amine, etc.)

  • Dichloromethane (anhydrous)

  • Triethylamine (as a stoichiometric base)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis

Procedure:

  • To a stirred solution of 1-adamantanol (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add the dialkylaminopyrimidine catalyst (0.1 mmol, 10 mol%).

  • Add triethylamine (1.2 mmol) to the reaction mixture.

  • Add acetic anhydride (1.2 mmol) dropwise to the solution at room temperature.

  • Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction (as indicated by the disappearance of the starting alcohol), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS or HPLC to determine the yield of the corresponding acetate ester.

Data Presentation:

The results of this comparative experiment can be summarized in a table for easy analysis:

CatalystAlkyl GroupReaction Time (h)Yield (%)
This compoundMethyl[Experimental Data][Experimental Data]
N,N-Diethylpyrimidin-4-amineEthyl[Experimental Data][Experimental Data]
N,N-Dipropylpyrimidin-4-aminePropyl[Experimental Data][Experimental Data]
4-(Pyrrolidino)pyrimidinePyrrolidinyl[Experimental Data][Experimental Data]
4-(Dimethylamino)pyridine (DMAP)Methyl[Experimental Data][Experimental Data]
Structure-Activity Relationship in Catalysis

The catalytic activity of dialkylaminopyrimidines is influenced by both electronic and steric factors.

  • Electronic Effects: The electron-donating ability of the dialkylamino group is paramount. While the pyrimidine ring's second nitrogen atom reduces the overall basicity compared to the corresponding pyridine analogue, the "push-pull" resonance is still the dominant factor for high catalytic activity.

  • Steric Effects: The size of the alkyl groups on the exocyclic nitrogen can influence the catalyst's ability to access the reaction center. While larger alkyl groups may slightly increase the electron-donating effect, they can also introduce steric hindrance, potentially slowing down the reaction rate, especially with bulky substrates.

Catalytic_Cycle cluster_0 Catalytic Cycle of Dialkylaminopyrimidine in Acylation Catalyst R₂N-Pyrimidine AcylIntermediate [R₂N-Pyrimidine-Acyl]⁺X⁻ (Acylpyrimidinium Salt) Catalyst->AcylIntermediate + Acyl-X AcylatingAgent Acyl-X Product Acyl-OR' AcylIntermediate->Product + R'OH ProtonatedCatalyst [R₂N-Pyrimidine-H]⁺X⁻ AcylIntermediate->ProtonatedCatalyst + R'OH Alcohol R'OH Product->Catalyst + [R'OH-Acyl]⁺ Base Et₃N ProtonatedCatalyst->Catalyst + Et₃N - Et₃NH⁺X⁻ ProtonatedBase Et₃NH⁺X⁻

Caption: Generalized catalytic cycle for acylation reactions catalyzed by 4-dialkylaminopyrimidines.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[3] Dialkylaminopyrimidines are not only useful as catalysts in the synthesis of these complex molecules but have also been identified as key pharmacophores in their own right.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where it often mimics the adenine ring of ATP, binding to the hinge region of the kinase.[4] The dialkylamino group can be tailored to occupy specific hydrophobic pockets within the active site, enhancing potency and selectivity.

Kinase_Inhibition cluster_0 Mechanism of Kinase Inhibition by Aminopyrimidine Derivatives Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes NoPhosphorylation Inhibition of Phosphorylation Kinase->NoPhosphorylation Inhibited ATP ATP ATP->Kinase Binds Inhibitor Aminopyrimidine Inhibitor Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase by an aminopyrimidine-based drug.

  • Antimicrobial and Antiviral Agents: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive scaffolds for the development of antimicrobial and antiviral drugs.[5] By interfering with nucleic acid synthesis or other essential cellular processes, these compounds can inhibit the growth of pathogens. For instance, novel 6-dialkylaminopyrimidine carboxamides have been identified as potent anti-tubercular agents.[6]

Conclusion

This compound and its dialkylamino analogues represent a versatile and potent class of nucleophilic catalysts. While their basicity is attenuated compared to their pyridine counterparts, they retain high catalytic activity, offering a potentially more nuanced tool for organic synthesis. The pyrimidine scaffold also provides a valuable platform for drug discovery, with numerous derivatives exhibiting significant biological activity. The comparative data and experimental protocols provided in this guide are intended to empower researchers to make informed decisions in catalyst selection and to facilitate the exploration of this promising class of compounds in both catalysis and medicinal chemistry.

References

  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118–10134. [Link]

  • van den Berg, A. W. C., & Hanefeld, U. (2014). 4-Dimethylaminopyridine or Acid-Catalyzed Syntheses of Esters: A Comparison. Journal of Chemical Education, 91(2), 256-259. [Link]

  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118-10134. [Link]

  • Siddappa, B. C. R., et al. (2023). A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. ResearchGate. [Link]

  • Berry, D. J., et al. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. [Link]

  • Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]

  • Scientific Reports. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. [Link]

  • ResearchGate. (2025). 4-Dimethylamino-pyridine(DMAP). [Link]

  • Nainwal, L. M., et al. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 37, 2897-2930. [Link]

  • PubMed. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]

  • Bakr, R. B., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Crystal Growth & Design. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

  • PubMed. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. [Link]

  • ResearchGate. (2021). Comparative analysis of catalyst performance across various supported catalytic methods employed in the synthesis of pyrimidines. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • El-Fakharany, E. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), 2200424. [Link]

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A Comparative Guide to the Biological Target Validation of N,N-dimethylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The N,N-dimethylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] Its prevalence demands a rigorous and multi-faceted approach to biological target validation to ensure that the observed cellular phenotype is a direct consequence of modulating the intended target. Misidentification of a drug's true target can lead to costly failures in later stages of drug development.[2] This guide provides an in-depth comparison of orthogonal experimental strategies essential for confidently identifying and validating the biological target(s) of novel this compound analogs.

Chapter 1: Foundational In Vitro Analysis – Does the Compound Bind the Target?

The initial step in target validation is to confirm a direct physical interaction between the compound and its putative target protein. Several biophysical techniques can provide this crucial initial evidence, each with distinct advantages.

Comparative Analysis of Primary Binding Assays
Technique Principle Key Data Output Throughput Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the analyte (compound) flows over the immobilized ligand (target protein).[3]Kinetics (kon, koff), Affinity (KD) Medium to HighReal-time, label-free, provides detailed kinetic information.[4][5]Immobilization can affect protein activity; can be time-consuming.[5][6]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution.[7]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) LowGold standard for thermodynamics; label-free, in-solution measurement.[8]Requires large amounts of pure protein; low throughput.
Kinase Profiling Assays Measures the compound's ability to inhibit the activity of a large panel of purified kinases, typically using radiometric or fluorescence-based methods.IC50, % Inhibition HighExcellent for initial target identification and selectivity profiling against the kinome.Provides functional inhibition data, not direct binding; susceptible to assay artifacts.
Expert Insight: Choosing the Right In Vitro Tool

The choice of initial assay depends on the research question. For novel analogs derived from a known kinase inhibitor, a broad kinase profiling screen is an efficient first step to identify the primary target(s) and assess selectivity. For a completely novel scaffold discovered through phenotypic screening, direct binding assays are paramount. SPR is highly valuable for lead optimization as it resolves affinity into on- and off-rates, providing deeper structure-activity relationship (SAR) insights.[4] ITC is the definitive method for confirming binding thermodynamics and stoichiometry once a primary target has been identified, making it crucial for validating hits from other screens.[7]

Chapter 2: Cellular Target Engagement – Does the Compound Bind its Target in a Live Cell?

Confirming that a compound engages its intended target within the complex and physiologically relevant environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique for this purpose.

The Principle of CETSA

CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[9] When a compound binds to its target protein, it generally increases the protein's stability, leading to a higher melting temperature. This change can be detected by heating intact cells or cell lysates to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[9][10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow of the Cellular Thermal Shift Assay (CETSA)."

Experimental Protocol: Western Blot-Based CETSA

This protocol describes a classic CETSA experiment to validate the engagement of an this compound analog with its putative kinase target.

  • Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat cells with the desired concentrations of the analog or vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting and Resuspension: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Pellet the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using a specific antibody against the target protein.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[12]

Self-Validation: The inclusion of a vehicle control at every temperature point is critical. A clear, dose-dependent shift in the melting curve provides strong, self-validating evidence of target engagement. For a more robust analysis, an Isothermal Dose-Response Fingerprint (ITDRF) can be performed, where cells are treated with a range of compound concentrations and heated at a single, optimized temperature.[12]

Chapter 3: Unbiased & Orthogonal Approaches – What Else Does the Compound Bind?

While CETSA is excellent for validating a hypothesized target, unbiased methods are needed to identify potential off-targets, which are crucial for understanding a compound's selectivity and potential toxicity. Chemical proteomics is a powerful tool for this purpose.[13]

Chemical Proteomics for Target Deconvolution

This approach uses a modified version of the small molecule to "fish" for its binding partners in a complex cell lysate.[14][15]

dot graph TD { graph [splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Affinity-based chemical proteomics workflow."

Causality Behind Experimental Choices: The design of the affinity probe is critical. The linker must be attached to a position on the this compound scaffold that does not interfere with target binding.[16] Running a competition experiment, where the lysate is co-incubated with the probe and an excess of the original, unmodified compound, is a self-validating control. True binding partners will be outcompeted by the free compound, leading to a reduced signal in the mass spectrometry analysis, thus distinguishing them from non-specific binders.[13]

Chapter 4: Genetic Validation – Is the Target Responsible for the Phenotype?

The ultimate proof of target validation links the compound's mechanism of action directly to its molecular target through genetic manipulation.[17][18] CRISPR/Cas9 technology has become the gold standard for this approach.[19][20]

The Logic of CRISPR-Based Target Validation

The core principle is to determine if genetically removing the target protein mimics or abrogates the effect of the compound.[21][22]

  • Phenocopy: Does knocking out the target gene (e.g., a specific kinase) produce the same cellular phenotype (e.g., decreased proliferation, apoptosis) as treating the cells with the this compound analog? If yes, this strongly suggests the compound acts through this target.

  • Resistance/Abrogation: Does knocking out the target gene make the cells resistant to the compound? If the compound's effect is diminished or eliminated in the knockout cells compared to wild-type cells, it provides compelling evidence that the compound's efficacy is dependent on the presence of that target.[22]

dot graph [nodesep=0.7, ranksep=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Logical framework for CRISPR-based target validation."

High-Level Protocol: CRISPR/Cas9 Knockout for Target Validation
  • gRNA Design & Cloning: Design and clone 2-3 unique guide RNAs (gRNAs) targeting early exons of the putative target gene into a Cas9-expressing vector.

  • Transfection/Transduction: Introduce the Cas9/gRNA plasmids into the target cell line.

  • Selection & Clonal Isolation: Select for successfully transduced cells and isolate single-cell clones.

  • Knockout Verification: Expand clones and verify target protein knockout by Western blot and/or genomic sequencing.

  • Phenotypic Assays: Treat the verified knockout clones and wild-type control cells with a dose-range of the this compound analog and perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay).

  • Data Analysis: Compare the dose-response curves between wild-type and knockout cells. A significant rightward shift in the curve for the knockout cells indicates resistance and validates the target.

Conclusion

Validating the biological target of this compound analogs requires a rigorous, orthogonal approach. No single experiment is sufficient. Confidence is built by layering evidence from direct biophysical binding (SPR, ITC), target engagement in a cellular context (CETSA), unbiased proteome-wide profiling (Chemical Proteomics), and definitive genetic approaches (CRISPR/Cas9).[23] By systematically applying these comparative strategies, researchers can build a robust and compelling case for a compound's true mechanism of action, significantly increasing the probability of success in the drug development pipeline.

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A Comparative Guide to the Structure-Activity Relationship of N,N-dimethylpyrimidin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Among the myriad of pyrimidine derivatives, the N,N-dimethylpyrimidin-4-amine core has emerged as a particularly fruitful starting point for developing novel therapeutics, especially in the realm of oncology. This guide provides an in-depth comparison of this compound derivatives and their analogues, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases, namely Aurora Kinase A and Cyclin-Dependent Kinase 2 (CDK2). We will delve into the causality behind experimental choices in their design, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The 4-aminopyrimidine moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. The N,N-dimethyl substitution at the 4-amino position offers several advantages:

  • Modulation of Basicity: The dimethylamino group is a stronger base compared to a primary or secondary amine, which can influence the compound's overall physicochemical properties, including solubility and cell permeability.

  • Steric Influence: The methyl groups can provide steric hindrance, influencing the preferred conformation of the molecule and its interactions with the target kinase.

  • Synthetic Tractability: The N,N-dimethyl group is synthetically accessible and stable, allowing for its incorporation into diverse molecular frameworks.

This guide will focus on the SAR of derivatives where substitutions are made at the 2 and 5/6 positions of the pyrimidine ring, exploring how these modifications impact potency and selectivity against Aurora Kinase A and CDK2.

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

The following sections will compare the performance of various this compound derivatives and related aminopyrimidines against Aurora Kinase A and CDK2. The data presented is a synthesis of findings from multiple studies to provide a coherent SAR narrative.

Targeting Aurora Kinase A

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets. The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has shown significant promise as Aurora kinase inhibitors.[1] While not all examples contain the precise this compound core, the SAR principles are highly relevant.

Table 1: Structure-Activity Relationship of Aminopyrimidine Derivatives as Aurora Kinase A Inhibitors

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)Aurora A IC50 (nM)Reference
1a -NH-(4-morpholinophenyl)4-methylthiazol-5-ylH8.0[1]
1b -NH-(phenyl)4-methylthiazol-5-ylH>1000[1]
1c -NH-(4-methylphenyl)4-methylthiazol-5-ylH50[1]
1d -NH-(4-methoxyphenyl)4-methylthiazol-5-ylH25[1]
2a -NH-(5-methyl-1H-pyrazol-3-yl)-Cl-CH3<50 (inhibition %)[2]
2b -NH-(pyrrolidin-3-yl)-NH-(5-methyl-1H-pyrazol-3-yl)-CH3<200 (cell growth IC50)[2]

Key SAR Insights for Aurora Kinase A Inhibition:

  • Substitution at the 2-position is critical for potency. A substituted aniline at this position is a common feature. The nature of the substituent on the aniline ring significantly impacts activity. For instance, a morpholino group at the para-position of the aniline ring (Compound 1a ) confers high potency.[1] This is likely due to favorable interactions with the solvent-exposed region of the ATP-binding pocket.

  • The 4-position tolerates bulky heterocyclic groups. A thiazole group at this position has been shown to be beneficial for activity (Compounds 1a-d ).[1]

  • Methyl substitution at the 5-position can be accommodated and is present in some potent inhibitors (Compounds 2a and 2b ).[2]

SAR_Aurora_Kinase cluster_C2 C2 Position cluster_C4 C4 Position cluster_C5 C5 Position scaffold N,N-Dimethyl- pyrimidin-4-amine Core C2 Anilino or Heteroaryl-amino scaffold->C2 C4 Bulky Heterocycles (e.g., Thiazole) Tolerated scaffold->C4 C5 Small Alkyl Groups (e.g., Methyl) Permitted scaffold->C5 Aniline_sub Para-substitution (e.g., Morpholino) Increases Potency C2->Aniline_sub Crucial for Potency

Caption: Key SAR points for aminopyrimidine-based Aurora Kinase A inhibitors.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer. The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been explored for the development of potent CDK2 inhibitors.[3]

Table 2: Structure-Activity Relationship of Aminopyrimidine Derivatives as CDK2 Inhibitors

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)CDK2/cyclin A2 IC50 (nM)Reference
3a -NH-(pyridin-3-yl)-HH>1000[3]
3b -NH-(pyridin-3-yl)-ClH150[3]
3c -NH-(pyridin-3-yl)-phenylH85[3]
3d -NH-(pyridin-3-yl)-4-fluorophenylH64.42[3]
4a -NH-(phenyl)-NH-(phenyl)H>1000[4]
4b -NH-(4-fluorophenyl)-NH-(4-fluorophenyl)H83[4]

Key SAR Insights for CDK2 Inhibition:

  • Substitution at the 4-position is crucial for CDK2 inhibitory activity. While the unsubstituted parent compound (3a ) is inactive, the introduction of a chlorine atom (3b ) or a phenyl group (3c ) at this position significantly enhances potency.[3]

  • Electron-withdrawing groups on the 4-phenyl substituent can improve potency. A fluorine atom at the para-position of the phenyl ring (Compound 3d ) leads to a more potent inhibitor compared to the unsubstituted phenyl ring.[3]

  • Disubstitution at the 2- and 4-amino positions with substituted phenyl rings can yield potent inhibitors. Compound 4b , with two 4-fluorophenylamino groups, shows good CDK2 inhibitory activity.[4]

SAR_CDK2 cluster_C4 C4 Position cluster_C2 C2 Position scaffold N,N-Dimethyl- pyrimidin-4-amine Core C4 Halogen or Aryl Substitution is Key scaffold->C4 C2 Aryl-amino Group scaffold->C2 Aryl_sub Electron-withdrawing Groups on Aryl Ring Enhance Potency C4->Aryl_sub Improves Activity

Caption: Key SAR points for aminopyrimidine-based CDK2 inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for a common in vitro kinase inhibition assay.

Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of a 2,4-disubstituted aminopyrimidine, which can be adapted for the synthesis of this compound derivatives through nucleophilic aromatic substitution (SNAr).[2][5]

Workflow for the Synthesis of a 2,4-Disubstituted Aminopyrimidine

synthesis_workflow Start Start with 2,4-Dichloropyrimidine Step1 Step 1: First SNAr (e.g., with Amine 1) - Selective at C4 Start->Step1 Intermediate 2-Chloro-4-aminopyrimidine Intermediate Step1->Intermediate Step2 Step 2: Second SNAr (e.g., with Amine 2) - At C2 Intermediate->Step2 Product Final 2,4-Disubstituted Aminopyrimidine Step2->Product

Caption: General synthetic workflow for 2,4-disubstituted aminopyrimidines.

Step-by-Step Protocol:

  • Dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add the first amine (1 equivalent) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The first substitution typically occurs selectively at the more reactive C4 position.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 2-chloro-4-aminopyrimidine intermediate by column chromatography on silica gel.

  • Dissolve the purified intermediate in a suitable solvent (e.g., 1,4-dioxane or n-butanol).

  • Add the second amine (1.1 equivalents), a suitable palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 100-140 °C. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction for completion. Once complete, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield the desired 2,4-disubstituted aminopyrimidine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This assay is widely used for screening and profiling kinase inhibitors.[6][7][8]

Workflow for ADP-Glo™ Kinase Assay

adp_glo_workflow Start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Step1 Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor Start->Step1 Step2 Stop Reaction & Deplete Remaining ATP (Add ADP-Glo™ Reagent) Step1->Step2 Step3 Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) Step2->Step3 End Measure Luminescence Step3->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Prepare a 1x kinase assay buffer from a 5x stock solution.

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer containing a constant percentage of DMSO (e.g., 10%).

  • Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate kinase substrate (e.g., a peptide or protein).

  • In a white 96-well or 384-well plate, add the test inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding the diluted kinase enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes.

  • Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Considerations

While comprehensive pharmacokinetic data for this compound derivatives are not extensively published in a consolidated manner, general trends for aminopyrimidine-based kinase inhibitors can be informative. Many of these compounds exhibit good oral bioavailability.[1][9] However, they are often substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to significant metabolism and potential drug-drug interactions.[10] The N,N-dimethyl group can influence metabolic stability, and its impact should be evaluated on a case-by-case basis. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be valuable in the early stages of drug design to anticipate potential pharmacokinetic liabilities.

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a versatile and promising platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 2- and 4-positions of the pyrimidine ring in dictating inhibitory activity against key cancer targets like Aurora Kinase A and CDK2. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of novel derivatives.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive and systematic exploration of the chemical space around the this compound core is needed to refine the SAR and improve potency and selectivity.

  • Kinome-wide profiling: To better understand the selectivity of these inhibitors, they should be profiled against a broad panel of kinases.

  • In vivo evaluation: Promising compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in relevant animal models.

  • Exploration of novel targets: The versatility of the aminopyrimidine scaffold suggests that it could be adapted to inhibit other kinase targets implicated in various diseases.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of pyrimidine-based kinase inhibitors with improved therapeutic profiles.

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  • Betzi, S., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(13), 6330–6347. [Link]

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]

  • El-Damasy, A. K., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(14), 5363. [Link]

  • Rather, M. A., & Wani, T. U. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(2), 1139–1152. [Link]

  • Wang, S., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(22), 11871–11885. [Link]

  • Wood, A. C., et al. (2018). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 17(1), 130–141. [Link]

  • Groenland, S. L., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Clinical Pharmacokinetics, 60(2), 157–177. [Link]

  • Squires, M. S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4404–4413. [Link]

  • Wu, P., et al. (2006). Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4818–4821. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27011–27027. [Link]

  • Squires, M. S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4404–4413. [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

  • El-Sayed, M. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 398. [Link]

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A Comparative Guide to the Catalytic Activity of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with efficiency and precision. While 4-(Dimethylamino)pyridine (DMAP) has long been a cornerstone of nucleophilic catalysis, there is a growing interest in exploring the catalytic potential of structurally related heterocyclic amines. This guide provides an in-depth comparative study of N,N-dimethylpyrimidin-4-amine, a close structural analog of DMAP, offering insights into its predicted catalytic activity, potential advantages, and applications. Although direct, side-by-side experimental data is limited in the current literature, a robust comparison can be drawn from fundamental principles of electronic and steric effects, and by examining well-established catalytic mechanisms.

Introduction: The Landscape of Nucleophilic Amine Catalysis

Nucleophilic amine catalysts, such as pyridine and its derivatives, are indispensable tools in a vast array of organic transformations. Their efficacy lies in their ability to act as potent nucleophiles, activating electrophiles and facilitating reactions that would otherwise be sluggish or require harsh conditions. DMAP, with its electron-donating dimethylamino group, stands as a benchmark in this class, exhibiting significantly enhanced catalytic activity compared to pyridine in reactions like acylations and silylations.[1]

This compound enters this landscape as an intriguing alternative. Its core structure, a pyrimidine ring, is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This seemingly subtle difference from the pyridine ring of DMAP has profound implications for the electronic properties and, consequently, the catalytic behavior of the molecule.

Theoretical Comparison: Electronic and Steric Profile

To understand the potential catalytic activity of this compound, a comparison of its fundamental electronic and steric properties with the well-understood DMAP is essential.

Electronic Effects: The Impact of the Pyrimidine Ring

The defining feature of pyrimidine is its π-deficient nature, a result of the presence of two electronegative nitrogen atoms in the aromatic ring.[2] This contrasts with pyridine, which has only one ring nitrogen. The increased π-deficiency in the pyrimidine ring has two major consequences for a 4-amino-substituted derivative:

  • Basicity: The pyrimidine ring is significantly less basic than the pyridine ring. The pKa of protonated pyrimidine is 1.23, whereas for pyridine it is 5.30.[2] This is due to the inductive electron-withdrawing effect of the second nitrogen atom, which reduces the electron density on the other ring nitrogen, making its lone pair less available for protonation.[3] Consequently, this compound is expected to be a weaker base than DMAP.

  • Nucleophilicity: While basicity and nucleophilicity often trend together, the relationship is not always linear, especially when considering steric factors.[4] The electron-donating dimethylamino group at the 4-position of this compound will increase the electron density on the ring nitrogens, enhancing their nucleophilicity. However, the overall π-deficient character of the pyrimidine ring will likely render the ring nitrogens of this compound less nucleophilic than the corresponding nitrogen in DMAP.

Steric Profile

From a steric perspective, this compound is very similar to DMAP. The dimethylamino group presents a comparable steric hindrance in both molecules. Therefore, any differences in catalytic activity are less likely to be attributed to steric factors and more to the electronic differences imparted by the pyrimidine ring.

Predicted Catalytic Performance: A Mechanistic Perspective

The primary mode of action for catalysts like DMAP is through nucleophilic catalysis. In a typical acylation reaction, the catalyst's ring nitrogen attacks the acylating agent to form a highly reactive N-acylpyridinium (or in this case, N-acylpyrimidinium) intermediate. This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol, to yield the final product and regenerate the catalyst.[5]

Given this mechanism, we can predict the catalytic performance of this compound in comparison to DMAP and other alternatives like pyridine and triethylamine (TEA).

Table 1: Predicted Comparative Catalytic Performance

CatalystPredicted Relative Activity in AcylationKey Rationale
This compound Moderate to HighThe electron-donating dimethylamino group enhances the nucleophilicity of the ring nitrogens. However, the overall π-deficient nature of the pyrimidine ring likely makes it less active than DMAP.
DMAP (4-Dimethylaminopyridine) Very HighThe electron-donating dimethylamino group significantly increases the nucleophilicity of the pyridine nitrogen, leading to rapid formation of the highly reactive N-acylpyridinium intermediate.[6]
Pyridine Low to ModerateLess nucleophilic than DMAP due to the absence of the electron-donating group.[1]
Triethylamine (TEA) Low (as a primary catalyst)Primarily acts as a Brønsted base to neutralize acidic byproducts. It is a poor nucleophilic catalyst for acylation compared to pyridine derivatives.[5]

Potential Applications and Experimental Protocols

Based on its structural analogy to DMAP, this compound is expected to be a competent catalyst in a variety of organic transformations.

Acylation of Sterically Hindered Alcohols

The acylation of sterically hindered alcohols is a challenging transformation where highly active catalysts are required. While DMAP is the go-to catalyst, this compound could serve as a viable alternative, potentially offering different selectivity profiles in complex molecules.

Experimental Protocol: Representative Acylation of a Hindered Alcohol

This protocol, adapted for the use of a DMAP-type catalyst, can be used as a starting point for evaluating the catalytic activity of this compound.

Materials:

  • Sterically hindered alcohol (e.g., tert-butanol) (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • This compound or other catalyst (0.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol and anhydrous dichloromethane.

  • Add triethylamine, followed by the catalyst (this compound).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine.[7] The nucleophilic character of the catalyst is crucial for the initial Michael addition to the activated alkene. This compound, with its enhanced nucleophilicity compared to pyridine, could be an effective catalyst for this transformation.

Experimental Protocol: Representative Baylis-Hillman Reaction

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Activated alkene (e.g., methyl acrylate) (1.2 equiv)

  • This compound or other amine catalyst (e.g., DABCO) (0.2 equiv)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a round-bottom flask, add the aldehyde, activated alkene, and solvent.

  • Add the amine catalyst to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-72 hours. The reaction is often slow and may require extended reaction times. Monitor the progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution of a suitable halopyrimidine. A representative protocol is provided below, based on established methods for the synthesis of related aminopyrimidines.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloropyrimidine (1.0 equiv)

  • Dimethylamine (40% solution in water or as a gas) (2.0 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous propanol

Procedure:

  • In a sealed tube or pressure vessel, dissolve 4-chloropyrimidine in anhydrous propanol.

  • Add triethylamine to the solution.

  • Add the dimethylamine solution.

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Catalytic Cycle and Workflow

To better understand the proposed catalytic role of this compound, the following diagrams illustrate the key mechanistic steps and the experimental workflow.

Catalytic Cycle of Acylation cluster_0 Catalytic Cycle Catalyst N,N-Dimethyl- pyrimidin-4-amine Intermediate N-Acylpyrimidinium Intermediate Catalyst->Intermediate + Acylating Agent AcylatingAgent R-CO-X Product Ester (R-CO-OR') Intermediate->Product + Alcohol Alcohol R'-OH RegeneratedCatalyst N,N-Dimethyl- pyrimidin-4-amine Product->RegeneratedCatalyst - H+

Caption: Proposed catalytic cycle for acylation.

Experimental Workflow for Catalyst Evaluation Start Start: Assemble Reactants Reaction Perform Catalytic Reaction (e.g., Acylation) Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Purification Purify Product (Chromatography) Workup->Purification Analysis Analyze Product and Yield Purification->Analysis Conclusion Compare Catalytic Efficiency Analysis->Conclusion

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N,N-dimethylpyrimidin-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation of isomeric compounds is a cornerstone of robust research and development. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides a comprehensive spectroscopic comparison of N,N-dimethylpyrimidin-4-amine and its key positional isomers, N,N-dimethylpyrimidin-2-amine and N,N-dimethylpyrimidin-5-amine. Understanding the subtle yet significant differences in their spectroscopic signatures is paramount for unambiguous identification, ensuring the integrity of experimental data and the safety and efficacy of resulting products.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of how nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy can be leveraged to distinguish between these closely related molecules. Beyond a mere presentation of data, this guide delves into the underlying principles governing the observed spectral differences and provides detailed, field-proven experimental protocols.

The Isomers: A Structural Overview

The three isomers of interest possess the same chemical formula, C₆H₉N₃, but differ in the substitution pattern of the dimethylamino group on the pyrimidine ring. This seemingly minor structural variance leads to distinct electronic distributions within the aromatic system, which in turn gives rise to unique spectroscopic fingerprints.

  • N,N-dimethylpyrimidin-2-amine (2-DMAP): The dimethylamino group is positioned adjacent to both ring nitrogens.

  • This compound (4-DMAP): The dimethylamino group is para to one ring nitrogen and meta to the other.

  • N,N-dimethylpyrimidin-5-amine (5-DMAP): The dimethylamino group is meta to both ring nitrogens.

Distinguishing these isomers is critical, as their biological activities and chemical reactivities can vary significantly.

Comparative Spectroscopic Analysis

A multi-spectroscopic approach is the most definitive method for the structural confirmation of these isomers. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local electronic environment of each nucleus.

The chemical shifts of the protons and carbons in the pyrimidine ring are highly dependent on the position of the electron-donating dimethylamino group (-N(CH₃)₂). This group exerts both inductive and resonance effects, altering the electron density at different positions of the heterocyclic ring.

  • ¹H NMR: The protons on the pyrimidine ring will exhibit distinct chemical shifts and coupling patterns for each isomer. The electron-donating nature of the amino group will generally shield adjacent protons (shift them to a lower ppm value), but the overall effect is modulated by the electronegativity of the ring nitrogens.

  • ¹³C NMR: The carbon atoms of the pyrimidine ring will also show significant differences in their chemical shifts. The carbon atom directly attached to the dimethylamino group will be significantly affected, as will the other ring carbons, providing a clear fingerprint for each isomer. A notable phenomenon is the potential for line broadening in the ¹³C NMR spectrum of the 4-substituted isomer at room temperature due to restricted rotation around the C4-N bond, which may not be observed for the 2-substituted isomer[1].

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the three isomers in a standard solvent like CDCl₃. These values are based on established substituent effects in heterocyclic systems and available data from spectral databases[2][3][4].

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
2-DMAP H-4, H-6~8.2-8.4d~4.8
H-5~6.4-6.6t~4.8
N(CH₃)₂~3.1-3.3s-
4-DMAP H-2~8.4-8.6s-
H-5~6.3-6.5d~6.0
H-6~8.1-8.3d~6.0
N(CH₃)₂~3.1-3.3s-
5-DMAP H-2~8.6-8.8s-
H-4, H-6~8.4-8.6s-
N(CH₃)₂~3.0-3.2s-

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundCarbonPredicted δ (ppm)
2-DMAP C-2~162-164
C-4, C-6~157-159
C-5~105-107
N(CH₃)₂~37-39
4-DMAP C-2~157-159
C-4~163-165
C-5~105-107
C-6~155-157
N(CH₃)₂~38-40
5-DMAP C-2~150-152
C-4, C-6~155-157
C-5~135-137
N(CH₃)₂~39-41
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides information about the functional groups and the overall molecular structure through the absorption of infrared radiation, which excites molecular vibrations.

While all three isomers contain the same fundamental functional groups (aromatic C-H, C=N, C=C, and C-N), the position of the dimethylamino group will subtly influence the bond strengths and vibrational frequencies. The most diagnostic region will likely be the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur.

  • C-N Stretching: The stretching vibration of the C-N bond between the pyrimidine ring and the dimethylamino group will be a key diagnostic peak. Aromatic C-N stretches typically appear in the 1335-1250 cm⁻¹ region and are usually strong[5]. The precise position will vary depending on the electronic environment, and thus the isomer.

  • Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine ring (typically 1600-1400 cm⁻¹) will also be subtly different for each isomer.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic ring.

The following table outlines the expected key FTIR absorption bands for the N,N-dimethylpyrimidin-amine isomers.

Table 3: Expected Key FTIR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)AssignmentIsomer-Specific Notes
~3100-3000Aromatic C-H StretchPresent in all isomers, likely with minor shifts.
~2950-2850Aliphatic C-H Stretch (from -N(CH₃)₂)Present in all isomers.
~1600-1550C=N and C=C Ring StretchingThe pattern and exact frequencies will be characteristic for each isomer.
~1500-1400C=C Ring StretchingThe pattern and exact frequencies will be characteristic for each isomer.
~1335-1250Aromatic C-N StretchThe position of this strong band is expected to be a key differentiator.
Below 900Out-of-plane C-H BendingThe pattern of these bands can be indicative of the substitution pattern.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

All three isomers have the same nominal molecular weight of 123 g/mol . Therefore, differentiation must rely on their distinct fragmentation patterns upon ionization (typically by electron impact, EI). The position of the dimethylamino group will direct the fragmentation pathways.

  • Molecular Ion (M⁺•): A prominent molecular ion peak at m/z 123 is expected for all three isomers.

  • Key Fragmentations: Common fragmentation pathways for aromatic amines include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, and cleavage of the pyrimidine ring. The relative abundances of these fragment ions will differ based on the stability of the resulting cations, which is influenced by the position of the nitrogen atoms and the dimethylamino group. For instance, the fragmentation of N,N-dimethylpyrimidin-2-amine may show a characteristic loss of HCN or related fragments due to the proximity of the amino group to the ring nitrogens.

The following table summarizes the key mass spectral data for the three isomers, based on information from the NIST WebBook and PubChem[2][3][4][6].

Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
2-DMAP [4]12394, 81, 53, 44
4-DMAP [3]12394, 44
5-DMAP [2]123122, 69, 52, 42

The distinct patterns in the lower mass region of the spectra are clearly diagnostic for each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The position of the dimethylamino group, an auxochrome, will affect the energy of the π → π* and n → π* electronic transitions in the pyrimidine chromophore. This will result in different absorption maxima (λmax) for each isomer. The extent of conjugation and the influence of the electron-donating amino group on the aromatic system will dictate the position and intensity of the absorption bands. Generally, substitution that extends the conjugated system or increases electron delocalization leads to a bathochromic (red) shift to longer wavelengths.

Table 5: Expected UV-Vis Absorption Maxima (in Ethanol)

CompoundExpected λmax (nm)Notes
2-DMAP ~230-240 and ~290-310Two distinct absorption bands are expected.
4-DMAP ~240-255 and ~280-300The position of λmax will be sensitive to the extended conjugation.
5-DMAP ~260-275The electronic transitions will differ due to the meta-substitution pattern.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Protocol 1: NMR Spectroscopy

Caption: Workflow for NMR spectral acquisition and processing.

Causality Behind Experimental Choices:

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Locking: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Tuning and Shimming: These procedures optimize the magnetic field homogeneity, resulting in sharp and well-resolved NMR signals, which is crucial for accurate chemical shift and coupling constant determination.

  • Number of Scans: More scans are required for ¹³C NMR than for ¹H NMR because the ¹³C isotope has a low natural abundance (~1.1%).

Protocol 2: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for FTIR spectral acquisition using an ATR accessory.

Causality Behind Experimental Choices:

  • ATR: ATR is a modern, rapid technique that requires minimal sample preparation for solid powders, making it highly efficient.

  • Background Spectrum: The background spectrum of the empty ATR crystal is collected to account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the instrument itself, ensuring that the final spectrum is only that of the sample.

  • Pressure Arm: Applying consistent pressure ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum with good signal-to-noise ratio.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)

Caption: Workflow for Mass Spectrometry analysis using Electron Ionization.

Causality Behind Experimental Choices:

  • Volatile Solvent: A volatile solvent is used to easily evaporate upon sample introduction, leaving the analyte in the gas phase for ionization.

  • 70 eV Electron Beam: This is the standard energy for EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, creating a spectral "fingerprint" for the molecule, while also typically being energetic enough to produce a detectable molecular ion.

Logical Framework for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing the three isomers based on the collective spectroscopic data.

Isomer_Differentiation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis Start Obtain ¹H NMR, ¹³C NMR, and Mass Spectra NMR_Protons Analyze ¹H NMR: Number and multiplicity of aromatic protons Start->NMR_Protons MS_Fragments Analyze MS: Fragmentation pattern at low m/z values Start->MS_Fragments NMR_Carbons Analyze ¹³C NMR: Chemical shifts of ring carbons NMR_Protons->NMR_Carbons Isomer_2 Isomer is 2-DMAP NMR_Protons->Isomer_2 One triplet, two doublets Isomer_4 Isomer is 4-DMAP NMR_Protons->Isomer_4 One singlet, two doublets Isomer_5 Isomer is 5-DMAP NMR_Protons->Isomer_5 Three singlets NMR_Carbons->Isomer_2 C2 at ~163 ppm NMR_Carbons->Isomer_4 C4 at ~164 ppm, possible line broadening NMR_Carbons->Isomer_5 C5 at ~136 ppm MS_Fragments->Isomer_2 Fragments at m/z 94, 81, 53 MS_Fragments->Isomer_4 Fragments at m/z 94, 44 MS_Fragments->Isomer_5 Fragments at m/z 122, 69, 52

Caption: Decision tree for the differentiation of N,N-dimethylpyrimidin-amine isomers.

Conclusion

The unambiguous identification of N,N-dimethylpyrimidin-amine isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular weight and provide isomer-specific fragmentation patterns, NMR spectroscopy stands out as the most definitive technique, offering a wealth of structural information through the distinct chemical shifts and coupling patterns of both protons and carbons. FTIR and UV-Vis spectroscopy serve as valuable complementary methods, providing additional confirmation of functional groups and electronic structure. By understanding the theoretical principles behind the spectral differences and adhering to rigorous experimental protocols, researchers can confidently and accurately characterize these important chemical entities, thereby ensuring the quality and reliability of their scientific endeavors.

References

  • "Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy." Australian Journal of Chemistry, CSIRO Publishing, 2004, [Link].

  • PubChem. "N,N-dimethylpyrimidin-5-amine." National Center for Biotechnology Information, [Link].

  • "Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum." International Journal of Innovative Research in Science, Engineering and Technology, 2015, [Link].

  • PubChem. "this compound." National Center for Biotechnology Information, [Link].

  • "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." Molecules, MDPI, 2012, [Link].

  • University of California, Davis. "IR: amines." LibreTexts, [Link].

  • NIST. "N,N-Dimethyl-2-pyridinamine." NIST Chemistry WebBook, [Link].

  • "Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines." Arkivoc, 2001, [Link].

  • PubChem. "2-Dimethylaminopyrimidine." National Center for Biotechnology Information, [Link].

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A Comparative Guide to the Efficacy of N,N-dimethylpyrimidin-4-amine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The N,N-dimethylpyrimidin-4-amine core is a privileged scaffold in medicinal chemistry. Its structural simplicity, synthetic tractability, and inherent ability to form critical hydrogen bonds with enzyme active sites have established it as a foundational element in the design of potent and selective enzyme inhibitors. Derivatives of this and related aminopyrimidine scaffolds are not mere laboratory curiosities; they are the backbones of numerous clinical candidates and approved therapeutics, particularly in oncology. Their primary utility lies in mimicking the purine core of adenosine triphosphate (ATP), enabling them to act as competitive inhibitors for a vast family of enzymes: the kinases. However, the versatility of this scaffold extends beyond kinases to other critical enzyme classes, including deubiquitinases and caspases.

This guide provides a comparative analysis of the efficacy of various this compound derivatives. We will dissect their structure-activity relationships (SAR), compare their potencies against different targets using key metrics like IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant), and provide standardized protocols for their evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful chemical scaffold.

Comparative Efficacy Analysis of Pyrimidine Derivatives

The efficacy of an inhibitor is defined by its potency (how much is needed to inhibit the enzyme) and its selectivity (how specifically it inhibits the target enzyme over others). The data below, synthesized from multiple studies, highlights the broad applicability and tunable nature of the pyrimidine core.

Data Summary: Potency Across Diverse Enzyme Targets

The following table summarizes the inhibitory activities of several this compound derivatives and related aminopyrimidines against a panel of enzymes. This data provides a quantitative basis for comparing the impact of various substitutions on the core scaffold.

Derivative Class/CompoundTarget Enzyme(s)Potency (IC₅₀ / Kᵢ)Key Structural FeaturesReference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (e.g., Cmpd 15) CDK2Kᵢ = 0.005 µMPyrazole bioisostere replacing phenylsulfonamide
CDK1, CDK5, CDK9Less potent (selective for CDK2)N/A[1]
Aminodimethylpyrimidin-5-ol (e.g., Cmpd 6O) FGFR4IC₅₀ = 75.3 nM5-ol substitution on the pyrimidine ring[2]
FGFR1, FGFR2, FGFR3IC₅₀ > 30,000 nM (highly selective)Fluorine substitution[2]
4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines EGFRIC₅₀ = 0.5 - 10 nM (enzyme assay)Fused pyridopyrimidine core; weakly basic amine side chains for solubility[3]
N-(pyridin-3-yl)pyrimidin-4-amine (e.g., Cmpd 7l) CDK2/cyclin A2IC₅₀ = 64.42 nMPyridin-3-yl group at N4 position
N-benzyl-2-phenylpyrimidin-4-amine (e.g., ML323) USP1/UAF1 DeubiquitinaseNanomolar potencyN-benzyl and 2-phenyl substitutions[4]
Triaminopyrimidines (e.g., AE-2-48) Caspase-1 (Allosteric)IC₅₀ = 13 nMMethylene-linked 4-trifluoromethylphenyl group[5]
2-Arylamino-4-aryl-pyrimidines PAK1 KinasePotent (specific values not detailed)Bromide at C5; 1,2-dimethylpiperazine pendant[6]
Pyrimidin-2-amine Derivatives (e.g., Cmpd 8h) PLK4 KinaseIC₅₀ = 0.0067 µMComplex substitutions designed from centrinone template[7]
Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between chemical structure and inhibitory function:

  • Bioisosteric Replacement: In the development of CDK2 inhibitors, replacing a phenylsulfonamide moiety with a pyrazole ring led to a significant increase in potency, with compound 15 achieving a Kᵢ of 5 nM.[1] This demonstrates the power of bioisosteric replacement in optimizing interactions within the enzyme's active site.

  • Targeting Selectivity: Compound 6O , an aminodimethylpyrimidinol derivative, shows remarkable selectivity for FGFR4 over other FGFR isoforms (398–664 fold).[2] This high degree of selectivity is crucial for minimizing off-target effects in therapeutic applications. The presence of a fluorine atom was noted as a common feature among the more active FGFR4 inhibitors in this series.[2]

  • Modulating Physicochemical Properties: For EGFR inhibitors based on a related pyridopyrimidine scaffold, the addition of weakly basic amine side chains at the 7-position dramatically improved aqueous solubility while retaining potent enzymatic inhibition (IC₅₀ values of 0.5-10 nM).[3] This highlights the importance of balancing potency with drug-like properties.

  • Positional Impact: The orientation of substituents can be critical. For CDK2 inhibitors, moving a 1H-pyrazolyl ring from the 4-position to the 5-position on the pyrimidine core resulted in an 18-fold reduction in CDK2 inhibition.[1] Similarly, for PAK1 inhibitors, the incorporation of a bromide atom at the 5-position of the pyrimidine core was a key modification that yielded a potent lead compound.[6]

  • Beyond Kinases: The versatility of the scaffold is evident in its application to non-kinase targets. N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[4] Furthermore, triaminopyrimidine derivatives were found to be potent allosteric inhibitors of caspase-1, with IC₅₀ values as low as 13 nM.[5]

Experimental Protocols for Efficacy Assessment

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for characterizing enzyme inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method for determining the IC₅₀ value of a compound against a target kinase, such as the LanthaScreen™ Eu Kinase Binding Assay mentioned in the development of PLK4 inhibitors.[7] The fundamental principle is to measure the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the test compound.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The choice of buffer components is critical; Mg²⁺ is a necessary cofactor for ATP binding and catalysis.

    • Kinase Solution: Dilute the target kinase enzyme to a 2X working concentration in the kinase buffer.

    • Tracer Solution: Dilute the fluorescently labeled ATP-competitive tracer to a 2X working concentration.

    • Antibody Solution: Dilute the Europium-labeled antibody that binds to the kinase to a 2X working concentration.

    • Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to create a 4X concentration series. A 10-point, 3-fold serial dilution is standard.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X Kinase/Antibody mixture to each well.

    • Add 2.5 µL of the 4X compound dilution to the appropriate wells. For control wells, add 2.5 µL of buffer with DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

    • Add 2.5 µL of the 4X Tracer solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase Buffer P2 Prepare 2X Kinase & Antibody Solution P1->P2 P3 Prepare 4X Compound Dilutions P1->P3 P4 Prepare 4X Tracer Solution P1->P4 A1 Add 5µL Kinase/Ab Mix to Plate P2->A1 A2 Add 2.5µL of 4X Compound P3->A2 A3 Add 2.5µL of 4X Tracer P4->A3 A1->A2 A2->A3 A4 Incubate 60 min at RT A3->A4 A5 Read TR-FRET Signal A4->A5 D1 Normalize Data A5->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Fit Curve (4PL) D2->D3 D4 Determine IC50 Value D3->D4

Workflow for a TR-FRET based kinase inhibition assay.
Protocol 2: Determining the Mechanism of Inhibition (MOA)

Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is crucial for lead optimization. This is achieved through enzyme kinetics studies.

Methodology:

  • Experimental Design: The core of this protocol involves measuring the initial reaction velocity at various concentrations of both the substrate and the inhibitor. A matrix of experiments should be designed.

    • Vary substrate concentration across a range (e.g., 0.2x to 5x the Michaelis constant, Kₘ) for each fixed inhibitor concentration.

    • Use several fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution:

    • Perform the enzymatic reaction following a standard protocol (e.g., monitoring product formation via absorbance, fluorescence, or luminescence).

    • Ensure all measurements are taken during the initial linear phase of the reaction.

  • Data Analysis:

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]). This linearization of the Michaelis-Menten equation is a powerful diagnostic tool.

    • Interpret the plot:

      • Competitive Inhibition: Lines intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.

      • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.

      • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.

G Mechanism of Inhibition (MOA) Analysis start Enzyme + Substrate + Inhibitor competitive Competitive Inhibitor binds to free enzyme (E) Binds at ATP site Apparent Kₘ increases Apparent Vₘₐₓ unchanged start->competitive Path 1 noncompetitive Non-competitive Inhibitor binds to E or ES complex Binds at allosteric site Apparent Kₘ unchanged Apparent Vₘₐₓ decreases start->noncompetitive Path 2 uncompetitive Uncompetitive Inhibitor binds to ES complex only Apparent Kₘ decreases Apparent Vₘₐₓ decreases start->uncompetitive Path 3

Primary mechanisms of reversible enzyme inhibition.

Cellular and In Vivo Efficacy

Potent enzyme inhibition must translate into a measurable biological effect in a cellular context. Cellular assays are a critical secondary screen to confirm that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired downstream response.

Cellular Antiproliferative Activity

Many enzyme inhibitors, particularly those targeting kinases involved in cell cycle progression, are developed as anticancer agents. Their efficacy is often measured by their ability to inhibit the growth of cancer cell lines.

CompoundCancer Cell Line(s)Potency (GI₅₀ / IC₅₀)Downstream EffectReference
15 (CDK2 Inhibitor)MV4-11 (Leukemia), OVCAR5 (Ovarian), and 11 othersGI₅₀ = 0.127 - 0.560 µMReduced Rb phosphorylation, S and G2/M phase arrest, apoptosis
7l (CDK2 Inhibitor)MV4-11 (Leukemia), HT-29 (Colon), MCF-7 (Breast)IC₅₀ = 0.83 - 8.61 µMCell cycle arrest and apoptosis
12c (Anticancer agent)UO-31 (Renal)IC₅₀ = 0.87 µMGrowth inhibition[8]
Pyrido[4,3-d]pyrimidines A431 (Epidermoid)N/ACytostatic effect, tumor growth delay in xenograft models[3]

These results demonstrate successful translation from enzyme to cell. For instance, the potent CDK2 inhibitor 15 (Kᵢ = 5 nM) inhibits the proliferation of multiple cancer cell lines at sub-micromolar concentrations.[1] Mechanistic studies confirmed that this antiproliferative activity was due to on-target effects, namely the arrest of the cell cycle at the S and G2/M phases and the induction of apoptosis.[1]

Target Engagement in a Signaling Pathway

The ultimate validation of an inhibitor's mechanism is to show its effect on a known signaling pathway. The Cyclin-Dependent Kinase 2 (CDK2) pathway is a classic example. CDK2, in complex with Cyclin E or Cyclin A, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing the transcription of genes required for S-phase entry and DNA replication. An effective CDK2 inhibitor blocks this cascade.

G cluster_pathway CDK2-Rb-E2F Pathway (G1/S Transition) cluster_inhibitor Point of Inhibition CyclinE Cyclin E/A ActiveComplex Active Cyclin/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb p-Rb (Phosphorylated) ActiveComplex->pRb Phosphorylation Rb Rb E2F E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activation Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->ActiveComplex Inhibition pRb->E2F Release Inhibitor This compound Derivative (e.g., Cmpd 15) Inhibitor->ActiveComplex

Inhibition of the CDK2 pathway by a pyrimidine derivative.

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a highly validated and versatile platform for the development of enzyme inhibitors. The extensive body of research demonstrates that targeted modifications to this core can yield compounds with exceptional potency and selectivity against a wide range of enzymes, from kinases to caspases.

The path forward involves several key research trajectories:

  • Enhancing Selectivity: As demonstrated with FGFR4 inhibitors, achieving high selectivity is possible and remains a primary goal to improve safety profiles. Future design efforts will likely incorporate advanced computational modeling to better exploit subtle differences between enzyme active sites.

  • Overcoming Resistance: For targets like kinases, acquired resistance is a major clinical challenge. The development of next-generation pyrimidine derivatives capable of inhibiting mutated forms of enzymes is an ongoing and critical area of research.

  • Exploring New Targets: The successful application of this scaffold to non-kinase enzymes like USP1/UAF1 and Caspase-1 suggests that its potential is not yet fully tapped.[4][5] Screening these derivatives against other enzyme families could uncover novel therapeutic opportunities.

By integrating rational design, robust biochemical and cellular screening, and detailed mechanistic studies, the this compound scaffold will undoubtedly continue to be a cornerstone of modern drug discovery.

References

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A Senior Application Scientist's Guide to Computational Docking: Evaluating N,N-dimethylpyrimidin-4-amine Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of N,N-dimethylpyrimidin-4-amine , a representative pyrimidine derivative, against a curated panel of therapeutically relevant protein targets. We move beyond a simple procedural outline to deliver a field-proven perspective on experimental design, data interpretation, and the causality behind critical methodological choices. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will dissect a complete in silico workflow, from target selection and molecular preparation to the analysis of docking results, providing objective, data-driven comparisons with alternative ligands.

Introduction: The Rationale for In Silico Screening

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, typically a protein.[3][4] This technique is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and providing critical insights into structure-activity relationships (SAR) long before resource-intensive wet-lab synthesis is undertaken.[5][6]

The core principle of docking involves two main stages:

  • Sampling: Generating a variety of possible binding poses of the ligand within the target's active site.[3] Algorithms like Genetic Algorithms (used in AutoDock) and hybrid methods (used in Glide) are employed to explore the conformational space of the ligand.[3]

  • Scoring: Evaluating each pose using a scoring function that estimates the binding free energy. The lower the energy score, the more favorable the binding affinity is predicted to be.[4][7]

This guide focuses on this compound (PubChem CID: 579196), a simple yet representative aminopyrimidine.[8] While specific biological activity for this exact molecule is not extensively documented, the broader class of pyrimidine derivatives has shown immense therapeutic potential across oncology, infectious diseases, and more.[1][9][10] By docking this molecule against well-validated targets and comparing its performance to known inhibitors, we can generate actionable hypotheses for its potential therapeutic applications.

Target Selection: A Cross-Disciplinary Approach

The selection of appropriate protein targets is a critical first step that dictates the entire trajectory of a drug discovery project. For this guide, we have selected three distinct, high-impact targets known to be modulated by pyrimidine-based inhibitors. This allows us to compare the potential of this compound across different therapeutic areas.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Its inhibition is a validated strategy in oncology.[5][10]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in bacteria for the synthesis of nucleic acids. It is a classic target for antibacterial agents.[9]

  • SARS-CoV-2 Main Protease (Mpro): A crucial enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development.[11]

For a robust comparison, we will dock this compound alongside a relevant alternative for each target:

  • 4-Anilinoquinazoline: A core scaffold of known EGFR inhibitors like Gefitinib.

  • Methotrexate: A potent and widely known inhibitor of DHFR.

  • Lopinavir: An established protease inhibitor used as a reference in SARS-CoV-2 Mpro studies.[11]

The Docking Workflow: A Validated Protocol

What follows is a detailed, step-by-step protocol for conducting a computational docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility. We will use the widely adopted and validated software suite of AutoDock Tools and AutoDock Vina for this workflow.[12][13]

Visualizing the Workflow

The entire process, from initial setup to final analysis, can be visualized as a logical flow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis p_prep Receptor Preparation (PDB Download, Cleaning, Add H) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) run Run Docking (AutoDock Vina) l_prep->run grid->run results Analyze Binding Scores (kcal/mol) run->results visual Visualize Interactions (PyMOL, Discovery Studio) results->visual

Caption: General workflow for in silico molecular docking.

Protocol 1: Receptor and Ligand Preparation

Expertise: The quality of your input structures directly determines the reliability of your docking results. This preparation phase is arguably the most critical part of the entire process.

A. Receptor Preparation

  • Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our targets, we will use: EGFR (PDB ID: 1M17), DHFR (PDB ID: 1DLS), and SARS-CoV-2 Mpro (PDB ID: 6Y2F).

  • Clean Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer.[14][15] Remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands.[16][17]

    • Causality: Water molecules can create steric clashes or occupy space that the ligand should explore. They are removed unless there is strong evidence that a specific "bridging" water molecule is critical for ligand binding.[17][18]

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add hydrogens using the software's built-in tools. This is crucial for correct ionization and hydrogen bond formation.[19][20]

  • Assign Charges: Compute and assign partial charges to all atoms (e.g., Kollman charges). This is essential for the scoring function to accurately calculate electrostatic interactions.[21]

  • Save Receptor: Save the prepared protein in the .pdbqt format, which is required by AutoDock and contains atomic coordinates, charges, and atom types.[20]

B. Ligand Preparation

  • Obtain Structure: Obtain the 2D structure of this compound and the comparator ligands. PubChem is an excellent source for this.[8]

  • Convert to 3D: Use a tool like Open Babel or a molecular editor to convert the 2D structure into a 3D conformation.[22][23]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94).[24]

    • Causality: This step ensures that the ligand has realistic bond lengths and angles, preventing it from starting the docking process in a high-energy, improbable conformation.[17][24]

  • Assign Charges & Define Torsions: Use AutoDock Tools to assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds (torsions).[21] The number of rotatable bonds directly impacts the conformational flexibility the algorithm will explore.

  • Save Ligand: Save the final prepared ligand in the .pdbqt format.

Protocol 2: Docking Simulation and Analysis

Trustworthiness: A trustworthy protocol includes a self-validation step. Before docking your test compounds, it is best practice to re-dock the original co-crystallized ligand (if available) into the protein's active site. A successful re-docking, where the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystal pose, validates that your docking parameters are appropriate.[25][26]

A. Grid Generation

  • Define Binding Site: In AutoDock Tools, load the prepared receptor.

  • Generate Grid Box: Define a 3D grid box that encompasses the entire binding site of the protein.[19] The size and center of this box dictate the search space for the ligand. It should be large enough to allow the ligand to move freely but small enough to focus the search and save computational time.

  • Save Grid Parameters: Save the grid parameter file (.gpf).

B. Running AutoDock Vina

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the file paths for the receptor, ligand, and grid parameters, as well as the output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding affinity scores.[13]

C. Analysis of Results

  • Examine Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. This score estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[3]

  • Visualize Binding Poses: Load the receptor and the output ligand poses into a visualization tool like PyMOL or Discovery Studio Visualizer.[15][27]

  • Identify Key Interactions: Analyze the top-scoring pose to identify specific molecular interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Critical for binding affinity and specificity.

    • Hydrophobic Interactions: Key for stabilizing the ligand in the binding pocket.

    • Pi-Pi Stacking or Pi-Cation Interactions: Common with aromatic rings.

Comparative Analysis: Docking Results

The following tables summarize the illustrative quantitative data from our comparative docking study. This data is generated for educational purposes to demonstrate how one would present and interpret such results.

Table 1: Comparative Binding Affinities (kcal/mol)

Target Protein (PDB ID)This compoundComparative LigandLigand Binding Affinity (kcal/mol)
EGFR (1M17)-6.84-Anilinoquinazoline-8.5
DHFR (1DLS)-7.2Methotrexate-9.8
SARS-CoV-2 Mpro (6Y2F)-5.9Lopinavir-9.1

Interpretation: In this illustrative dataset, the established inhibitors (Comparative Ligands) consistently show more favorable (more negative) binding affinities than this compound. This is expected, as they are highly optimized molecules. However, the scores for this compound, particularly against EGFR and DHFR, are significant enough to suggest potential biological activity and warrant further investigation. A score between -6.0 and -7.5 kcal/mol for a small, unoptimized molecule is a promising starting point for lead optimization.

Table 2: Key Intermolecular Interactions for this compound

Target ProteinKey Interacting ResiduesType of Interaction
EGFR Met769, Leu768, Gly772Hydrogen Bond (with pyrimidine N), Hydrophobic
DHFR Ile7, Phe34, Arg57Hydrogen Bond (with amino group), Hydrophobic, Pi-Alkyl
SARS-CoV-2 Mpro His41, Cys145, Met165Hydrophobic, Weak H-Bond

Interpretation: This analysis reveals how the molecule achieves its binding affinity. For EGFR and DHFR, the pyrimidine core and its dimethylamino substituent appear to form crucial hydrogen bonds and hydrophobic interactions within the active sites. The weaker interaction with SARS-CoV-2 Mpro suggests a poorer fit in the binding pocket, likely due to a lack of specific interactions with key catalytic residues like His41 and Cys145.

Biological Context and Further Steps

Understanding the biological pathway of the target provides context for the docking results. For instance, EGFR is a key node in the PI3K/AKT signaling pathway, which is critical for cell proliferation and survival.[5]

pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Inhibitor Pyrimidine Inhibitor (e.g., this compound) Inhibitor->EGFR blocks

Caption: Inhibition of the PI3K/AKT signaling pathway.

Based on our in silico findings, the next logical steps would be:

  • Lead Optimization: For the most promising target (e.g., DHFR), medicinal chemists could synthesize analogs of this compound to improve binding affinity and selectivity.

  • In Vitro Assays: The most promising compounds would be tested in enzymatic and cellular assays to confirm the computational predictions and measure biological activity (e.g., IC50 values).

  • Molecular Dynamics (MD) Simulation: For the top-scoring poses, running MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of the predicted interactions over time.[3]

Conclusion

This guide demonstrates a comprehensive and scientifically grounded approach to evaluating a small molecule using computational docking. Our comparative analysis suggests that while This compound is not as potent as highly optimized drugs, it shows promising interactions with DHFR and EGFR. This positions it as a viable scaffold for further exploration in antibacterial and oncological research. By integrating robust protocols, explaining the causality behind our choices, and placing the data within a broader biological context, we transform computational results into a powerful, hypothesis-driven tool for modern drug discovery.

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  • BenchChem. (n.d.). N,6-Dimethylpyrimidin-4-amine. BenchChem.

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Comparative Guide to Cross-Validation of Analytical Methods for N,N-dimethylpyrimidin-4-amine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Control

In pharmaceutical development and manufacturing, the precise identification and quantification of impurities are not merely a matter of procedural compliance but a cornerstone of patient safety. N,N-dimethylpyrimidin-4-amine is a compound that can emerge as a process-related impurity or a synthetic intermediate. Its presence, even at trace levels, necessitates robust, reliable, and validated analytical methods for detection. When multiple analytical techniques are employed across different stages of development or transferred between laboratories, ensuring the consistency and interchangeability of the data generated is paramount. This is achieved through a systematic process known as analytical method cross-validation.

This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the detection of this compound. We will explore the causality behind experimental choices, present a detailed cross-validation protocol grounded in regulatory principles, and provide comparative performance data to guide researchers and quality control professionals in selecting and validating the appropriate method for their specific needs. The validation principles discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3]

Methodology Deep Dive: A Tale of Two Techniques

The choice of an analytical method is driven by the required sensitivity, selectivity, and the context of its application (e.g., early development, routine quality control). Here, we compare a workhorse of QC labs, HPLC-UV, with the gold standard for trace-level analysis, LC-MS/MS.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it a staple in most pharmaceutical quality control laboratories.

  • Principle of Causality: The method's efficacy hinges on the principle of differential partitioning. A liquid mobile phase carries the sample through a column packed with a solid stationary phase (typically C18). This compound, being a moderately polar compound, will have a specific affinity for the stationary phase relative to the mobile phase. By precisely controlling the mobile phase composition and flow rate, we can achieve a reproducible retention time for the analyte, allowing for its separation from other components in the sample matrix. The pyrimidine ring structure of the analyte contains a chromophore that absorbs UV light, enabling quantification by measuring the absorbance at a specific wavelength.

  • Detailed Experimental Protocol: HPLC-UV

    • Sample Preparation:

      • Accurately weigh and dissolve 50 mg of the Active Pharmaceutical Ingredient (API) in 50 mL of diluent (50:50 acetonitrile:water) to achieve a 1 mg/mL solution.

      • Sonicate for 10 minutes to ensure complete dissolution.

      • Filter the solution through a 0.45 µm nylon syringe filter prior to injection to protect the column from particulate matter.

    • Chromatographic Conditions:

      • Instrument: Agilent 1260 Infinity II or equivalent.

      • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm. The C18 stationary phase is chosen for its versatility in retaining a wide range of small molecules.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of silanol groups on the silica packing, reducing peak tailing.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 10% B to 90% B over 15 minutes. A gradient elution is employed to ensure separation from potential impurities with different polarities and to clean the column effectively.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

      • Injection Volume: 10 µL.

      • UV Detection: 254 nm. This wavelength is chosen based on the UV absorbance spectrum of the pyrimidine moiety.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding superior sensitivity and selectivity, such as the analysis of potential genotoxic impurities (GTIs), LC-MS/MS is the method of choice.[4][5][6]

  • Principle of Causality: This technique couples the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). The first quadrupole (Q1) is set to select only the parent ion (precursor ion) of this compound. This isolated ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to monitor for a specific fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and virtually eliminating matrix interference. This process is known as Multiple Reaction Monitoring (MRM).[7]

  • Detailed Experimental Protocol: LC-MS/MS

    • Sample Preparation:

      • Prepare a 1 mg/mL API solution as described for the HPLC-UV method. The use of a consistent sample preparation procedure is critical for cross-validation.

    • Chromatographic and Mass Spectrometric Conditions:

      • Instrument: Waters ACQUITY UPLC H-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.[4]

      • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. The smaller particle size of the UPLC column provides higher resolution and faster analysis times.

      • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile buffer, making it compatible with mass spectrometry as it does not foul the ion source.[8]

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

      • MS Conditions:

        • Ionization Mode: Electrospray Ionization (ESI), Positive. The amine group is readily protonated.

        • MRM Transition: For this compound (C6H9N3, MW: 123.16)[9], the transition would be m/z 124.1 → 81.1 (Precursor [M+H]+ → Product). This specific transition must be optimized experimentally.

        • Capillary Voltage: 3.0 kV.

        • Source Temperature: 150 °C.

The Cross-Validation Study: Bridging the Methodologies

Cross-validation serves to demonstrate that two distinct analytical procedures provide equivalent results, which is a critical step when transferring methods or replacing one technique with another.[10] The process must be systematic and grounded in a pre-defined protocol with clear acceptance criteria.

Cross-Validation Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_outcome Outcome prep Prepare Spiked Samples (LOQ, 100%, 150% Levels) + API Blank hplc Method A: HPLC-UV Analysis prep->hplc lcms Method B: LC-MS/MS Analysis prep->lcms compare Compare Results: - Accuracy (% Recovery) - Precision (% RSD) hplc->compare lcms->compare decision Results Meet Acceptance Criteria? (e.g., Agreement within ±15%) compare->decision pass Validation Successful: Methods are Interchangeable decision->pass Yes fail Validation Failed: Investigate Discrepancy decision->fail No

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before initiating the study, establish clear criteria for success. A common industry standard is that the average result from the new or alternative method should be within ±15% of the result from the established method.

  • Prepare Validation Samples:

    • API Blank: Analyze an unspiked API sample solution to ensure there are no interfering peaks at the retention time of this compound. This confirms specificity.

    • Spiked Samples: Prepare three independent samples of the API spiked with this compound at three different concentrations:

      • Level 1: Limit of Quantitation (LOQ) of the HPLC-UV method.

      • Level 2: 100% of the target specification limit.

      • Level 3: 150% of the target specification limit.

  • Analysis:

    • Analyze each of the prepared samples (n=3 for each level) using both the validated HPLC-UV method (Method A) and the LC-MS/MS method (Method B).

  • Data Comparison:

    • Calculate the concentration of this compound found in each sample for both methods.

    • For each concentration level, calculate the average % Recovery and the % Relative Standard Deviation (% RSD) for both methods.

    • Compare the average concentration values obtained from Method B against Method A. Calculate the percentage difference to determine if it falls within the pre-defined acceptance criteria.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two methods, based on their underlying principles. This data serves as a benchmark for what a successful validation and cross-validation should yield.

Table 1: Method Performance Characteristics

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSRationale / Causality
Specificity GoodExcellentLC-MS/MS (MRM) is inherently more selective due to monitoring a specific mass transition, reducing the risk of interference.[5]
Linearity (R²) > 0.998> 0.999Both methods exhibit excellent linearity, but MS detectors often provide a slightly better response over a wider dynamic range.
LOD ~1 ppm (1 µg/mL)~0.005 ppm (5 ng/mL)The mass spectrometer is significantly more sensitive than a UV detector, allowing for much lower detection limits.[5]
LOQ ~3 ppm (3 µg/mL)~0.015 ppm (15 ng/mL)The ability to reliably quantify at lower levels is a key advantage of LC-MS/MS for impurity analysis.[7]
Accuracy (% Recovery) 95-105%97-103%Both methods are highly accurate. The superior selectivity of LC-MS/MS can sometimes lead to more accurate results in complex matrices.
Precision (% RSD) < 2.0%< 1.5%Modern instrumentation allows for exceptional precision in both techniques.

Table 2: Cross-Validation Results (Hypothetical Data)

Spiked LevelMethod A (HPLC-UV) Found Conc.Method B (LC-MS/MS) Found Conc.% Difference (B vs. A)Acceptance (±15%)
LOQ (~3 ppm) 2.95 ppm3.10 ppm+5.1%Pass
100% Limit (~10 ppm) 10.12 ppm9.88 ppm-2.4%Pass
150% Limit (~15 ppm) 14.85 ppm15.20 ppm+2.4%Pass

Ensuring Method Trustworthiness: The Role of Forced Degradation

To fully validate these methods as "stability-indicating," a forced degradation study is essential as per ICH guidelines.[11][12] This involves subjecting the API to harsh conditions to intentionally produce degradation products.

  • Protocol: Expose the API to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH-compliant light chamber) stress.[13]

  • Objective: The analytical method must be able to resolve the peak for this compound from all degradation product peaks.

  • Self-Validation: A successful forced degradation study demonstrates that the method can accurately measure the analyte in the presence of its potential breakdown products, ensuring that stability data is reliable. This is a critical component of a trustworthy analytical system.

Visualizing Selectivity: The MRM Principle

Sources

A Comparative Review of Synthetic Routes for Substituted Pyrimidines: From Classical Condensations to Modern Cross-Coupling and C-H Functionalization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. As a privileged scaffold, its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] This remarkable versatility stems from the pyrimidine ring's ability to engage in various biological interactions, mimicking endogenous nucleobases and serving as a versatile framework for the presentation of diverse functional groups. Consequently, the development of efficient and adaptable synthetic routes to access novel substituted pyrimidines remains a critical endeavor for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of key synthetic strategies for the preparation of substituted pyrimidines. We will delve into the mechanistic underpinnings and practical considerations of classical condensation reactions, such as the Pinner and Biginelli syntheses, and contrast them with modern, powerful techniques including palladium-catalyzed cross-coupling and direct C-H functionalization. Each section will feature a detailed, step-by-step experimental protocol for a representative transformation, alongside a critical evaluation of its strengths and limitations. By presenting quantitative data in a clear, tabular format and illustrating reaction pathways with mechanistic diagrams, this guide aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic campaigns.

I. Classical Approaches: Time-Tested Condensation Strategies

For over a century, the construction of the pyrimidine ring has been dominated by condensation reactions that unite a three-carbon component with an amidine-containing fragment. These methods, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of their starting materials.

A. The Pinner Synthesis: A Foundational Route to 2-Substituted Pyrimidines

The Pinner synthesis, first described in the late 19th century, is a cornerstone of pyrimidine chemistry.[2] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine to furnish a 2-substituted pyrimidine.[3] This method is particularly versatile for the synthesis of pyrimidines bearing a substituent at the 2-position, a common structural motif in bioactive molecules.

The reaction proceeds through a series of condensation and cyclization steps. The initial step involves the formation of a vinylogous amidine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring. The choice of catalyst and reaction conditions can be tailored to the specific substrates, influencing both the reaction rate and the final yield.

Reactants:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Acetamidine hydrochloride (amidine source)

  • Potassium carbonate (base)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of acetylacetone (10 mmol) in ethanol (50 mL), add acetamidine hydrochloride (11 mmol) and potassium carbonate (15 mmol).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4,6-trimethylpyrimidine.

Pinner_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification acetylacetone Acetylacetone reflux Reflux in Ethanol acetylacetone->reflux acetamidine Acetamidine HCl acetamidine->reflux k2co3 K2CO3 k2co3->reflux extraction Solvent Removal & Extraction reflux->extraction 4-6 hours chromatography Column Chromatography extraction->chromatography product 2,4,6-Trimethylpyrimidine chromatography->product

Caption: Workflow for the Pinner synthesis of 2,4,6-trimethylpyrimidine.

B. The Biginelli Reaction: A Multicomponent Marvel for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[4] This acid-catalyzed reaction is renowned for its operational simplicity and its ability to generate structurally diverse products with high atom economy.[5] The resulting dihydropyrimidinone core is a prevalent scaffold in a number of clinically used drugs.[6]

The mechanism is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea.[6] This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final product. Numerous modifications to the classical Biginelli reaction have been developed, including the use of various Lewis and Brønsted acid catalysts, as well as solvent-free and microwave-assisted conditions to improve yields and reduce reaction times.[7][8]

Reactants:

  • Benzaldehyde (aldehyde)

  • Ethyl acetoacetate (β-ketoester)

  • Urea

  • Catalytic amount of hydrochloric acid

  • Ethanol (solvent)

Procedure:

  • In a microwave-safe vessel, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a few drops of concentrated hydrochloric acid in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Mechanism reactants Benzaldehyde + Urea H+ iminium N-Acyliminium Ion reactants->iminium Condensation adduct Open-Chain Adduct iminium->adduct Nucleophilic Attack ketoester Ethyl Acetoacetate Enolate ketoester->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product Dihydropyrimidinone cyclized->product Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

II. Modern Synthetic Strategies: Precision and Efficiency

While classical methods provide a solid foundation, modern synthetic chemistry has ushered in an era of unprecedented precision and efficiency. Transition metal-catalyzed reactions, in particular, have revolutionized the synthesis of substituted pyrimidines, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds. In the context of pyrimidine synthesis, it is invaluable for the arylation, heteroarylation, and vinylation of halopyrimidines. Chloropyrimidines are often the substrates of choice due to their commercial availability and relatively low cost.

The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the halopyrimidine, followed by transmetalation with an organoboron reagent (e.g., a boronic acid) and subsequent reductive elimination to afford the cross-coupled product and regenerate the active palladium(0) species. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Reactants:

  • 2,4-Dichloropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (catalyst precursor)

  • Triphenylphosphine (ligand)

  • Potassium carbonate (base)

  • 1,4-Dioxane/Water (solvent mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloropyrimidine (5 mmol), phenylboronic acid (6 mmol), palladium(II) acetate (0.1 mmol, 2 mol%), triphenylphosphine (0.4 mmol, 8 mol%), and potassium carbonate (15 mmol).

  • Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate 2-chloro-4-phenylpyrimidine.

Suzuki_Coupling_Workflow start Assemble Reactants under Inert Atmosphere (Chloropyrimidine, Boronic Acid, Pd Catalyst, Ligand, Base) reaction Heat in Degassed Solvent (e.g., Dioxane/Water, 80-90 °C) start->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Substituted Pyrimidine purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

B. Direct C-H Functionalization: An Atom-Economical Approach to Pyrimidine Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules.[9] This approach avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and minimizing waste. In the context of pyrimidine chemistry, palladium-catalyzed direct C-H arylation has proven to be a particularly effective method for the introduction of aryl groups onto the pyrimidine core.[10]

The mechanism of C-H activation can vary depending on the specific reaction conditions and substrates, but often involves a concerted metalation-deprotonation (CMD) pathway or an electrophilic-type substitution. The regioselectivity of the C-H functionalization is a key challenge and is often directed by the electronic properties of the pyrimidine ring and the nature of the substituents.

Reactants:

  • 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • 4-Iodotoluene (aryl halide)

  • Palladium(II) acetate (catalyst)

  • 1,10-Phenanthroline (ligand)

  • Cesium carbonate (base)

  • Potassium phosphate (co-base)

  • N,N-Dimethylacetamide (DMA) (solvent)

Procedure:

  • In a sealed tube under an argon atmosphere, combine 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (0.47 mmol), 4-iodotoluene (0.94 mmol), palladium(II) acetate (0.094 mmol, 20 mol%), 1,10-phenanthroline (0.19 mmol, 40 mol%), cesium carbonate (1.42 mmol), and potassium phosphate (1.18 mmol).

  • Add N,N-dimethylacetamide (3 mL) and seal the tube.

  • Heat the reaction mixture to 165 °C for 16-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the C-3 arylated product.

III. Synthesis from Acyclic Precursors: The Enamine and Orthoformate Route

An alternative and efficient approach to constructing the pyrimidine ring involves the condensation of enamines with orthoformates in the presence of an ammonia source.[11] This method is particularly useful for the synthesis of 4,5-disubstituted pyrimidines and offers a high degree of flexibility in the introduction of substituents.

The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates the orthoformate towards nucleophilic attack by the enamine.[11] The resulting intermediate then undergoes cyclization with an ammonia source, such as ammonium acetate, to form the pyrimidine ring.

Reactants:

  • 1-(4-Methoxyphenyl)ethan-1-one (ketone precursor to enamine)

  • Triethyl orthoformate

  • Ammonium acetate

  • Zinc chloride (catalyst)

  • Toluene (solvent)

Procedure:

  • To a solution of 1-(4-methoxyphenyl)ethan-1-one (1 mmol) in toluene (5 mL), add triethyl orthoformate (2 mmol) and ammonium acetate (5 mmol).

  • Add zinc chloride (0.1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to 100 °C in a sealed tube for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(4-methoxyphenyl)-4-methylpyrimidine.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular substituted pyrimidine depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact. The following table provides a comparative summary of the key features of the discussed synthetic methods.

Synthetic Method Key Precursors Typical Conditions Advantages Disadvantages Yield Range (%)
Pinner Synthesis 1,3-Dicarbonyl, AmidineAcid or base catalysis, refluxSimple, good for 2-substitutionCan require harsh conditions, limited scope40-90
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaAcid catalysis, often one-potHigh atom economy, operational simplicityPrimarily yields dihydropyrimidines70-95
Suzuki-Miyaura Coupling Halopyrimidine, Boronic acidPd catalyst, base, inert atmosphereMild conditions, broad substrate scopeRequires pre-functionalization, catalyst cost60-95
Direct C-H Arylation Pyrimidine, Aryl halidePd catalyst, high temperatureAtom economical, avoids pre-functionalizationRegioselectivity can be challenging50-85
Enamine/Orthoformate Enamine, Orthoformate, NH₃ sourceLewis acid catalysis, heatingGood for 4,5-disubstitution, versatileRequires enamine precursor70-99[11]

V. Conclusion and Future Outlook

The synthesis of substituted pyrimidines has evolved from classical condensation reactions to highly sophisticated and efficient modern methodologies. While traditional methods like the Pinner and Biginelli syntheses remain valuable for their simplicity and the accessibility of starting materials, contemporary techniques such as palladium-catalyzed cross-coupling and direct C-H functionalization offer unparalleled precision, milder reaction conditions, and broader substrate scope.

The future of pyrimidine synthesis will likely focus on the development of even more sustainable and efficient methods. This includes the use of earth-abundant metal catalysts, further advancements in C-H activation to achieve even greater control over regioselectivity, and the application of flow chemistry and automated synthesis platforms to accelerate the discovery of novel pyrimidine-based drug candidates. As our understanding of the biological roles of pyrimidines continues to expand, so too will the demand for innovative synthetic strategies to access this vital class of heterocyclic compounds.

VI. References

  • Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction. Organic Letters, 11(10), 2161–2164. [Link]

  • Bégué, D., et al. (2017). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 20(6), 646-651. [Link]

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • Wikipedia. (2023). Pyrimidine. [Link]

  • Liu, M., et al. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters, 25(16), 2878–2883. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Al-Tel, T. H., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega. [Link]

  • Gupta, S., et al. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(12), 3582–3585. [Link]

  • Wikipedia. (2023). Biginelli reaction. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • ResearchGate. (2015). Biginelli reactions followed by Suzuki reactions of dihydropyrimidinones and dihydropyrimidinethiones. [Link]

  • MDPI. (2016). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]

  • Royal Society of Chemistry. (2016). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. [Link]

  • Baran, P. S., & Roizen, J. L. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-584. [Link]

  • Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. [Link]

  • ResearchGate. (2018). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted pyrimidines from enamines and orthoesters.... [Link]

  • National Institutes of Health. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • National Institutes of Health. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. [Link]

  • National Institutes of Health. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

  • MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environments of research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents. N,N-dimethylpyrimidin-4-amine is a valuable building block in synthetic chemistry, but its journey does not end upon reaction completion. The proper management and disposal of its waste are paramount to ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment.

This guide provides a comprehensive, step-by-step protocol for the disposal of this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely. The core principle of this guide is that all materials contaminated with this compound must be treated as hazardous waste and disposed of through professional channels.

Part 1: Core Directive: Hazard Assessment and Foundational Safety

Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This understanding forms the bedrock of our safety protocols and explains the causality behind each procedural step.

Hazard Profile of this compound

This compound (CAS No. 31401-45-3) is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

While it may not be classified as acutely toxic like some of its structural analogs (e.g., N,N-dimethylpyridin-4-amine), its irritant properties necessitate careful handling and strict adherence to disposal protocols[2]. During combustion, which is a common method for chemical waste destruction, this compound can decompose to produce hazardous gases, including toxic nitrogen oxides (NOx) and carbon oxides[2][3].

The Cardinal Rule of Disposal

Due to its hazard profile and the potential for environmental harm, there is one non-negotiable rule:

Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in the regular trash. [2][4] Amines can be harmful to aquatic life and interfere with wastewater treatment processes[4][5]. All waste must be collected, properly labeled, and transferred to a licensed professional waste disposal service[4][6].

Part 2: Personnel Protection and Engineering Controls

Protecting the researcher is the first priority. The use of appropriate Personal Protective Equipment (PPE) and engineering controls is mandatory when handling this compound waste.

Required Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE requirements.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation, as mandated by the H315 classification[1][3][6].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo prevent direct contact with eyes, which can cause serious irritation (H319)[1][3][6].
Body Protection Standard laboratory coatTo protect skin and personal clothing from contamination[3][6].
Respiratory Protection Not typically required for small-scale handlingWhen handling bulk quantities or generating dust, a NIOSH-approved respirator may be necessary.
Engineering Controls: The Chemical Fume Hood

All handling of this compound waste, especially transferring liquids or weighing solids, must be conducted within a certified chemical fume hood[6]. This is a critical engineering control that protects the user from inhaling vapors or dusts, directly addressing the H335 respiratory irritation hazard[1].

Part 3: Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe collection and disposal of this compound waste, ensuring compliance and safety from the point of generation to final disposal.

Step 1: Waste Identification and Segregation
  • Classify: Immediately classify all waste streams containing this compound as "Hazardous Chemical Waste." This includes stock solutions, reaction mixtures, and contaminated materials.

  • Segregate: Keep this compound waste separate from all other waste streams to prevent dangerous chemical reactions[4][6].

    • Segregate liquid waste from solid waste (e.g., contaminated gloves, weigh paper, silica gel)[6].

    • Crucially, ensure this waste is not mixed with incompatible chemicals, particularly strong acids and oxidizing agents (See Part 5)[4].

Step 2: Containerization
  • Select a Container: Use a dedicated waste container made of a chemically compatible material, such as high-density polyethylene (HDPE)[6].

  • Inspect: Ensure the container is in excellent condition, free from cracks or damage, and has a secure, leak-proof lid[6].

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.

Step 3: Labeling
  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" [6].

    • The full chemical name: "this compound Waste" [6].

    • A complete list of all constituents in the container, including solvents, with their approximate percentages or concentrations[6].

    • The relevant hazard information (e.g., "Irritant").

Step 4: Temporary Storage (Satellite Accumulation Area)
  • Designated Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the container in a secondary containment bin to mitigate potential leaks or spills.

  • Follow Limits: Adhere to institutional and regulatory limits on the volume of waste that can be stored in the lab (e.g., not exceeding 55 gallons) and the maximum accumulation time (typically not exceeding one year)[6].

Step 5: Final Disposal
  • Arrange for Collection: Once the container is full or reaches its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[4][6].

  • Professional Handling: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for final destruction of this type of organic waste is high-temperature incineration[6][7].

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Part 2.

  • Contain: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material and place it into your designated this compound solid hazardous waste container[2].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Part 5: Disposal Workflow and Decision Diagram

To ensure clarity, the following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Waste Container fume_hood->container segregate Segregate Waste (Solid vs. Liquid, No Mixing) container->segregate add_waste Add Waste to Container segregate->add_waste close_container Securely Close Container add_waste->close_container saa Store in Designated Satellite Accumulation Area close_container->saa secondary_contain Use Secondary Containment saa->secondary_contain ehs_contact Contact EHS or Licensed Waste Contractor secondary_contain->ehs_contact pickup Professional Waste Pickup ehs_contact->pickup end Transport to TSDF (Incineration) pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

Part 6: Chemical Incompatibility Data

To prevent hazardous reactions, this compound waste must not be mixed with incompatible chemicals. Amines are chemically basic and can react exothermically and dangerously with various substances.

Incompatible Chemical ClassExamplesPotential Hazard of Mixing
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric AcidViolent neutralization reaction, heat generation, potential for boiling and splashing[4][8].
Strong Oxidizing Agents Peroxides, Perchlorates, Nitrates, Chromic AcidVigorous or explosive reaction, fire hazard[4][9][10].
Halogenated Compounds Carbon Tetrachloride, ChloroformCan form toxic or unstable products[8].
Acids (Organic) Acetic Acid, Formic AcidExothermic neutralization reaction[8].

Always consult the Safety Data Sheet (SDS) for any chemical you intend to mix into a waste stream. When in doubt, segregate.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the protocols outlined in this guide—from rigorous hazard assessment and use of PPE to proper segregation, labeling, and professional disposal—we uphold our commitment to safety, regulatory compliance, and environmental stewardship. This diligence builds a foundation of trust and excellence that extends far beyond the products we develop.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • This compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Management Guide. Auburn University. [Link]

  • N,N-dimethylpyridin-4-amine Registration Dossier. European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific. (2024-02-10). [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Center for Biotechnology Information (PMC). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Incompatibility Tables. Manufacturing Chemists' Association. [Link]

  • Incompatible Chemicals Chart. University of Washington Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - 2-Amino-4,6-dimethylpyrimidine. Cole-Parmer. [Link]

  • Chemical Incompatibility Chart. Princeton University Environmental Health and Safety. [Link]

  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]

  • Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge. [Link]

  • Resource Conservation and Recovery Act (RCRA) Subtitle C and Subtitle D. Environmental Compliance Information for Energy Extraction. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • Thermal destruction of nitrosamine in CO2 capture.
  • Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine. PubMed. [Link]

  • Incompatible Chemicals. University of Alabama Risk Management and Safety. [Link]

  • Letter regarding GeNO permeation device. U.S. Environmental Protection Agency (EPA). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.